molecular formula C7H9N3O B3034335 2-Amino benzamidoxime CAS No. 158439-80-6

2-Amino benzamidoxime

Cat. No.: B3034335
CAS No.: 158439-80-6
M. Wt: 151.17 g/mol
InChI Key: CFZHYRNQLHEHJS-UHFFFAOYSA-N
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Description

2-Amino benzamidoxime is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZHYRNQLHEHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936828
Record name 2-Amino-N-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16348-49-5
Record name 2-Amino-N-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino Benzamidoxime from 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2-Amino benzamidoxime (B57231), a valuable synthetic intermediate in pharmaceutical development. The primary synthetic route detailed herein involves the reaction of 2-aminobenzonitrile (B23959) with hydroxylamine (B1172632). This document outlines the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents relevant chemical and physical data. Included are workflow diagrams and reaction schemes to visually articulate the process, ensuring clarity for researchers and professionals in drug development and organic chemistry.

Introduction

2-Amino benzamidoxime (ABAO) is a synthetic intermediate with significant utility in the synthesis of various heterocyclic compounds, including quinazoline (B50416) derivatives.[1][2] Its reactive properties make it a candidate for developing new bioconjugation strategies, fluorescent probes, and for the post-translational diversification of genetic coding libraries.[1] The core structure, featuring both an amino group and an amidoxime (B1450833) moiety, allows for diverse chemical transformations. The most common and direct method for its preparation is the nucleophilic addition of hydroxylamine to the nitrile group of 2-aminobenzonitrile. This guide provides an in-depth look at this specific synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-aminobenzonitrile is a nucleophilic addition reaction. Hydroxylamine (NH₂OH) or its salt, hydroxylamine hydrochloride, attacks the electrophilic carbon of the nitrile group.

General Reaction:

The reaction between nitriles and hydroxylamine is an industrially relevant process for producing amidoximes.[3] The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon, followed by proton transfer to form the amidoxime. The reaction rate can be influenced by pH.[1]

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. The protocol is compiled based on established methods for the synthesis of amidoximes from nitriles.[4][5]

Materials and Reagents:

  • 2-Aminobenzonitrile (Substrate)

  • Hydroxylamine hydrochloride (Reagent)

  • Potassium Carbonate or Sodium Hydroxide (Base)

  • Ethanol (90%) or Methanol-water mixture (Solvent)[4][5]

  • Toluene or Ethyl Acetate (B1210297) (for extraction)

  • Deionized Water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1000 mL round-bottom flask, dissolve 0.75 mol of 2-aminobenzamide (B116534) in 510 g of toluene.[6] For the target synthesis, 0.5 mol of 2-aminobenzonitrile would be a suitable starting quantity.

  • Reagent Addition: To the stirred solution of the nitrile, add a solution of hydroxylamine. A typical protocol involves dissolving 0.05 mol of the nitrile derivative, 0.06 mol of hydroxylamine hydrochloride, and 0.03 mol of potassium carbonate in 100 mL of 90% ethanol.[5] Another approach uses a 1:1.5 to 1:3 molar ratio of nitrile to hydroxylamine.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 1 to 4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[5]

    • If an aqueous work-up is needed, cool the mixture and add water. The pH can be adjusted as necessary.[7]

    • Extract the product into an organic solvent such as ethyl acetate or toluene.[5][8]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to yield the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

This section summarizes the key quantitative data for the materials involved in the synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number16348-49-5[9]
Molecular FormulaC₇H₉N₃O[9]
Molecular Weight151.2 g/mol [9]
Purity≥97%[9]
AppearanceSolidN/A
SolubilityDMF: 5 mg/ml; DMSO: 5 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 2 mg/ml[9]

Table 2: Typical Reaction Parameters

ParameterConditionReference
Reactant Ratio (Nitrile:Hydroxylamine)1:1.2 to 1:3[4][5]
BasePotassium Carbonate / Sodium Hydroxide[5][7]
SolventEthanol (90%) / Methanol-Water[4][5]
Temperature70-80°C (Reflux)[5][7]
Reaction Time1 - 4 hours[5]
Typical YieldHigh (Specific yield for 2-aminobenzamidoxime not detailed in results)N/A

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Synthesis_Reaction_Pathway cluster_reactants Reactants cluster_product Product R1 2-Aminobenzonitrile (C₇H₆N₂) P1 This compound (C₇H₉N₃O) R1->P1 + NH₂OH R2 Hydroxylamine (NH₂OH) Experimental_Workflow start Start step1 Dissolve 2-Aminobenzonitrile in Solvent start->step1 step2 Add Hydroxylamine and Base step1->step2 step3 Heat Mixture to Reflux (e.g., 80°C for 1-4h) step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Cool and Concentrate (Rotary Evaporation) step4->step5 Reaction Complete step6 Aqueous Work-up & pH Adjustment step5->step6 step7 Extract Product with Organic Solvent step6->step7 step8 Wash, Dry, and Filter Organic Layer step7->step8 step9 Purify by Recrystallization step8->step9 end Pure this compound step9->end

References

An In-depth Technical Guide to the Mechanism of Action of 2-Aminobenzamidoxime with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between 2-aminobenzamidoxime (ABAO) and aldehydes represents a powerful bioorthogonal ligation chemistry, enabling the rapid and selective formation of stable 1,2-dihydroquinazoline-3-oxide derivatives. This reaction proceeds through a Schiff base intermediate, with the rate-determining step being the initial condensation of the aromatic amine of ABAO with the aldehyde. The subsequent intramolecular cyclization is a rapid process, driven by the nucleophilic attack of the oxime nitrogen onto the imine carbon. This technical guide provides a comprehensive overview of the core mechanism, kinetic data, experimental protocols, and the biological relevance of the resulting products, tailored for researchers, scientists, and professionals in drug development.

Core Reaction Mechanism

The reaction of 2-aminobenzamidoxime with an aldehyde is a two-step process initiated by the nucleophilic attack of the aniline (B41778) amine on the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization to form a stable heterocyclic product.

Step 1: Schiff Base Formation (Rate-Determining Step)

The reaction commences with the acid-catalyzed formation of a Schiff base. The aromatic amine of 2-aminobenzamidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate which then dehydrates to yield a protonated Schiff base. This initial condensation is the slowest and therefore the rate-determining step of the overall reaction.[1] The reaction is pH-dependent, with optimal rates observed in mildly acidic conditions (around pH 4.5), which facilitates both the protonation of the carbonyl oxygen to enhance its electrophilicity and the subsequent dehydration of the hemiaminal.[1]

Step 2: Intramolecular Cyclization

Following the formation of the Schiff base, a rapid intramolecular cyclization occurs. The nucleophilic nitrogen atom of the oxime moiety attacks the electrophilic carbon of the imine bond. This ring-closing step is kinetically favored due to the proximity of the reacting groups, leading to the formation of the stable 1,2-dihydroquinazoline-3-oxide ring system.

Below is a DOT language script visualizing the reaction mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ABAO 2-Aminobenzamidoxime Hemiaminal Hemiaminal Intermediate ABAO->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal SchiffBase Schiff Base Hemiaminal->SchiffBase - H2O (Rate-Determining Step) Product 1,2-Dihydroquinazoline-3-oxide SchiffBase->Product Intramolecular Cyclization (fast)

Figure 1: Reaction mechanism of 2-aminobenzamidoxime with an aldehyde.

Quantitative Data

The reaction kinetics are significantly influenced by the electronic properties of both the 2-aminobenzamidoxime derivative and the aldehyde, as well as the pH of the reaction medium.

2-Aminobenzamidoxime DerivativeAldehydepHSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
5-Methoxy-ABAO (PMA)Electron-rich aldehyde4.5Up to 40[1]
2-Aminobenzamidoxime (ABAO)5-formyl-2'-deoxyuridine (5fU)4.5Not specified, but reaction proceeds to completion[2]
5-Methoxy-ABAO (PMA)5-formyl-2'-deoxyuridine (5fU)4.5Not specified, but reaction proceeds to completion[2]
5-Methoxy-ABAO (PMA)Abasic site (AP) in DNA4.5Not specified, but reaction proceeds to completion[2]

Table 1: Summary of reported second-order rate constants for the reaction of 2-aminobenzamidoxime derivatives with aldehydes.

Experimental Protocols

General Protocol for the Reaction of 2-Aminobenzamidoxime with an Aldehyde

This protocol provides a general procedure for the reaction. Optimal conditions may vary depending on the specific substrates.

Materials:

  • 2-Aminobenzamidoxime (or a derivative thereof)

  • Aldehyde

  • Sodium acetate (B1210297) buffer (100 mM, pH 4.5)

  • Acetonitrile (B52724) (optional, as a co-solvent)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare a solution of the 2-aminobenzamidoxime derivative in the sodium acetate buffer. If solubility is an issue, a minimal amount of a co-solvent like acetonitrile can be added.

  • Prepare a solution of the aldehyde in the same buffer system.

  • Combine the solutions of the 2-aminobenzamidoxime derivative and the aldehyde in the reaction vessel. The final concentrations should be in the low millimolar range (e.g., 1-10 mM).

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) with stirring.

  • Monitor the reaction progress using a suitable analytical technique such as HPLC, LC-MS, or by observing the development of fluorescence. Reaction times can range from minutes to a few hours for completion.[1][2]

  • Upon completion, the product can be purified using standard chromatographic techniques (e.g., reverse-phase HPLC) if necessary.

Protocol for In Vitro Cytotoxicity Assays

The following is a generalized protocol for assessing the cytotoxic effects of the resulting 1,2-dihydroquinazoline-3-oxide derivatives on cancer cell lines using the MTT assay.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1,2-Dihydroquinazoline-3-oxide derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 1,2-dihydroquinazoline-3-oxide derivative in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the cytotoxic activity of newly synthesized compounds.

cytotoxicity_workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Synthesis Synthesize 1,2-Dihydroquinazoline-3-oxide from ABAO and Aldehyde Seeding Seed Cancer Cells in 96-well Plates Synthesis->Seeding Treatment Treat Cells with Various Concentrations of Compound Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate Incubate to Allow Formazan Formation MTT_add->Incubate Solubilize Solubilize Formazan Crystals with DMSO Incubate->Solubilize Read_absorbance Measure Absorbance at 570 nm Solubilize->Read_absorbance Calculate_viability Calculate Cell Viability (%) Read_absorbance->Calculate_viability Determine_IC50 Determine IC50 Value Calculate_viability->Determine_IC50

Figure 2: A generalized workflow for cytotoxicity testing of synthesized compounds.

Signaling Pathway Inhibition by Quinazoline (B50416) Derivatives

Quinazoline-based molecules are known to inhibit various signaling pathways implicated in cancer progression. The 1,2-dihydroquinazoline-3-oxide scaffold could serve as a pharmacophore for developing novel inhibitors.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response cluster_inhibitor Inhibitor EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazoline_Derivative Quinazoline-based Inhibitor Quinazoline_Derivative->EGFR Inhibition

Figure 3: Potential inhibition of the EGFR signaling pathway by quinazoline derivatives.

Conclusion

The reaction between 2-aminobenzamidoxime and aldehydes is a robust and versatile chemical transformation with significant applications in chemical biology and drug discovery. Its rapid kinetics, high selectivity, and the fluorescent nature of its product make it an attractive tool for labeling and detection. Furthermore, the resulting 1,2-dihydroquinazoline-3-oxide scaffold holds promise as a core structure for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides the foundational knowledge for researchers to explore and exploit this valuable chemical reaction in their respective fields.

References

The Solubility Profile of 2-Aminobenzamidoxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2-Aminobenzamidoxime (ABAO), a key synthetic intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its physicochemical properties, solubility in various solvents, and standardized experimental protocols for solubility determination.

Introduction

2-Aminobenzamidoxime (CAS Number: 16348-49-5) is a versatile building block used in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] Its reactive nature makes it a valuable component in the development of novel bioconjugation strategies and fluorescent probes.[2] Understanding the solubility of 2-Aminobenzamidoxime is critical for its effective use in synthetic chemistry and for the formulation of its derivatives into viable drug candidates. This guide summarizes the available quantitative solubility data, provides detailed experimental methodologies, and outlines a logical workflow for solubility assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Aminobenzamidoxime is presented in the table below. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₇H₉N₃O[1][3][4]
Molecular Weight 151.17 g/mol [3]
Appearance White to off-white solid[3]
Purity (HPLC) ≥99.85%[3]
λmax 208, 239, 312 nm[1]
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[2][3]

Quantitative Solubility Data

The experimentally determined solubility of 2-Aminobenzamidoxime in various solvents is summarized below. It is important to note that comprehensive temperature-dependent solubility data is not widely available in the public domain, and the existing data is primarily at ambient temperature.

SolventSolvent SystemSolubilityConcentration (mM)NotesSource
Dimethylformamide (DMF)Pure5 mg/mL33.08-[1]
Dimethyl sulfoxide (B87167) (DMSO)Pure5 mg/mL33.08-[1]
Dimethyl sulfoxide (DMSO)Pure100 mg/mL661.51Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[2]
EthanolPure5 mg/mL33.08-[1]
Phosphate-Buffered Saline (PBS)pH 7.22 mg/mL13.23-[1]
Multiple Components10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL≥ 33.08Saturation unknown.[2]
Multiple Components10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL≥ 33.08Saturation unknown.[2]
Multiple Components10% DMSO, 90% Corn Oil≥ 5 mg/mL≥ 33.08-[2]

For a related compound, para-methoxy-2-amino Benzamidoxime, the following qualitative solubility data has been reported:

  • Acetonitrile: Slightly soluble (0.1-1 mg/mL)[5]

  • DMSO: Sparingly soluble (1-10 mg/mL)[5]

  • Methanol: Slightly soluble (0.1-1 mg/mL)[5]

This information for a derivative suggests that 2-Aminobenzamidoxime itself may have limited solubility in less polar protic and aprotic solvents. However, this requires experimental confirmation.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for drug development. The following are standard methodologies for determining the thermodynamic and kinetic solubility of a compound like 2-Aminobenzamidoxime.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic solubility.

Objective: To determine the saturation concentration of 2-Aminobenzamidoxime in a given solvent at a specific temperature when the system is at equilibrium.

Materials:

  • 2-Aminobenzamidoxime (solid)

  • Selected solvents (e.g., water, PBS, ethanol, methanol, acetonitrile, etc.)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 2-Aminobenzamidoxime to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. The mixture should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is removed from the shaker and allowed to stand to let the undissolved solid settle. A portion of the supernatant is then carefully removed and filtered through a syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.

  • Quantification: The concentration of 2-Aminobenzamidoxime in the clear filtrate is determined using a validated analytical method, typically HPLC. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be more representative of in vitro biological assays.

Objective: To determine the concentration at which 2-Aminobenzamidoxime precipitates from a solution when added from a concentrated DMSO stock.

Materials:

  • 2-Aminobenzamidoxime stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates (UV-transparent if using UV detection)

  • Plate reader with nephelometry or UV-Vis capabilities

  • Multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Aminobenzamidoxime in 100% DMSO.

  • Sample Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Precipitation Induction: Rapidly add the aqueous buffer to the wells containing the DMSO stock and mix thoroughly.

  • Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Detection: The presence of precipitate can be detected by measuring the turbidity of the solution using a nephelometer or by a decrease in the absorbance of the solution after centrifugation or filtration, as measured by a UV-Vis plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of 2-Aminobenzamidoxime.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility Compound 2-Aminobenzamidoxime (Solid) Add_Excess Add Excess Compound to Solvent Compound->Add_Excess DMSO_Stock Prepare DMSO Stock Solution Compound->DMSO_Stock Solvents Select Solvents (e.g., Water, Ethanol, DMSO) Solvents->Add_Excess Equilibrate Equilibrate (24-48h with shaking) Add_Excess->Equilibrate Separate Separate Solid and Liquid (Centrifuge/Filter) Equilibrate->Separate Analyze_Thermo Analyze Concentration (HPLC) Separate->Analyze_Thermo Add_to_Buffer Add Stock to Aqueous Buffer DMSO_Stock->Add_to_Buffer Incubate_Kinetic Incubate (1-2h) Add_to_Buffer->Incubate_Kinetic Analyze_Kinetic Measure Turbidity/Absorbance Incubate_Kinetic->Analyze_Kinetic

Caption: General workflow for solubility determination.

G Start Start: Solubility Data Required Data_Available Is Sufficient Data Available in Literature? Start->Data_Available Use_Data Use Existing Data Data_Available->Use_Data Yes Perform_Expt Perform Experimental Solubility Determination Data_Available->Perform_Expt No Analyze Analyze and Report Data Use_Data->Analyze Thermo_Kinetic Thermodynamic or Kinetic Assay? Perform_Expt->Thermo_Kinetic Thermo Shake-Flask Method Thermo_Kinetic->Thermo Thermodynamic Kinetic High-Throughput Kinetic Assay Thermo_Kinetic->Kinetic Kinetic Thermo->Analyze Kinetic->Analyze End End: Solubility Profile Established Analyze->End

Caption: Decision-making for solubility profiling.

Conclusion

This technical guide consolidates the currently available solubility data for 2-Aminobenzamidoxime and provides standardized protocols for its experimental determination. While some solubility data in common polar solvents exists, a comprehensive profile across a wider range of solvents and temperatures is yet to be fully elucidated. The provided experimental workflows offer a robust framework for researchers to generate reliable and reproducible solubility data, which is indispensable for the continued development of 2-Aminobenzamidoxime-based compounds in the pharmaceutical industry. Further studies are encouraged to expand the quantitative solubility database for this important synthetic intermediate.

References

An In-depth Technical Guide to 2-Amino Benzamidoxime Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino benzamidoxime (B57231) derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition.

Introduction

2-Amino benzamidoxime and its derivatives are a versatile class of organic compounds characterized by a benzamidoxime core with an amino group at the 2-position of the benzene (B151609) ring. The amidoxime (B1450833) functional group (-C(=NOH)NH2) is a key pharmacophore known to participate in various biological interactions. The presence of the ortho-amino group provides a strategic point for further chemical modifications, allowing for the generation of diverse libraries of derivatives with a wide range of pharmacological activities. These compounds have garnered considerable interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3] This guide will delve into the synthesis, quantitative biological data, and experimental methodologies related to these promising therapeutic candidates.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound scaffold typically starts from the readily available 2-aminobenzonitrile (B23959). The nitrile group is converted to an amidoxime through reaction with hydroxylamine (B1172632). Derivatives can then be synthesized from the this compound core or by modifying the starting materials.

General Synthesis of this compound from 2-Aminobenzonitrile

A common method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine, often in the presence of a base.[4] The following is a general protocol that can be adapted for the synthesis of 2-aminobenzamidoxime.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Aminobenzonitrile

    • Hydroxylamine hydrochloride

    • Sodium carbonate (or another suitable base like triethylamine)

    • Ethanol (or another suitable solvent)

    • Water

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.5-3 equivalents) and sodium carbonate (1.5-3 equivalents) to the solution.

    • The reaction mixture is then heated to reflux (typically 60-80°C) and stirred for several hours (reaction progress can be monitored by Thin Layer Chromatography - TLC).[2]

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography.

Synthesis of 2-Aminobenzamide (B116534) Derivatives from Isatoic Anhydride (B1165640)

A versatile method for synthesizing a variety of N-substituted 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary or secondary amine.[1]

Experimental Protocol: Synthesis of N-Substituted 2-Aminobenzamide Derivatives [1]

  • Materials:

    • Isatoic anhydride

    • Appropriate primary or secondary amine

    • Dimethylformamide (DMF)

    • Standard laboratory glassware

  • Procedure:

    • To a solution of isatoic anhydride (1 equivalent) in DMF, add a solution of the desired amine (1 equivalent) in DMF.

    • The reaction mixture is refluxed for approximately 6 hours, with the reaction progress monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid product is collected by filtration and can be further purified by recrystallization.

Potential Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of this compound derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, often through the induction of cell cycle arrest and apoptosis.[5][6]

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-(2-amino-5-chlorobenzoyl)benzamidoximeJurkat (T-cell lymphoma)19[5]
N-(2-amino-5-chlorobenzoyl)benzamidoximeHL-60RG (leukemia)6.9[5]
2-(biphenyl-3-ylamino)benzamideDaudi (Burkitt's lymphoma)-[3]
2-(biphenyl-3-ylamino)benzamideHCT116 (colon cancer)-[3]

Experimental Protocol: MTT Assay for Cell Viability [5]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., Jurkat, HL-60RG)

    • Complete cell culture medium

    • Test compound (this compound derivative)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway

A key mechanism underlying the anticancer activity of some heterocyclic compounds structurally related to 2-amino benzamidoximes is the inhibition of the PI3K/AKT/mTOR signaling pathway.[7] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by this compound derivatives can lead to decreased phosphorylation of key downstream effectors like AKT and S6 ribosomal protein, ultimately resulting in cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway [8]

  • Objective: To investigate the effect of a compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Materials:

    • Cancer cell lines

    • Test compound

    • Lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.[1]

Table 2: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives

CompoundMicroorganismActivityMIC (µg/mL)Reference
2-Amino-N-(4-methoxyphenyl)benzamideAspergillus fumigatusExcellent antifungalNot specified[1]
2-Amino-N-(4-methoxyphenyl)benzamideSaccharomyces cerevisiaeExcellent antifungalNot specified[1]
2-Amino-N-(4-methoxyphenyl)benzamideBacillus subtilisGood antibacterialNot specified[1]
2-Amino-N-(4-methoxyphenyl)benzamideStaphylococcus aureusGood antibacterialNot specified[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [9]

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Microorganism strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compound

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure (Broth Microdilution Method):

    • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be done visually or by measuring the optical density.

Enzyme Inhibition

The structural features of this compound derivatives make them attractive candidates for the development of enzyme inhibitors. They have been explored as inhibitors of various enzymes, including sirtuins and casein kinase 1 (CK1).[3][10]

Table 3: Enzyme Inhibitory Activity of Selected 2-Amino Benzamide/Benzimidazole Derivatives

CompoundEnzymeIC50 (µM)Reference
2-(biphenyl-3-ylamino)benzamideSIRT1-[3]
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivativeCK1δ0.040[10]
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivativeCK1ε0.199[10]

Experimental Protocol: In Vitro Kinase Assay (General)

  • Objective: To determine the IC50 value of a compound against a specific kinase.

  • Materials:

    • Recombinant active kinase enzyme

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • Test compound

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the kinase enzyme, its substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time at an optimal temperature.

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. Key structural modifications include:

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the this compound core can significantly influence biological activity. For example, the introduction of a chlorine atom at the 5-position of N-(2-aminobenzoyl)benzamidoxime was found to enhance its anticancer potency.[5]

  • Modification of the Amine Group: The 2-amino group provides a handle for introducing a wide variety of substituents. This allows for the exploration of different chemical spaces and the optimization of interactions with biological targets.

  • Derivatization of the Amidoxime Group: While less common, modification of the amidoxime moiety itself can also be explored to fine-tune the compound's properties.

SAR_Logic Core This compound Core Ring_Sub Benzene Ring Substituents (R1) Core->Ring_Sub Amine_Sub Amine Group Substituents (R2) Core->Amine_Sub Amidoxime_Mod Amidoxime Group Modification Core->Amidoxime_Mod Activity Biological Activity (Potency, Selectivity) Ring_Sub->Activity Amine_Sub->Activity Amidoxime_Mod->Activity

Caption: Logical relationship of SAR for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility and the potential for a wide range of structural modifications make them attractive candidates for drug discovery and development programs. The data presented in this guide highlight their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research in this area should focus on:

  • Elucidation of detailed mechanisms of action: While some signaling pathways have been implicated, further studies are needed to fully understand how these compounds exert their biological effects.

  • Optimization of pharmacokinetic and pharmacodynamic properties: In vivo studies are necessary to evaluate the drug-like properties of these derivatives and to guide further chemical modifications.

  • Exploration of novel therapeutic applications: The versatile nature of the this compound scaffold suggests that these compounds may have potential in other disease areas, such as neurodegenerative and inflammatory disorders.[3][11]

References

The Multifaceted Biological Activities of 2-Aminobenzamidoxime and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzamidoxime and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in drug discovery and development. This technical guide provides a comprehensive overview of their reported biological effects, with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field. While specific data for the parent compound, 2-aminobenzamidoxime, is limited in the public domain, the extensive research on its analogs provides significant insights into its potential therapeutic applications.

Introduction

Amidoxime-containing compounds are recognized for their diverse pharmacological activities, including antitubercular, antibacterial, antifungal, and anticancer effects. The 2-aminobenzamidoxime scaffold, characterized by an ortho-amino group on the benzene (B151609) ring of a benzamidoxime, offers unique structural features that can be exploited for the design of novel therapeutic agents. This guide will delve into the key biological activities demonstrated by this class of molecules, presenting a consolidated view of the current state of research.

Anticancer Activity

Derivatives of 2-aminobenzamide (B116534) and related benzazoles have demonstrated significant antiproliferative activity against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activities of various analogs of 2-aminobenzamidoxime against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison.

Table 1: Antiproliferative Activity of 2-Amino-1,4-naphthoquinone-benzamide Derivatives [1]

Compound IDMDA-MB-231 (Breast Cancer) IC50 (µM)SUIT-2 (Pancreatic Cancer) IC50 (µM)HT-29 (Colorectal Cancer) IC50 (µM)
5a 1.525.81.5
5e 0.42.10.5
5f 0.910.51.2
5l 0.415.62.1
Cisplatin 31.51.825.4

Table 2: Antiproliferative Activity of N-(Benzimidazol-2-yl)-substituted Benzamide Derivatives against MCF7 (Breast Cancer) Cell Line [2]

Compound IDIC50 (µM)
6 13.10 ± 0.57
7 9.89 ± 0.41
8 11.20 ± 0.84
9 3.84 ± 0.62
Doxorubicin 5.93 ± 0.33
Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Procedure: [3][4][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds & Vehicle Control incubate1->add_compounds incubate2 Incubate (e.g., 48h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_solvent Add Solubilizing Agent incubate3->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Antimicrobial Activity

Various derivatives of 2-aminobenzamide and related heterocyclic systems have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial potency of a compound. The following table presents the MIC values for selected 2-aminobenzamide derivatives.

Table 3: Antimicrobial Activity (MIC in µg/mL) of 2-Aminobenzamide Derivatives [7][8]

Compound IDS. aureusB. subtilisE. coliP. aeruginosaA. fumigatusC. albicans
1 12.5255050>100>100
2 2550100100>100>100
3 50100>100>100>100>100
5 6.2512.525253.126.25
7 12.525505050100
Ampicillin 6.253.126.2512.5--
Clotrimazole ----6.2512.5
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][2][9][10][11]

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final working concentration (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_dilutions->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate (e.g., 24h at 37°C) inoculate_plate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Enzyme Inhibition

Benzamidoxime and its analogs have been investigated as inhibitors of various enzymes, with a notable focus on nitric oxide synthases (NOS). Overproduction of nitric oxide by neuronal NOS (nNOS) has been implicated in neurodegenerative diseases.[12]

Quantitative Enzyme Inhibition Data

The inhibitory potency of compounds is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 4: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Benzimidazole and Related Derivatives [13]

CompoundTargetIC50 (µM)
FR038251 (5-chloro-1,3-dihydro-2H-benzimidazol-2-one)iNOS1.7
FR038470 (1,3(2H,4H)-isoquinolinedione)iNOS8.8
FR191863 (5-chloro-2,4(1H,3H)-quinazolonedione)iNOS1.9
AminoguanidineiNOS2.1
Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

The activity of NOS can be measured by monitoring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide (NO) and its stable metabolites, nitrite (B80452) and nitrate (B79036).[14][15][16][17][18]

Principle: This colorimetric assay measures the total nitrate and nitrite concentration as an indicator of NO production. Nitrate is first reduced to nitrite by nitrate reductase, and then the total nitrite is quantified using the Griess reagent, which forms a colored azo dye.

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates containing NOS.

  • Reaction Setup: In a microplate, combine the sample with a reaction buffer containing L-arginine (substrate) and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin). Add various concentrations of the test inhibitor.

  • NOS Reaction: Incubate the plate to allow the NOS reaction to proceed.

  • Nitrate Reduction: Add nitrate reductase to convert nitrate to nitrite.

  • Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the wells. This will react with nitrite to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of NOS inhibition for each inhibitor concentration to determine the IC50 value.

NOS_Inhibition_Pathway cluster_enzyme Enzymatic Reaction cluster_inhibition Inhibition cluster_downstream Downstream Effects L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline NO_metabolites Nitrite/Nitrate NO_Citrulline->NO_metabolites Oxidation Signaling Physiological/ Pathophysiological Signaling NO_Citrulline->Signaling Inhibitor 2-Aminobenzamidoxime Analog Inhibitor->NOS

Conclusion

2-Aminobenzamidoxime and its analogs constitute a class of compounds with significant and varied biological activities. The data presented herein for its analogs, particularly in the areas of anticancer and antimicrobial research, highlight the therapeutic potential of this chemical scaffold. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and development of these promising molecules. Future studies should aim to elucidate the specific biological activities and mechanisms of action of the parent 2-aminobenzamidoxime to fully realize its potential in medicinal chemistry.

References

Spectroscopic Profile of 2-Amino Benzamidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino benzamidoxime (B57231) (ABAO), a synthetic intermediate with applications in pharmaceutical synthesis and bioconjugation strategies.[1][2] The document details expected and reported data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic features of 2-Amino benzamidoxime. While specific, fully assigned experimental NMR and IR spectra are not widely published, the tables below provide expected values based on the compound's functional groups and data from analogous structures.

UV-Visible Spectroscopy

The UV-Visible spectrum of a compound is influenced by its electronic structure, particularly the presence of chromophores and conjugated systems. This compound contains an aromatic ring and an amidoxime (B1450833) moiety, which give rise to characteristic absorptions in the UV region. The absorption maxima can be affected by the solvent used for analysis.[3][4]

Table 1: UV-Visible Absorption Data for this compound

Wavelength (λmax)SolventReference
208 nmNot Specified[1]
239 nmNot Specified[1]
312 nmNot Specified[1]
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key absorptions are expected from the N-H bonds of the amino and amidoxime groups, the C=N and N-O bonds of the amidoxime, and the aromatic ring.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500-3300N-H StretchPrimary Amine (-NH₂)Medium, Sharp (two bands)
3400-3200O-H StretchOxime (-NOH)Strong, Broad
~3300N-H StretchAmidoxime (-C(=NOH)NH₂)Medium, Sharp
3100-3000C-H StretchAromatic RingMedium to Weak
~1660C=N StretchAmidoximeMedium to Strong
1650-1550N-H BendPrimary Amine (-NH₂)Medium
1600-1450C=C StretchAromatic RingMedium to Weak (multiple bands)
1300-1200C-N StretchAryl AmineMedium
1000-900N-O StretchOximeMedium
900-675C-H Bend (out-of-plane)Aromatic RingStrong

Note: These are predicted ranges. The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film) and intermolecular interactions like hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and amidoxime groups. The aromatic region will display splitting patterns characteristic of a 1,2-disubstituted benzene (B151609) ring.

Table 3: Expected ¹H NMR Signals for this compound

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (4H)6.5 - 7.5Multiplet (m)The electron-donating amino group will shift ortho and para protons upfield. Complex splitting (dd, dt) is expected due to ortho and meta coupling.
Amino (-NH₂)4.0 - 5.5Broad Singlet (br s)Chemical shift is solvent-dependent and concentration-dependent. The signal may be broad due to quadrupole effects and exchange.
Amidoxime (-NH₂)5.0 - 6.5Broad Singlet (br s)Chemical shift is highly dependent on solvent, concentration, and temperature.
Oxime (-OH)8.0 - 10.0Broad Singlet (br s)Chemical shift is highly dependent on solvent and hydrogen bonding.

1.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. Due to the substitution pattern, seven distinct signals are expected: six for the aromatic ring and one for the amidoxime carbon.

Table 4: Expected ¹³C NMR Signals for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
C=NOH145 - 155The amidoxime carbon is expected to be significantly downfield.
Aromatic (C-NH₂)140 - 150The carbon atom directly attached to the amino group.
Aromatic (C-C=NOH)115 - 125The carbon atom directly attached to the amidoxime group.
Aromatic (CH)115 - 135Four signals are expected for the aromatic CH carbons, with shifts influenced by the positions relative to the two substituents.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Concentrations are typically in the micromolar (µM) range.

  • Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition : Scan the sample across the desired wavelength range (typically 200-400 nm for this compound). The instrument will record the absorbance at each wavelength, and the wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR-FTIR Method :

    • Background Scan : Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal.

    • Sample Application : Place a small amount of the solid powder directly onto the ATR crystal.

    • Pressure Application : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Data Acquisition : Collect the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • KBr Pellet Method :

    • Sample Preparation : Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Pellet Formation : Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.

    • Data Acquisition : Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and slow the exchange of labile N-H and O-H protons, allowing for their observation.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize its homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum. As the ¹³C isotope has a low natural abundance, a larger number of scans is required, leading to longer acquisition times. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Pure Compound (this compound) UV_Vis UV-Vis Spectroscopy Compound->UV_Vis IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR UV_Data Electronic Transitions (λmax) UV_Vis->UV_Data IR_Data Functional Groups (Wavenumbers) IR->IR_Data NMR_Data Molecular Structure (Chemical Shifts, Coupling) NMR->NMR_Data Structure Structural Elucidation & Characterization UV_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide: 2-Aminobenzamidoxime (CAS 16348-49-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for 2-Aminobenzamidoxime, also known as 2-amino-N-hydroxy-benzamidine, corresponding to CAS number 16348-49-5. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

2-Aminobenzamidoxime is a synthetic intermediate with the chemical formula C7H9N3O.[1][2] It is recognized for its utility in pharmaceutical synthesis.[3][4] The compound is a crystalline solid, appearing as a white to off-white substance.[5]

Table 1: Physicochemical Properties of 2-Aminobenzamidoxime

PropertyValueSource(s)
Molecular Weight 151.17 g/mol [1][2][6][7]
Molecular Formula C7H9N3O[1][2][3][4][7][8]
Melting Point 71-75 °C[1][6]
Boiling Point 318.2 ± 44.0 °C (Predicted)[1][6]
Density 1.34 ± 0.1 g/cm³ (Predicted)[1][6]
Flash Point 186.9 ± 28.4 °C[1]
Vapor Pressure 1.24E-06 mmHg at 25°C[1]
XLogP3 0.6[1][2][7]
Hydrogen Bond Donor Count 3[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 1[1][2]
Topological Polar Surface Area 84.6 Ų[1][2][7]
Complexity 158[1][2][7]
Appearance Crystalline solid[4][9]

Biological Activity and Applications

2-Aminobenzamidoxime is primarily utilized as a synthetic intermediate in the synthesis of pharmaceuticals.[3][4][10] It is described as a hydrogen bond donor that can modulate interactions between molecules such as proteins and nucleic acids.[8] This characteristic also allows it to potentially enhance the activity of an acceptor molecule.[8] Its fluorescent properties and cyclic behavior suggest its utility in glycan studies, where it can be used to introduce fluorescent groups into other compounds for detection purposes.[8]

Safety and Handling

The safety profile of 2-Aminobenzamidoxime indicates that it should be handled with care in a laboratory setting. It is considered hazardous, and appropriate personal protective equipment should be used.[9]

Table 2: GHS Hazard Statements for 2-Aminobenzamidoxime

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements: P261, P305+P351+P338[11]

Users are advised to consult the full Safety Data Sheet (SDS) before handling this compound.[9] The material should not be ingested, inhaled, or come into contact with eyes or skin.[9]

Solubility and Storage

2-Aminobenzamidoxime is soluble in several organic solvents and has limited solubility in aqueous solutions.

Table 3: Solubility of 2-Aminobenzamidoxime

SolventSolubility
Ethanol~5 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~5 mg/mL
Dimethylformamide (DMF)~5 mg/mL
PBS (pH 7.2)~2 mg/mL

For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years.[9] Aqueous solutions are not recommended for storage for more than one day.[9]

Experimental Protocols

G General Experimental Workflow for Chemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties cluster_safety Safety Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment (HPLC, GC) Spectroscopy->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Testing Purity->Solubility LogP LogP Determination Purity->LogP Toxicity In vitro/In vivo Toxicity Assays Purity->Toxicity Mutagenicity Mutagenicity/Genotoxicity Assays Toxicity->Mutagenicity G Hypothetical Drug Discovery and Development Pathway cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Market Target Target Identification & Validation LeadGen Lead Generation (e.g., using intermediates like CAS 16348-49-5) Target->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt InVitro In Vitro Studies (ADME, Toxicology) LeadOpt->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Phase1 Phase I InVivo->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 NDA New Drug Application (NDA) Phase3->NDA Phase4 Phase IV (Post-Market Surveillance) NDA->Phase4

References

2-Amino Benzamidoxime: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino benzamidoxime (B57231) is a chemical compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, history, and key chemical data. Due to the limited availability of direct experimental data for 2-amino benzamidoxime, this guide leverages information on structurally similar compounds to present plausible experimental protocols and physicochemical properties. This document is intended to serve as a foundational resource for researchers, highlighting both the known characteristics and the existing knowledge gaps to encourage further investigation into this promising molecule.

Introduction

This compound belongs to the class of amidoximes, which are characterized by the RC(NOH)NH2 functional group. Amidoximes are recognized as versatile intermediates in the synthesis of various heterocyclic compounds and are known to be potent nucleophiles. The presence of both an amino group and a benzamidoxime moiety in this compound suggests its potential as a scaffold in the design of novel therapeutic agents. Its ability to chelate metal ions and participate in bioorthogonal reactions further enhances its interest within the scientific community.

Discovery and History

The precise historical details regarding the initial discovery and first synthesis of this compound are not well-documented in publicly available literature. Often, compounds of this nature are first synthesized as intermediates in broader synthetic campaigns or as part of systematic explorations of chemical space. The development of synthetic methodologies for amidoximes, in general, has been a focus of organic chemistry for many decades, with significant advancements in their preparation from nitriles.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes available computed and experimental data for the compound and its close analogs to provide a comparative overview.

PropertyThis compoundBenzamidoxime
Molecular Formula C₇H₉N₃OC₇H₈N₂O
Molecular Weight 151.17 g/mol 136.15 g/mol
CAS Number 16348-49-5613-92-3
Appearance Crystalline solidSolid
Melting Point Not reported79-81 °C
pKa Not reportedNot reported
Solubility Soluble in DMSO and DMFSoluble in water, ethanol (B145695), and ether
XLogP3 0.60.4

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from 2-Aminobenzonitrile (B23959)

This protocol is based on general procedures for the synthesis of benzamidoximes.

Reaction:

G cluster_0 Reaction Scheme 2-Aminobenzonitrile 2-Aminobenzonitrile This compound This compound 2-Aminobenzonitrile->this compound NH2OH·HCl, Base Solvent, Heat

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Aminobenzonitrile

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., sodium carbonate, sodium bicarbonate, or triethylamine)

  • A suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzonitrile in the chosen solvent.

  • Addition of Reagents: Add hydroxylamine hydrochloride and the base to the solution. The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, thus liberating the free hydroxylamine.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is then taken up in water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).

Potential Applications and Biological Activity

Currently, there is no specific biological activity data, such as IC50 or binding affinity values, reported for this compound in the public domain. However, the structural motifs present in the molecule suggest potential areas for investigation.

  • Enzyme Inhibition: The amidoxime (B1450833) group is a known zinc-binding group and has been incorporated into inhibitors of metalloenzymes.

  • Prodrugs: Amidoximes are often used as prodrugs of amidines, which can have improved oral bioavailability.

  • Bioorthogonal Chemistry: The reaction of this compound with aldehydes to form stable dihydroquinazoline-3-oxides is a rapid and efficient bioorthogonal reaction. This reaction has potential applications in chemical biology for labeling and imaging.

The following diagram illustrates the logical relationship for the potential application of this compound in bioorthogonal chemistry.

G A This compound C Dihydroquinazoline-3-oxide adduct A->C Reaction B Aldehyde-containing biomolecule B->C Reaction D Bioorthogonal Labeling / Imaging C->D Application

Caption: Application of this compound in bioorthogonal chemistry.

Conclusion and Future Directions

This compound is a compound with intriguing structural features that suggest its potential utility in medicinal chemistry and chemical biology. However, a significant lack of empirical data on its synthesis, physicochemical properties, and biological activity is a major barrier to its further development. This guide has aimed to consolidate the available information and provide a framework for future research.

Future work should focus on:

  • Developing and optimizing a reliable synthetic protocol for this compound and thoroughly characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • Experimentally determining its key physicochemical properties, including its melting point, pKa, and solubility in various solvents.

  • Screening this compound against a panel of biological targets, particularly metalloenzymes, to explore its potential as an enzyme inhibitor.

  • Further investigating its application in bioorthogonal chemistry, including the kinetics and scope of its reaction with various aldehydes.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for its application in drug discovery and beyond.

2-Amino Benzamidoxime: A Versatile Intermediate in Pharmacological Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino benzamidoxime (B57231) is a key synthetic intermediate that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, possessing both a nucleophilic amino group and a reactive amidoxime (B1450833) moiety, make it a versatile building block for the synthesis of a diverse range of heterocyclic compounds with promising pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of 2-amino benzamidoxime, with a focus on its role in the development of novel therapeutic agents.

Synthesis of Pharmacologically Active Compounds from this compound

This compound serves as a crucial precursor for the synthesis of several classes of pharmacologically active molecules, most notably quinazoline (B50416) derivatives.

Synthesis of 1,2-Dihydroquinazoline 3-Oxides

A significant application of this compound is its reaction with aldehydes to form stable 1,2-dihydroquinazoline 3-oxides in aqueous solutions. This reaction proceeds through the formation of a Schiff base as the rate-determining step, followed by a rapid intramolecular cyclization. The reaction rate is pH-dependent, with protonated benzamidoxime acting as an internal generalized acid. The presence of electron-donating substituents on the aromatic ring of the benzamidoxime can increase the basicity of the aromatic amine, thereby accelerating the reaction.

Experimental Protocol: General Procedure for the Synthesis of 1,2-Dihydroquinazoline 3-Oxides

  • Dissolve this compound in a suitable aqueous buffer (e.g., pH 4.5).

  • Add an equimolar amount of the desired aldehyde to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., NMR or UV spectroscopy).

  • Upon completion, the 1,2-dihydroquinazoline 3-oxide product can be isolated and purified using standard chromatographic methods.

The following diagram illustrates the general workflow for the synthesis of 1,2-dihydroquinazoline 3-oxides from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Process cluster_product Product 2-Amino_Benzamidoxime This compound Reaction_Mixture Aqueous Buffer (e.g., pH 4.5) Room Temperature 2-Amino_Benzamidoxime->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Schiff_Base_Formation Schiff Base Formation (Rate-determining) Reaction_Mixture->Schiff_Base_Formation Mixing Intramolecular_Cyclization Intramolecular Cyclization (Rapid) Schiff_Base_Formation->Intramolecular_Cyclization Dihydroquinazoline_Oxide 1,2-Dihydroquinazoline 3-Oxide Intramolecular_Cyclization->Dihydroquinazoline_Oxide

Synthesis of 1,2-Dihydroquinazoline 3-Oxides
Synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives

This compound can be acylated to produce derivatives with significant pharmacological potential. For instance, the reaction with 5-chloroisatoic anhydride (B1165640) yields N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which have demonstrated anticancer properties.

Experimental Protocol: Synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime Analogs [1]

  • React 5-chloroisatoic anhydride with the appropriate benzamidoxime analog.

  • The specific reaction conditions (solvent, temperature, and reaction time) may vary depending on the specific benzamidoxime analog used.

  • The resulting N-(2-amino-5-chlorobenzoyl)benzamidoxime derivative is then isolated and purified.

The general synthetic scheme is depicted below:

G Start1 5-Chloroisatoic Anhydride Reaction Reaction Start1->Reaction Start2 Benzamidoxime Analog Start2->Reaction Product N-(2-amino-5-chlorobenzoyl) benzamidoxime Derivative Reaction->Product

Synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime

Pharmacological Applications

Derivatives of this compound have shown promise in several therapeutic areas, including oncology and inflammatory diseases.

Anticancer Activity

N-(2-amino-5-chlorobenzoyl)benzamidoxime and its chlorinated derivatives have been investigated for their anticancer activity against human leukemia cell lines.[1] These compounds have been shown to inhibit cell viability in a dose-dependent manner.[1]

Table 1: Anticancer Activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives [1]

CompoundCell LineIC50 (µM)
N-(2-amino-5-chlorobenzoyl)benzamidoximeJurkat (T-cell lymphoma)> 10
HL-60RG (leukemia)~7
Chloro-substituted derivative 1Jurkat (T-cell lymphoma)< 10
HL-60RG (leukemia)< 5
Chloro-substituted derivative 2Jurkat (T-cell lymphoma)< 10
HL-60RG (leukemia)< 5
Chloro-substituted derivative 3Jurkat (T-cell lymphoma)< 10
HL-60RG (leukemia)< 5
Chloro-substituted derivative 4Jurkat (T-cell lymphoma)< 10
HL-60RG (leukemia)< 5

The mechanism of action of these compounds appears to involve the induction of apoptosis and cell cycle delay. At lower concentrations (around 5 µM), they cause a transient cell-cycle delay, while at higher concentrations (around 10 µM), they lead to cell death.[1]

The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes, leading to programmed cell death.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Drug Benzamidoxime Derivative Mitochondria Mitochondria Drug->Mitochondria Induces Death_Receptor Death Receptor Drug->Death_Receptor Activates Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

General Apoptotic Signaling Pathway
Inhibition of Neutrophil Elastase and Proteinase 3

Analogs of this compound, specifically 2-aminobenzaldehyde (B1207257) oxime derivatives, have been synthesized and characterized as dual inhibitors of human neutrophil elastase (HNE) and proteinase 3 (Pr3).[2] These two serine proteases are implicated in tissue damage during inflammatory conditions. The inhibitory activity of these compounds highlights the potential of the this compound scaffold in developing anti-inflammatory agents. The hydroxyl oxime moiety is believed to play a crucial role in the ligand-enzyme affinity through hydrogen bonding.[2]

Further research is warranted to fully elucidate the structure-activity relationships and to optimize the inhibitory potency and selectivity of these compounds.

Conclusion

This compound is a valuable and versatile synthetic intermediate in pharmacology. Its ability to readily form heterocyclic structures like quinazolines provides a foundation for the development of novel drug candidates. The demonstrated anticancer and anti-inflammatory potential of its derivatives underscores the importance of continued research into this compound and its analogs. Future studies should focus on the synthesis of a wider range of derivatives, comprehensive pharmacological evaluation, and detailed investigation of their mechanisms of action to unlock their full therapeutic potential.

References

The Potential of 2-Amino Benzamidoxime and Its Derivatives in Anticancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating challenge of cancer necessitates the exploration of novel chemical scaffolds with potent and selective anticancer activity. Among these, 2-amino benzamidoxime (B57231) and its derivatives have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the current state of research into the anticancer potential of this chemical family, with a particular focus on its N-substituted derivatives. This document consolidates available in vitro and in vivo data, details key experimental methodologies, and visualizes the proposed mechanisms of action to facilitate further research and development in this area. While research on the parent compound, 2-amino benzamidoxime, is limited in the context of oncology, its derivatives have demonstrated significant dose-dependent cytotoxic effects against various cancer cell lines, primarily through the induction of a p53-independent mitochondrial apoptotic pathway and cell cycle arrest.

In Vitro Anticancer Activity

Derivatives of this compound, particularly N-(2-amino-5-chlorobenzoyl)benzamidoxime and its analogs, have demonstrated notable inhibitory effects on the proliferation of human leukemia cell lines. The cytotoxic activity is dose-dependent, with chlorinated substitutes showing enhanced potency.[1][2][3]

Table 1: In Vitro Anti-proliferative Activity of Benzamidoxime Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
N-(2-aminobenzoyl)benzamidoxime (Compound IIIa)Jurkat (T-cell lymphoma)65[1]
N-(2-aminobenzoyl)benzamidoxime (Compound IIIa)HL-60RG (leukemia)59[1]
N-(2-amino-5-chlorobenzoyl)benzamidoxime (Compound IIIc)Jurkat (T-cell lymphoma)19[1]
N-(2-amino-5-chlorobenzoyl)benzamidoxime (Compound IIIc)HL-60RG (leukemia)6.9[1]
Thioether-based 2-aminobenzamide (B116534) (Compound 12g)A549 (Lung)Not specified[4]
Thioether-based 2-aminobenzamide (Compound 12h)A549 (Lung)Not specified[4]
N-benzylbenzamide (Compound 20b)Various cancer cell lines0.012 - 0.027[5]
2-amino-1,4-naphthoquinone-benzamide (Compound 5e)MDA-MB-231 (Breast)0.4[6]
2-amino-1,4-naphthoquinone-benzamide (Compound 5l)MDA-MB-231 (Breast)0.4[6]

Mechanism of Action

The primary mechanism of anticancer action for N-substituted benzamide (B126) derivatives involves the induction of apoptosis through the intrinsic (mitochondrial) pathway and the promotion of cell cycle arrest.[1][7]

Induction of Apoptosis

At cytotoxic concentrations, these compounds trigger a cascade of events leading to programmed cell death. A key observation is the release of cytochrome c from the mitochondria into the cytosol.[7] This event initiates the formation of the apoptosome, leading to the activation of caspase-9, an initiator caspase.[7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[8] This apoptotic pathway appears to be independent of the tumor suppressor protein p53, as it is observed in p53-deficient cell lines like HL-60.[1][7] The involvement of the Bcl-2 family of proteins is also crucial, with the anti-apoptotic protein Bcl-2 being a negative regulator of this process.[7] Overexpression of Bcl-2 has been shown to inhibit the apoptotic effects of these compounds.[7]

Cell Cycle Arrest

Prior to the onset of apoptosis, N-substituted benzamide derivatives induce a cell cycle block, primarily at the G2/M phase.[1][7] This arrest is a distinct event that occurs upstream of caspase activation.[1] Some 2-aminobenzamide derivatives have also been identified as histone deacetylase (HDAC) inhibitors, which can lead to cell cycle arrest and apoptosis.[4]

Signaling Pathway Diagram

Proposed Mechanism of Action of N-substituted Benzamide Derivatives cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cycle Cell Cycle Control Benzamide N-substituted Benzamide Derivative Mito Mitochondrial Perturbation Benzamide->Mito G2M G2/M Arrest Benzamide->G2M CytoC Cytochrome c (cytosolic) Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Bcl2 Bcl-2 Bcl2->Mito G2M->Apoptosis Leads to General Synthesis of 2-Aminobenzamide Derivatives Isatoic Isatoic Anhydride Product 2-Aminobenzamide Derivative Isatoic->Product Amine R-NH2 (Amine) Amine->Product Solvent DMF, Heat or Microwave CO2 CO2 Product->CO2 Release General In Vitro Experimental Workflow start Start synthesis Compound Synthesis (this compound derivative) start->synthesis cell_culture Cancer Cell Line Culture start->cell_culture treatment Cell Treatment with Compound synthesis->treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 flow_cytometry Flow Cytometry Analysis ic50->flow_cytometry cell_cycle Cell Cycle Analysis flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow_cytometry->apoptosis mechanism Elucidate Mechanism of Action cell_cycle->mechanism apoptosis->mechanism end End mechanism->end

References

In-depth Technical Guide on the Antimicrobial Properties of 2-Amino Benzamidoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Following a comprehensive search of scientific literature, it has been determined that there is a significant scarcity of publicly available data specifically detailing the antimicrobial properties of 2-Amino benzamidoxime (B57231) and its derivatives. The core requirements of this technical guide—namely, extensive quantitative data, detailed experimental protocols, and elucidated signaling pathways—cannot be adequately met for this specific class of compounds at this time.

However, substantial research is available for a closely related class of compounds: Amidoxime-Based Benzimidazole (B57391) and Benzimidamide Derivatives . These compounds share the key amidoxime (B1450833) functional group and have been evaluated for their antimicrobial activities.

Proposal: This guide will proceed by focusing on these related amidoxime derivatives to provide a comprehensive technical overview that fulfills the user's detailed requirements. The data and protocols presented herein are based on published studies of these analogous compounds and serve as a valuable reference for researchers in the field of antimicrobial drug discovery.

A Technical Guide to the Antimicrobial Properties of Amidoxime-Based Benzimidazole and Benzimidamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the synthesis, antimicrobial activity, and experimental protocols for a series of amidoxime-based benzimidazole and benzimidamide derivatives. The information is collated from peer-reviewed scientific literature to serve as a practical resource for researchers exploring new antimicrobial agents.

Introduction

Amidoxime derivatives are recognized for their diverse biological activities, including antimicrobial properties. The incorporation of the amidoxime functional group (-C(=NOH)NH2) into various heterocyclic scaffolds, such as benzimidazole, has been a strategy to develop novel therapeutic agents. Benzimidazoles themselves are a well-known class of compounds with a broad spectrum of biological activities. The combination of these two pharmacophores presents a promising avenue for the discovery of new and effective antimicrobial compounds. This guide focuses on a selection of synthesized amidoxime-based benzimidazole and benzimidamide derivatives and their evaluated efficacy against various microbial strains.

Quantitative Antimicrobial Activity

The antimicrobial activity of the synthesized amidoxime-based derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Amidoxime-Based Benzimidazole and Benzimidamide Derivatives against Bacterial Strains (mg/mL) [1]

CompoundS. aureusS. epidermidisS. mutansE. coliK. pneumoniaeP. aeruginosa
2a 62.531.25>100062.5>100031.25
2b 7.8115.623.907.8115.627.81
4a 125250125125250250
4b 15.6231.2515.6215.6231.2515.62
4c 7.8115.623.907.8115.627.81
Gentamicin 1.901.901.901.901.901.90

Table 2: Minimum Inhibitory Concentration (MIC) of Amidoxime-Based Benzimidazole and Benzimidamide Derivatives against Fungal Strains (mg/mL) [1]

CompoundA. nigerA. flavusC. albicansR. oligosporus
2a 12531.2562.5125
2b 3.907.811.903.90
4a >100062.5125>1000
4b 7.8115.6231.257.81
4c >100031.251.90>1000
Ketoconazole 1.901.901.901.90
Experimental Protocols

This section details the methodologies for the synthesis and antimicrobial evaluation of the amidoxime-based derivatives, based on published research.[1]

A general synthetic pathway involves a two-step process: the synthesis of a benzonitrile (B105546) intermediate followed by its conversion to the corresponding amidoxime.

Step 1: Synthesis of Benzonitrile Intermediates

  • For Intermediate 1a: 2-Phenyl benzimidazole (1.43 g, 7.34 mmol) is dissolved in 15 mL of ethanol (B145695) in a round-bottomed flask with a magnetic stirrer. 4-(Chloromethyl)benzonitrile (1.00 g, 6.70 mmol) and K2CO3 (0.41 g, 2.94 mmol) are added to the solution. The mixture is refluxed for five hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). After completion, the solution is filtered, and the solvent is evaporated to yield the crude solid, which is then purified by column chromatography to afford 4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile (1a).[1]

Step 2: Synthesis of N-hydroxy-benzimidamide (Amidoxime) Derivatives

  • For Compound 2a: A solution of 4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile (1a) (1.50 g, 4.84 mmol), hydroxylamine (B1172632) hydrochloride (0.67 g, 9.70 mmol), and Na2CO3 (1.03 g, 9.70 mmol) in 20 mL of ethanol is heated under reflux for nine hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, suction-filtered, and the solvent is evaporated to yield N-hydroxy-4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide (2a).[1]

The antimicrobial activity of the synthesized compounds is determined using the agar (B569324) diffusion and serial dilution methods.

General Sensitivity Testing (Agar Well Diffusion Method)

  • Microbial cultures are grown in nutrient broth for 24 hours.

  • The cultures are diluted to a concentration of approximately 10^4–10^6 Colony Forming Units (CFU)/mL.

  • The microbial suspension is spread evenly over the surface of nutrient agar plates.

  • Wells are created in the agar using a sterile metallic borer.

  • A solution of each test compound (e.g., 5 mg/mL in DMSO) is prepared.

  • A specific volume (e.g., 100 µL) of the test solution is added to each well.

  • A well with DMSO serves as the negative control, and wells with standard antibiotics (e.g., Gentamicin for bacteria, Ketoconazole for fungi) serve as positive controls.

  • The plates are incubated at 37°C for 24 hours for bacteria and at an appropriate temperature for fungi.

  • The diameter of the zone of inhibition around each well is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Each well is inoculated with a standardized microbial suspension.

  • A well with microbial suspension and no compound serves as a growth control.

  • A well with only broth serves as a sterility control.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and antimicrobial evaluation of the amidoxime-based derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of Amidoxime Derivatives start Start Materials (e.g., 2-Phenyl Benzimidazole, 4-(Chloromethyl)benzonitrile) intermediate Synthesis of Benzonitrile Intermediate start->intermediate Step 1 reaction_conditions1 Reaction Conditions: - Ethanol - K2CO3 - Reflux (5h) intermediate->reaction_conditions1 amidoxime Synthesis of Amidoxime Derivative intermediate->amidoxime Step 2 reaction_conditions2 Reaction Conditions: - Hydroxylamine HCl - Na2CO3 - Ethanol - Reflux (9h) amidoxime->reaction_conditions2 purification Purification (Column Chromatography) amidoxime->purification final_product Final Amidoxime Derivative purification->final_product

Caption: General workflow for the synthesis of amidoxime-based derivatives.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Protocol cluster_agar_diffusion Agar Well Diffusion cluster_mic Broth Microdilution (MIC) prep_compounds Prepare Solutions of Synthesized Compounds add_compounds_agar Add Compound Solutions to Wells prep_compounds->add_compounds_agar serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution agar_plate Prepare Inoculated Agar Plates create_wells Create Wells in Agar agar_plate->create_wells create_wells->add_compounds_agar incubate_agar Incubate Plates add_compounds_agar->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells incubate_mic Incubate Plate inoculate_wells->incubate_mic determine_mic Determine MIC (Lowest Concentration with No Growth) incubate_mic->determine_mic

Caption: Workflow for antimicrobial activity screening.

Mechanism of Action and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the precise mechanism of action and the signaling pathways affected by these amidoxime-based benzimidazole and benzimidamide derivatives in microbial cells. General mechanisms for related compounds often involve the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways. Further research, including transcriptomics, proteomics, and specific enzyme inhibition assays, is required to elucidate the exact molecular targets and mechanisms of these promising antimicrobial candidates.

Conclusion

The synthesized amidoxime-based benzimidazole and benzimidamide derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal pathogens.[1] Notably, compounds 2b and 4c exhibited broad-spectrum activity with low MIC values, indicating their potential as lead compounds for further development. The provided synthetic and screening protocols offer a solid foundation for researchers to build upon in the quest for novel antimicrobial agents. Future work should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on detailed mechanistic studies to understand their mode of action at the molecular level.

References

A Theoretical Exploration of 2-Aminobenzamidoxime Reaction Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzamidoxime (ABAO) and its derivatives have emerged as powerful chemical tools for the selective modification of biomolecules and the development of fluorescent probes. Their utility stems from a rapid and specific reaction with aldehydes, leading to the formation of stable dihydroquinazoline (B8668462) derivatives. This technical guide delves into the theoretical underpinnings of this important reaction, providing a detailed examination of the proposed mechanisms. While direct computational studies on 2-aminobenzamidoxime are not extensively available in the public literature, this guide synthesizes experimental findings with theoretical data from analogous systems to offer a comprehensive overview. This guide is intended to serve as a foundational resource for researchers aiming to understand, apply, and further develop chemistries based on 2-aminobenzamidoxime.

Introduction to 2-Aminobenzamidoxime Chemistry

2-Aminobenzamidoxime (ABAO) is a bifunctional molecule that undergoes a rapid and selective reaction with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline 3-oxides.[1] This reaction is characterized by its efficiency and the stability of the resulting product, making it a valuable tool in bioconjugation, chemical biology, and diagnostics. The reactive properties of ABAO have led to its use in developing fluorescent probes for detecting aldehydes in biological systems, such as modified DNA and proteins.[2][3]

The overall reaction proceeds in two key stages: an initial formation of a Schiff base, which is the rate-determining step, followed by a rapid intramolecular cyclization.[1][4] The reaction rate is notably dependent on pH, with evidence suggesting that the protonated form of the benzamidoxime (B57231) plays a crucial role as an internal acid catalyst.[1][4] Furthermore, the electronic properties of substituents on the aromatic ring of ABAO can significantly influence the reaction kinetics, with electron-donating groups accelerating the process.[1][4]

The Core Reaction Mechanism: A Two-Step Process

The reaction between 2-aminobenzamidoxime and an aldehyde is a well-orchestrated two-step process. Understanding the nuances of each step is critical for optimizing reaction conditions and designing new ABAO-based reagents.

Step 1: Schiff Base Formation (Rate-Determining Step)

The initial and rate-limiting step of the reaction is the formation of a Schiff base (an imine) through the nucleophilic attack of the amino group of ABAO on the carbonyl carbon of the aldehyde. This process is acid-catalyzed, and in the case of ABAO, the protonated amidoxime (B1450833) moiety is believed to act as an internal general acid, facilitating the dehydration of the hemiaminal intermediate.[1][4]

While specific theoretical data for ABAO is pending, computational studies on analogous reactions, such as the formation of a Schiff base from benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole, provide valuable insights into the energetics of this process. These studies, employing Density Functional Theory (DFT), have characterized the transition states for both the initial nucleophilic attack leading to a hemiaminal and the subsequent dehydration to the Schiff base.

Experimental Protocol: Kinetic Analysis of Schiff Base Formation

A representative experimental protocol for monitoring the kinetics of the ABAO-aldehyde reaction, as adapted from the literature, is as follows:

  • Reagent Preparation: Prepare stock solutions of the 2-aminobenzamidoxime derivative and the aldehyde in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).

  • Reaction Initiation: Initiate the reaction by mixing the ABAO and aldehyde solutions in a quartz cuvette.

  • Spectroscopic Monitoring: Monitor the reaction progress using a UV-Vis spectrophotometer. The formation of the dihydroquinazoline product can be followed by the increase in absorbance at a specific wavelength (e.g., around 350-400 nm).

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. The apparent second-order rate constants can be calculated by dividing the initial rates by the concentrations of the reactants.

Step 2: Intramolecular Cyclization (Rapid Step)

Following the formation of the Schiff base, a rapid intramolecular cyclization occurs. The nucleophilic oxime nitrogen of the benzamidoxime moiety attacks the imine carbon, leading to the formation of the six-membered dihydroquinazoline ring. This step is typically fast and is not the rate-limiting factor in the overall reaction.

Theoretical studies on the analogous cyclization of 2-aminobenzamide (B116534) with aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones have been performed using DFT calculations to validate the proposed mechanism. These studies help in understanding the energetics and the transition state geometry of the ring-closing step.

Quantitative Data from Analogous Systems

ReactantspHApparent Second-Order Rate Constant (M⁻¹s⁻¹)Reference
5-methoxy-ABAO (PMA) and an electron-rich aldehyde4.5up to 40[4]

Visualizing the Reaction Pathway and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical experimental workflow.

Reaction_Pathway Reactants 2-Aminobenzamidoxime + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Schiff_Base Schiff Base Intermediate Hemiaminal->Schiff_Base Dehydration (Rate-Determining) Product 1,2-Dihydroquinazoline 3-oxide Schiff_Base->Product Intramolecular Cyclization (Rapid)

Caption: Proposed reaction mechanism for the formation of 1,2-dihydroquinazoline 3-oxide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis Prep_ABAO Prepare ABAO Solution Mix Mix Reactants in Cuvette Prep_ABAO->Mix Prep_Aldehyde Prepare Aldehyde Solution Prep_Aldehyde->Mix Prep_Buffer Prepare Buffer Prep_Buffer->Mix Monitor Monitor Absorbance vs. Time (UV-Vis) Mix->Monitor Analyze Calculate Initial Rates & Rate Constants Monitor->Analyze

References

Illuminating Cellular Processes: A Technical Guide to the Fluorescent Properties of 2-Amino Benzamidoxime Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent properties of reaction products derived from 2-Amino benzamidoxime (B57231) (ABAO) and its analogues. These compounds have emerged as powerful fluorogenic probes for the detection of aldehydes, which are crucial biomarkers in various physiological and pathological processes, including epigenetic modifications of DNA. This document outlines the core chemistry, photophysical characteristics, and experimental methodologies for leveraging these probes in research and development.

Introduction: The Rise of Fluorogenic Aldehyde Probes

The sensitive and selective detection of aldehydes in biological systems is of paramount importance for understanding cellular function and disease. 2-Amino benzamidoxime (ABAO) and its derivatives have been identified as exceptional aldehyde-reactive probes.[1] These molecules are intrinsically weakly fluorescent but undergo a rapid, bioorthogonal reaction with aldehydes to form stable, highly fluorescent 1,2-dihydroquinazoline 3-oxide products.[2] This "turn-on" fluorescence mechanism minimizes background signal, offering a high signal-to-noise ratio for sensitive detection.

Among the various derivatives, 5-methoxy-2-aminobenzamidoxime (PMA) has been identified as a particularly effective probe, exhibiting a significant enhancement in fluorescence intensity upon reaction with aldehydes compared to the parent ABAO compound.[1] The reaction is characterized by its high reactivity and selectivity under mild, aqueous conditions, making it suitable for live-cell imaging and the analysis of sensitive biological samples like DNA.[1]

The Fluorogenic Reaction Mechanism

The underlying principle of the fluorescent turn-on response is a condensation reaction between the this compound derivative and an aldehyde. The reaction proceeds in two main steps: the formation of a Schiff base, which is the rate-determining step, followed by a rapid intramolecular cyclization to form the fluorescent dihydroquinazoline (B8668462) product.[2] The reaction is accelerated by electron-donating substituents on the aromatic ring of the ABAO derivative, which increase the basicity of the aromatic amine.[2] The reaction is also pH-dependent, with optimal rates observed around pH 4.5.[2]

cluster_reactants Reactants cluster_product Product ABAO This compound (or derivative, e.g., PMA) SchiffBase Schiff Base Intermediate (transient) ABAO->SchiffBase + Aldehyde Aldehyde Aldehyde-containing Molecule (e.g., 5fU in DNA) Aldehyde->SchiffBase Product Fluorescent Dihydroquinazoline Product SchiffBase->Product Intramolecular Cyclization

Caption: Reaction of this compound with an aldehyde.

Application in Detecting Epigenetic Modifications

A significant application of these fluorogenic probes is in the field of epigenetics, specifically in the detection of aldehyde-containing modifications in DNA.[1] Formylated nucleobases, such as 5-formyluracil (B14596) (5fU) and 5-formylcytosine (B1664653) (5fC), as well as abasic sites (AP sites), are key intermediates in DNA demethylation pathways and are implicated in gene regulation.[1] Probes like PMA can selectively react with these aldehyde groups within DNA strands, providing a fluorescent readout for their quantification.[1] This enables researchers to study the distribution and abundance of these important epigenetic marks.

DNA Genomic DNA with Aldehyde Modifications (5fU, 5fC, AP sites) Incubation Incubation at 37°C, pH 4.5 DNA->Incubation PMA 5-Methoxy-2-aminobenzamidoxime (PMA Probe) PMA->Incubation Labeled_DNA Fluorescently Labeled DNA Incubation->Labeled_DNA Spectrofluorometer Fluorescence Spectrometer Labeled_DNA->Spectrofluorometer Excitation at ~405 nm Data Quantitative Data on Aldehyde Content Spectrofluorometer->Data Measure Emission at ~535 nm

Caption: Workflow for detecting aldehyde modifications in DNA.

Quantitative Data on Fluorescent Properties

Table 1: Photophysical Properties of a Representative Dihydroquinazolinone Derivative

PropertyValueSolventReference
Excitation Max (λex)~350-400 nmVaries with solvent[3]
Emission Max (λem)~450-550 nmVaries with solvent[3]
Stokes ShiftLarge, increases with solvent polarityVaries with solvent[3]
Molar Extinction Coefficient (ε)2,364–4,820 M⁻¹cm⁻¹Varies with solvent[3]
Fluorescence Quantum Yield (Φf)Up to 0.89 (for a related quinazolin-4(3H)-one)Toluene[4]

Note: The data presented is for structurally related dihydroquinazolinone and quinazolin-4(3H)-one derivatives, as specific quantitative data for the this compound-aldehyde adduct is not available in the cited literature. The emission maximum for the PMA-aldehyde adduct has been reported to be around 535 nm.[1]

Experimental Protocols

General Protocol for Labeling Aldehydes in DNA with PMA

This protocol is adapted from methodologies described for the detection of formylated nucleobases.[1]

  • Sample Preparation: Isolate genomic DNA containing putative aldehyde modifications using a standard DNA extraction protocol.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the DNA sample, 5-methoxy-2-aminobenzamidoxime (PMA) solution, and a suitable reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes) to allow for the completion of the labeling reaction.

  • Fluorescence Measurement: After incubation, measure the fluorescence of the sample using a fluorescence spectrometer.

Protocol for Relative Fluorescence Quantum Yield (Φf) Determination

This is a generalized protocol based on established methods for determining the relative fluorescence quantum yield of a sample.[1][5][6][7][8]

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar range to the sample to be tested (the dihydroquinazoline product).

  • Solution Preparation: Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorescence spectrometer, ensuring the excitation wavelength is the same for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The slope of the resulting linear fits for the sample (m_sample) and the standard (m_std) are determined.

  • Quantum Yield Calculation: Calculate the quantum yield of the sample (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

    where Φf_std is the quantum yield of the standard, and η is the refractive index of the solvent for the sample and standard.

A Prepare Dilutions of Sample and Standard B Measure Absorbance (at excitation wavelength) A->B C Measure Fluorescence Emission Spectra A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Determine Slopes of Linear Fits E->F G Calculate Quantum Yield F->G

Caption: Workflow for relative quantum yield determination.

Protocol for Fluorescence Lifetime Measurement

This protocol outlines the general steps for measuring fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC), a common technique for this purpose.[9][10][11]

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or picosecond laser) with an excitation wavelength suitable for the sample, and a sensitive, fast-response photodetector.

  • Sample Preparation: Prepare a dilute solution of the fluorescent sample in a suitable solvent.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a light-scattering solution (e.g., a colloidal silica (B1680970) suspension) in place of the sample.

  • Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the detection of each photon. This process is repeated to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay curve with the IRF to obtain the true fluorescence decay.

    • Fit the deconvoluted decay curve to an exponential decay model (or a multi-exponential model if the decay is complex) to determine the fluorescence lifetime(s) (τ).

Conclusion

The reaction products of this compound and its derivatives with aldehydes offer a highly sensitive and selective platform for fluorescent detection. The fluorogenic nature of this reaction makes these compounds ideal for applications where low background and high signal-to-noise are critical, such as in the detection of epigenetic modifications in DNA. While further characterization of the photophysical properties of these specific adducts is warranted, the methodologies and principles outlined in this guide provide a solid foundation for their application in research and drug development.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling with 2-Amino Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a critical tool in basic research and drug development, enabling the precise attachment of functional moieties such as fluorophores, affinity tags, or therapeutic payloads. This document provides a detailed protocol for the site-specific labeling of proteins using 2-Amino benzamidoxime (B57231) (ABAO). This method relies on the bioorthogonal reaction between a genetically encoded aldehyde tag on the target protein and ABAO, forming a stable dihydroquinazoline (B8668462) linkage. The protocol is divided into three main sections: 1) Generation of an aldehyde-tagged protein, 2) Labeling of the aldehyde-tagged protein with 2-Amino benzamidoxime, and 3) Characterization of the labeled protein.

The key technology enabling this specific labeling is the use of a short peptide sequence, known as an "aldehyde tag" (e.g., LCTPSR), which is recognized by the formylglycine-generating enzyme (FGE).[1][2] FGE co-translationally or post-translationally oxidizes the cysteine residue within this tag to a formylglycine (fGly), which contains a reactive aldehyde group.[1][2][3] This aldehyde serves as a chemical handle for conjugation with ABAO. The reaction of ABAO with aldehydes is rapid and forms a stable product, making it an efficient bio-orthogonal ligation strategy.[4][5] A methoxy (B1213986) derivative, 5-methoxy-2-aminobenzamidoxime (PMA), has been noted for its favorable fluorescent properties upon reaction.[6]

Data Presentation

The following tables summarize key quantitative data and recommended starting conditions for the labeling protocols.

Table 1: Recommended Reagent Concentrations and Ratios

ReagentRecommended Concentration/RatioNotes
Aldehyde-Tagged Protein10-100 µMHigher concentrations can increase reaction efficiency.
This compound (ABAO)1-5 mMA 50- to 100-fold molar excess over the protein is recommended.
Formylglycine-Generating Enzyme (FGE)Co-expressed with the target proteinFor E. coli expression, co-transformation with an FGE-expressing plasmid is necessary for efficient conversion.[3]

Table 2: Reaction Conditions

ParameterRecommended ConditionNotes
pH4.5The reaction rate is optimal at this acidic pH.[4][5]
Temperature25-37°CThe reaction proceeds efficiently at room temperature.
Reaction Time1-2 hoursThe reaction is typically complete within this timeframe.[4][5]
BufferAcetate or Phosphate BufferEnsure the buffer components do not contain primary amines that could compete with the reaction.

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Protein

This protocol describes the expression and purification of a protein containing an aldehyde tag in E. coli.

Materials:

  • Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR).

  • Plasmid for co-expression of Formylglycine-Generating Enzyme (FGE).[3]

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • Inducing agent (e.g., IPTG, arabinose).

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0, with protease inhibitors).

  • Ni-NTA affinity chromatography column (for His-tagged proteins).

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Dialysis buffer (e.g., PBS, pH 7.4).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your aldehyde-tagged protein of interest and the FGE-expressing plasmid. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.

  • Expression: Inoculate a single colony into a starter culture and grow overnight. The next day, inoculate a larger culture and grow to an OD600 of 0.6-0.8. Induce protein expression with the appropriate inducer and continue to grow the culture under optimized conditions (e.g., 18-25°C for 16-20 hours).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable buffer (e.g., PBS, pH 7.4) to remove imidazole and to prepare the protein for the labeling reaction.

  • Protein Quantification: Determine the concentration of the purified protein using a standard protein assay (e.g., BCA assay).

Protocol 2: Labeling of Aldehyde-Tagged Protein with this compound

This protocol details the procedure for labeling the purified aldehyde-tagged protein with ABAO.

Materials:

  • Purified aldehyde-tagged protein (10-100 µM).

  • This compound (ABAO) or its derivative (e.g., PMA).

  • Labeling buffer (100 mM Sodium Acetate, pH 4.5).

  • DMSO (for dissolving ABAO if necessary).

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Prepare ABAO Solution: Prepare a stock solution of ABAO (e.g., 100 mM in DMSO or water).

  • Reaction Setup: In a microcentrifuge tube, combine the purified aldehyde-tagged protein with the labeling buffer to the desired final protein concentration (e.g., 50 µM).

  • Initiate Labeling: Add the ABAO stock solution to the protein solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature (25°C) with gentle shaking.

  • Purification of Labeled Protein: Remove excess, unreacted ABAO by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Collect the fractions containing the labeled protein.

Protocol 3: Characterization of the Labeled Protein

This section describes methods to confirm successful labeling and to determine the labeling efficiency.

1. Mass Spectrometry Analysis:

  • Objective: To confirm the covalent modification of the protein and to determine the mass of the adduct.

  • Procedure:

    • Analyze both the unlabeled and labeled protein samples by intact protein mass spectrometry (e.g., ESI-MS).

    • Compare the mass spectra. A mass shift corresponding to the mass of the reacted ABAO moiety minus a molecule of water will confirm the successful labeling.

    • For more detailed analysis, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the specific peptide containing the aldehyde tag and confirm its modification.[1]

2. UV-Vis Spectrophotometry for Degree of Labeling (DOL) Calculation:

  • Objective: To quantify the average number of ABAO molecules conjugated to each protein molecule. This is particularly relevant when using a chromophoric or fluorogenic ABAO derivative like PMA.

  • Procedure:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the ABAO derivative (A_max).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the label at 280 nm:[7][8] Protein Concentration (M) = (A280 - (A_max * CF)) / ε_protein where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • CF is the correction factor, which is the ratio of the absorbance of the label at 280 nm to its absorbance at its λ_max.[7]

    • Calculate the Degree of Labeling (DOL) using the following formula:[8][9] DOL = A_max / (ε_label * Protein Concentration (M)) where:

      • ε_label is the molar extinction coefficient of the ABAO derivative at its λ_max.

Mandatory Visualization

experimental_workflow cluster_protein_generation Protocol 1: Aldehyde-Tagged Protein Generation cluster_labeling Protocol 2: Protein Labeling cluster_characterization Protocol 3: Characterization Transformation Co-transformation of E. coli with Protein and FGE Plasmids Expression Protein Expression and FGE Co-expression Transformation->Expression Lysis Cell Lysis and Lysate Clarification Expression->Lysis Purification Affinity Chromatography Purification Lysis->Purification Dialysis Dialysis and Protein Quantification Purification->Dialysis Reaction_Setup Reaction Setup in Labeling Buffer (pH 4.5) Dialysis->Reaction_Setup Labeling Addition of this compound Reaction_Setup->Labeling Incubation Incubation (1-2 hours at RT) Labeling->Incubation Purification_Labeled Purification of Labeled Protein (Desalting Column) Incubation->Purification_Labeled MS_Analysis Mass Spectrometry Analysis Purification_Labeled->MS_Analysis DOL_Calculation Degree of Labeling Calculation (UV-Vis) Purification_Labeled->DOL_Calculation

Caption: Experimental workflow for protein labeling with this compound.

signaling_pathway_example cluster_labeling_principle Principle of Labeling Protein_Tag Protein with Aldehyde Tag (CxPxR sequence) FGE Formylglycine-Generating Enzyme (FGE) Protein_Tag->FGE Oxidation of Cysteine Aldehyde_Protein Aldehyde-Tagged Protein (Formylglycine) FGE->Aldehyde_Protein ABAO This compound (ABAO) Aldehyde_Protein->ABAO Bioorthogonal Ligation (pH 4.5) Labeled_Protein Labeled Protein (Stable Dihydroquinazoline Linkage) ABAO->Labeled_Protein

Caption: Principle of site-specific protein labeling using the aldehyde tag and this compound.

References

Application Notes and Protocols for Bioconjugation of Peptides using 2-Aminobenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable modification of peptides is a cornerstone of modern drug development, diagnostics, and chemical biology. 2-Aminobenzamidoxime (ABAO) and its derivatives have emerged as powerful reagents for the bioorthogonal conjugation of peptides. This technology leverages the rapid and selective reaction between the ABAO moiety and an aldehyde group, which can be readily introduced at a specific site on a peptide, such as the N-terminus or a modified amino acid side chain.

The reaction proceeds through an aniline-catalyzed imine formation followed by a rapid intramolecular cyclization, yielding a highly stable dihydroquinazoline (B8668462) product.[1] A key advantage of this method is its bioorthogonality; the reaction occurs under mild, aqueous conditions (optimally around pH 4.5) and does not interfere with native biological functional groups.[1] Furthermore, the resulting dihydroquinazoline conjugate is fluorescent, enabling straightforward detection and quantification without the need for additional reporter tags.[1][2]

These application notes provide a comprehensive overview of the use of 2-aminobenzamidoxime for peptide bioconjugation, including detailed experimental protocols, quantitative data, and visualizations of the underlying chemical principles and workflows.

Reaction Mechanism and Workflow

The bioconjugation of an aldehyde-terminated peptide with 2-aminobenzamidoxime is a two-step process. First, the aromatic amine of ABAO reacts with the peptide's aldehyde group to form a Schiff base. This initial step is the rate-determining step of the overall reaction.[1] Subsequently, the nucleophilic amidoxime (B1450833) group, positioned ortho to the amine, undergoes a rapid intramolecular cyclization with the newly formed imine, resulting in a stable dihydroquinazoline linkage.[1] The reaction is accelerated at acidic pH (around 4.5) where the protonated benzamidoxime (B57231) can act as an internal general acid to facilitate the dehydration of the carbinolamine intermediate in the Schiff base formation.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Peptide_Aldehyde Peptide-CHO Schiff_Base Schiff Base Intermediate Peptide_Aldehyde->Schiff_Base + ABAO - H2O ABAO 2-Aminobenzamidoxime Dihydroquinazoline Dihydroquinazoline Conjugate (Fluorescent) Schiff_Base->Dihydroquinazoline Intramolecular Cyclization

Figure 1: Reaction mechanism of peptide-ABAO conjugation.

The general experimental workflow for peptide bioconjugation with 2-aminobenzamidoxime involves preparation of the aldehyde-terminated peptide and the ABAO reagent, followed by the conjugation reaction under optimized buffer conditions. The progress of the reaction can be monitored by analytical techniques such as HPLC and LC-MS. Upon completion, the desired peptide conjugate is purified from unreacted starting materials and byproducts.

Experimental_Workflow Start Start Prepare_Peptide Prepare Aldehyde- Terminated Peptide Start->Prepare_Peptide Prepare_ABAO Prepare 2-Aminobenzamidoxime Solution Start->Prepare_ABAO Conjugation Bioconjugation Reaction (pH 4.5) Prepare_Peptide->Conjugation Prepare_ABAO->Conjugation Monitoring Reaction Monitoring (HPLC, LC-MS) Conjugation->Monitoring Monitoring->Conjugation Continue reaction Purification Purification of Conjugate (RP-HPLC) Monitoring->Purification Reaction complete Characterization Characterization (MS, Fluorescence) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for ABAO-peptide bioconjugation.

Quantitative Data Summary

The efficiency and kinetics of the 2-aminobenzamidoxime bioconjugation reaction are influenced by factors such as pH, temperature, and the electronic properties of both the aldehyde and the ABAO derivative. The following tables summarize key quantitative data from published studies.

ParameterValueConditionsReference
Second-Order Rate Constant (k₂) Up to 40 M⁻¹s⁻¹Reaction between an electron-rich aldehyde and 5-methoxy-ABAO (PMA) at pH 4.5.[1]
Optimal pH ~4.5The relationship between the apparent rate constant and pH suggests that a protonated benzamidoxime acts as an internal general acid.[1]
Reaction Time to Completion 1 hourM13 phage-displayed peptide library with an aldehyde terminus and 1 mM biotin-ABAO derivative at pH 4.5.[1]
Fluorescence Emission Maximum 490 nmDihydroquinazoline product.[1]

Table 1: Reaction Kinetics and Properties

ABAO DerivativeAldehyde SubstrateReaction ConditionsObserved OutcomeReference
Biotin-ABAO Aldehyde-terminated M13 phage-displayed peptide library1 mM Biotin-ABAO, pH 4.5, Room Temperature, 1 hourComplete conjugation[1]
5-Methoxy-ABAO (PMA) Formyluracil (5fU) in DNA100 mmol/L NaOAc buffer, pH 4.5, 37°C, 24 hoursFormation of a fluorescent dihydroquinazoline derivative[2]
5-Methoxy-ABAO (PMA) Formylcytosine (5fC) in DNA100 mmol/L NaOAc buffer, pH 4.5, 37°C, 24 hoursFormation of a fluorescent dihydroquinazoline derivative[2]
5-Methoxy-ABAO (PMA) Abasic (AP) sites in DNA100 mmol/L NaOAc buffer, pH 4.5, 37°C, 24 hoursFormation of a fluorescent dihydroquinazoline derivative[2]

Table 2: Examples of 2-Aminobenzamidoxime Bioconjugation

Experimental Protocols

Protocol 1: Preparation of an Aldehyde-Terminated Peptide

The introduction of an aldehyde functionality onto a peptide is a prerequisite for conjugation with 2-aminobenzamidoxime. This can be achieved through various methods, including the use of a backbone amide linker (BAL) strategy during solid-phase peptide synthesis (SPPS) or by post-synthetic modification of a specific amino acid. The BAL strategy allows for the synthesis of C-terminal peptide aldehydes, where the aldehyde is masked as an acetal (B89532) during synthesis and deprotected during the final cleavage step.

Materials:

  • Fmoc-protected amino acids

  • Backbone amide linker (BAL) resin (e.g., trisalkoxybenzylamine resin)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Sodium borohydride (B1222165) (NaBH₄) or a similar reducing agent

Procedure:

  • Swell the BAL resin in DCM for 30 minutes, followed by washing with DMF.

  • Couple the first Fmoc-protected amino acid to the resin via reductive amination.

  • Proceed with standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence.

  • After the final amino acid coupling and Fmoc deprotection, wash the resin extensively with DMF and DCM.

  • Cleave the peptide from the resin and deprotect the side chains using a cleavage cocktail. The acidic conditions of the cleavage cocktail will also deprotect the acetal, revealing the C-terminal aldehyde.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Lyophilize the crude aldehyde-terminated peptide.

  • Purify the peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by LC-MS.

Protocol 2: Bioconjugation of Aldehyde-Terminated Peptide with 2-Aminobenzamidoxime

This protocol describes the general procedure for the conjugation of an aldehyde-terminated peptide with a 2-aminobenzamidoxime derivative.

Materials:

  • Aldehyde-terminated peptide (from Protocol 1)

  • 2-Aminobenzamidoxime (ABAO) or a derivative (e.g., 5-methoxy-ABAO)

  • Reaction Buffer: 100 mM Sodium Acetate buffer, pH 4.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF (for dissolving ABAO if necessary)

  • Quenching solution (optional, e.g., a scavenger for aldehydes)

  • RP-HPLC system for purification

  • LC-MS system for analysis

Procedure:

  • Reagent Preparation:

    • Dissolve the lyophilized aldehyde-terminated peptide in the Reaction Buffer to a final concentration of 1-5 mM.

    • Prepare a stock solution of the 2-aminobenzamidoxime derivative (e.g., 10-50 mM) in the Reaction Buffer. A small amount of DMSO or DMF can be used to aid dissolution if necessary, but the final concentration of the organic solvent in the reaction mixture should be kept low (<10%).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the aldehyde-terminated peptide solution and the 2-aminobenzamidoxime solution. A 1.5 to 5-fold molar excess of the ABAO derivative over the peptide is recommended as a starting point.

    • Incubate the reaction mixture at room temperature (or 37°C to accelerate the reaction) for 1 to 4 hours. The reaction progress can be monitored by taking aliquots at different time points.

  • Reaction Monitoring:

    • Analyze the reaction mixture by LC-MS. The formation of the conjugate will be indicated by a new peak with the expected mass (mass of peptide + mass of ABAO - mass of H₂O).

    • Alternatively, monitor the reaction by RP-HPLC. The product will typically have a different retention time than the starting materials.

  • Purification:

    • Once the reaction is complete (as determined by LC-MS or HPLC), purify the peptide-ABAO conjugate using preparative RP-HPLC.

    • Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS.

    • Characterize the fluorescence properties of the conjugate using a fluorometer (excitation ~350 nm, emission ~490 nm).

    • Lyophilize the pure fractions to obtain the final peptide-ABAO conjugate as a powder.

Applications

The bioconjugation of peptides with 2-aminobenzamidoxime offers a versatile platform for a wide range of applications in research and drug development:

  • Fluorescent Labeling: The inherent fluorescence of the dihydroquinazoline product allows for the direct visualization and tracking of peptides in biological systems without the need for a separate fluorescent dye.[1]

  • Peptide-Drug Conjugates (PDCs): The stable linkage formed by the ABAO reaction is ideal for attaching cytotoxic drugs or other therapeutic agents to targeting peptides.

  • Probes for Biological Studies: Biotinylated or otherwise functionalized ABAO derivatives can be used to create probes for studying peptide-protein interactions and cellular uptake.[1]

  • Phage Display and Library Screening: The rapid and efficient nature of the reaction makes it suitable for labeling peptide libraries displayed on phage for high-throughput screening applications.[1]

  • Diagnostic Agents: Peptides conjugated to imaging agents or contrast agents via the ABAO linkage can be developed for diagnostic purposes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield - Incomplete formation of the aldehyde on the peptide.- Suboptimal reaction pH.- Insufficient molar excess of ABAO.- Hydrolysis of the aldehyde.- Verify the presence and purity of the aldehyde-terminated peptide by MS.- Optimize the reaction pH in the range of 4.0-5.0.- Increase the molar excess of the ABAO reagent.- Perform the reaction promptly after peptide purification.
Multiple Conjugation Products - Presence of multiple aldehyde groups on the peptide.- Side reactions.- Ensure site-specific introduction of the aldehyde.- Analyze byproducts by MS/MS to identify potential side reactions.
Peptide Precipitation - High concentration of organic solvent.- Peptide instability at the reaction pH.- Keep the organic solvent concentration below 10% (v/v).- Screen for optimal buffer conditions to maintain peptide solubility.

Table 3: Troubleshooting Guide

Conclusion

The use of 2-aminobenzamidoxime for the bioconjugation of peptides provides a robust, efficient, and versatile method for creating stable and functional peptide conjugates. The bioorthogonal nature of the reaction, coupled with the fluorescent properties of the product, makes this an attractive strategy for a wide array of applications in the life sciences and drug discovery. The protocols and data presented in these application notes are intended to serve as a guide for researchers to successfully implement this powerful technology in their own work.

References

Application Notes and Protocols for DNA Adduct Formation with 2-Amino Benzamidoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed experimental procedure for the detection and quantification of aldehyde-containing modifications in DNA, such as 5-formyluracil (B14596) (5fU), 5-formylcytosine (B1664653) (5fC), and abasic (AP) sites, using 2-amino benzamidoxime (B57231) (ABAO) derivatives. The protocol focuses on the use of 5-methoxy-2-amino benzamidoxime (5-methoxy-ABAO or PMA), a probe that selectively reacts with aldehydes in DNA to form highly fluorescent dihydroquinazoline (B8668462) derivatives.[1] This method offers a sensitive and specific tool for studying DNA damage and repair, as well as epigenetic modifications.

The reaction proceeds via an intramolecular ring closure under mild aqueous conditions, leading to the formation of a stable, fluorescent adduct.[1] This fluorogenic labeling strategy allows for both qualitative and quantitative analysis of aldehyde lesions in DNA through fluorescence spectroscopy and polyacrylamide gel electrophoresis (PAGE).

Principle of the Method

The core of this method lies in the chemical reaction between the aldehyde group present in modified DNA bases (5fU, 5fC) or at AP sites and the 2-amino benzamidoxime derivative, PMA. The reaction mechanism involves two key steps:

  • Schiff Base Formation: The aromatic amine of PMA reacts with the aldehyde group in the DNA to form a Schiff base. This step is pH-dependent, with acidic conditions favoring the reaction.[2]

  • Intramolecular Cyclization: The nucleophilic oxime moiety, positioned ortho to the amine, undergoes a rapid intramolecular cyclization with the newly formed imine, resulting in a stable and fluorescent 1,2-dihydroquinazoline 3-oxide adduct.[2]

The formation of this fluorescent product allows for sensitive detection and quantification of the aldehyde-containing sites in the DNA sample.

Data Presentation

The following tables summarize the quantitative data regarding the fluorescence properties and detection limits of 5-methoxy-ABAO (PMA) for aldehyde-containing DNA modifications.

Table 1: Fluorescence Properties of PMA-DNA Adducts

AnalyteExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Enhancement
5-formyluracil (5fU)~365~535Significant increase upon binding[3]
5-formylcytosine (5fC)~365~535Significant increase upon binding[3]
Abasic (AP) Site~365~535Significant increase upon binding[3]

Table 2: Detection Limits of PMA for Aldehyde-Containing Nucleosides

AnalyteDetection Limit (µmol/L)
5-formyluracil (5fU)1.05[1]
5-formylcytosine (5fC)1.22[1]
Abasic (AP) Site1.75[1]

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 Preparation of 100 mM Sodium Acetate (B1210297) Buffer (pH 4.5)

  • Materials:

    • Sodium acetate (anhydrous or trihydrate)

    • Glacial acetic acid

    • Nuclease-free water

    • pH meter

  • Procedure:

    • To prepare 1 L of 100 mM sodium acetate buffer, dissolve the appropriate amount of sodium acetate in approximately 800 mL of nuclease-free water.

    • Carefully add glacial acetic acid to the solution while monitoring the pH with a calibrated pH meter.

    • Adjust the pH to 4.5 by adding glacial acetic acid.

    • Bring the final volume to 1 L with nuclease-free water.

    • Sterilize the buffer by autoclaving or filtration through a 0.22 µm filter.

1.2 Preparation of 5-methoxy-ABAO (PMA) Stock Solution

  • Materials:

  • Procedure:

    • Prepare a stock solution of PMA by dissolving it in anhydrous DMSO to a final concentration of 10 mM.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Fluorescent Labeling of Aldehyde-Containing DNA
  • Materials:

    • DNA sample (e.g., purified plasmid DNA, genomic DNA, or synthetic oligonucleotides)

    • 100 mM Sodium Acetate Buffer (pH 4.5)

    • 10 mM PMA stock solution in DMSO

    • Nuclease-free water

    • Thermomixer or water bath

  • Procedure:

    • In a microcentrifuge tube, prepare the reaction mixture by combining the following components:

      • DNA sample (final concentration will vary depending on the application, e.g., 10 µM for oligonucleotides)

      • 100 mM Sodium Acetate Buffer (pH 4.5) to a final concentration of 100 mM

      • PMA stock solution to a final concentration of 1 mM

      • Nuclease-free water to the desired final volume.

    • Mix the components gently by pipetting.

    • Incubate the reaction mixture at 37°C for 24 hours in the dark.[1]

Protocol 3: Quantification of Aldehyde Sites by Fluorescence Spectroscopy
  • Materials:

    • Fluorescence spectrometer

    • Quartz cuvettes

    • PMA-labeled DNA sample from Protocol 2

    • Control (unlabeled) DNA sample

  • Procedure:

    • Allow the PMA-labeled and control DNA samples to cool to room temperature.

    • Transfer the samples to a quartz cuvette.

    • Set the excitation wavelength of the fluorescence spectrometer to approximately 365 nm.

    • Measure the fluorescence emission spectrum from 400 nm to 700 nm.

    • Record the fluorescence intensity at the emission maximum (approximately 535 nm).[3]

    • Compare the fluorescence intensity of the PMA-labeled DNA to the control DNA to determine the fluorescence enhancement.

    • For quantitative analysis, generate a standard curve using known concentrations of aldehyde-containing DNA standards.

Protocol 4: Analysis of PMA-Labeled DNA by Polyacrylamide Gel Electrophoresis (PAGE)
  • Materials:

    • Polyacrylamide gel (e.g., 15-20%, denaturing)

    • TBE buffer (Tris/Borate/EDTA)

    • Gel loading buffer (e.g., containing formamide (B127407) and tracking dyes)

    • PAGE apparatus and power supply

    • UV transilluminator or gel imaging system

  • Procedure:

    • To the PMA-labeled DNA sample, add an appropriate volume of gel loading buffer.

    • Denature the sample by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

    • Load the denatured sample onto a polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage until the tracking dye has migrated to the desired position.

    • Visualize the DNA bands using a UV transilluminator. The PMA-labeled DNA will exhibit fluorescence, allowing for its detection.

    • The labeled DNA will migrate slower than the unlabeled DNA due to the increased molecular weight of the adduct.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis cluster_results Results prep_dna DNA Sample reaction Incubate at 37°C for 24h prep_dna->reaction prep_pma PMA Stock (10 mM in DMSO) prep_pma->reaction prep_buffer NaOAc Buffer (100 mM, pH 4.5) prep_buffer->reaction analysis_fluor Fluorescence Spectroscopy (Ex: 365 nm, Em: 535 nm) reaction->analysis_fluor analysis_page Denaturing PAGE reaction->analysis_page result_quant Quantification of Aldehyde Sites analysis_fluor->result_quant result_qual Qualitative Analysis (Gel Shift) analysis_page->result_qual

Caption: Experimental workflow for the fluorescent labeling and analysis of aldehyde-containing DNA using PMA.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product dna Aldehyde-containing DNA (e.g., 5fU, 5fC, AP site) schiff Schiff Base dna->schiff + PMA pma 5-methoxy-ABAO (PMA) pma->schiff adduct Fluorescent Dihydroquinazoline Adduct schiff->adduct Intramolecular Cyclization

Caption: Reaction mechanism of PMA with an aldehyde-containing site in DNA.

References

Application Notes and Protocols: 2-Amino Benzamidoxime as a Fluorescent Probe for Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of aldehydes in biological systems are of paramount importance due to their roles in both physiological and pathological processes. Aldehydes are involved in cellular signaling, metabolic pathways, and are also markers of oxidative stress and lipid peroxidation. 2-Amino benzamidoxime (B57231) (ABAO) and its derivatives have emerged as highly effective fluorescent probes for the selective detection of aldehydes. This application note provides detailed protocols for the synthesis and application of these probes, with a particular focus on the enhanced properties of 5-methoxy-2-amino benzamidoxime (PMA).

Upon reaction with an aldehyde, ABAO derivatives undergo a rapid and selective intramolecular cyclization to form a stable and highly fluorescent 1,2-dihydroquinazoline 3-oxide. This "turn-on" fluorescence response allows for the sensitive detection of aldehydes in various biological contexts, including the labeling of formylated DNA and aldehyde-tagged proteins.

Signaling Pathway and Experimental Workflow

The fundamental principle behind the use of 2-amino benzamidoxime as a fluorescent probe for aldehydes is a two-step chemical reaction that results in a significant increase in fluorescence.

Probe This compound (ABAO) Derivative (e.g., PMA, Low Fluorescence) SchiffBase Schiff Base Intermediate (Rate-Determining Step) Probe->SchiffBase + Aldehyde Aldehyde Target Aldehyde (e.g., in DNA, Protein, or Cellular Environment) Product 1,2-Dihydroquinazoline 3-Oxide (Highly Fluorescent) SchiffBase->Product Intramolecular Cyclization Detection Fluorescence Detection (Excitation/Emission) Product->Detection

Caption: Reaction mechanism of this compound with an aldehyde.

The experimental workflow for utilizing these probes typically involves sample preparation, incubation with the probe, and subsequent fluorescence measurement.

cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Sample Biological Sample (e.g., DNA, Protein, Cells) Incubation Incubate with ABAO/PMA Probe Sample->Incubation Measurement Fluorescence Measurement (Spectrometer, Microscope) Incubation->Measurement Quantification Data Analysis and Quantification Measurement->Quantification

Caption: General experimental workflow for aldehyde detection.

Quantitative Data Summary

The photophysical properties of the fluorescent adducts formed between 5-methoxy-2-amino benzamidoxime (PMA) and various aldehydes are critical for experimental design and data interpretation.

ParameterPMA-5fU AdductPMA-5fC AdductPMA-AP Site AdductGeneral Aldehyde Adduct
Excitation Max (λex) 405 nm405 nm405 nm~405 nm
Emission Max (λem) 535 nm535 nm535 nm~490-535 nm[1]
Detection Limit 1.05 µmol/L1.22 µmol/L1.75 µmol/LLow µmol/L to nmol/L range
Quantum Yield (Φ) Data not availableData not availableData not availableData not available
Reaction pH 4.54.54.54.5
Reaction Time ~15 min for nucleosides~15 min for nucleosides~15 min for nucleosides1 h for proteins[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-amino benzamidoxime (PMA)

This protocol describes a one-step synthesis of PMA from commercially available starting materials.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methoxybenzonitrile in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the flask. The molar ratio of hydroxylamine and sodium bicarbonate should be in excess relative to the benzonitrile.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 5-methoxy-2-amino benzamidoxime (PMA).

Protocol 2: Fluorescent Labeling of Aldehydes in DNA

This protocol is optimized for the detection of formylated nucleobases (5fU, 5fC) and abasic (AP) sites in DNA.

Materials:

  • DNA sample containing aldehyde modifications

  • 5-methoxy-2-amino benzamidoxime (PMA) stock solution (e.g., 20 µmol/L in DMSO)

  • Sodium acetate (B1210297) buffer (100 mmol/L, pH 4.5)

  • Nuclease-free water

  • Fluorescence spectrometer

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the DNA sample, PMA stock solution, and sodium acetate buffer. The final concentration of PMA should be in the low micromolar range (e.g., 20 µmol/L).

  • Incubate the reaction mixture at 37°C for 15-30 minutes.

  • Measure the fluorescence emission spectrum of the sample using a fluorescence spectrometer with an excitation wavelength of 405 nm. The emission maximum is expected at approximately 535 nm.

  • A control reaction without the DNA sample or with DNA lacking aldehyde modifications should be run in parallel to determine the background fluorescence of the probe.

  • The fluorescence intensity is linearly proportional to the concentration of aldehyde-containing nucleobases within a certain range. A standard curve can be generated using known concentrations of formylated oligonucleotides to quantify the amount of aldehydes in the sample.

Protocol 3: Live Cell Imaging of Intracellular Aldehydes

This protocol provides a general guideline for the detection of aldehydes in living cells using a cell-permeable ABAO derivative. Optimization of probe concentration and incubation time may be required for different cell types.

Materials:

  • Adherent or suspension cells cultured on glass-bottom dishes or coverslips

  • Cell-permeable ABAO derivative (e.g., PMA) stock solution in DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)

Procedure:

  • Culture cells to the desired confluency.

  • On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.

  • Prepare the probe loading solution by diluting the ABAO derivative stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Add the probe loading solution to the cells and incubate at 37°C in a CO2 incubator for 30-60 minutes.

  • After incubation, remove the probe loading solution and wash the cells two to three times with warm PBS to remove any excess unbound probe.

  • Add fresh pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. For PMA-aldehyde adducts, excitation around 405 nm and emission detection around 490-535 nm is recommended.

  • For quantitative analysis, measure the mean fluorescence intensity of the cells using image analysis software.

Protocol 4: Fluorescent Labeling of Aldehyde-Tagged Proteins

This protocol describes the labeling of proteins that have been genetically engineered to contain an aldehyde tag. The reaction is based on the specific condensation of the ABAO derivative with the aldehyde group on the protein.

Materials:

  • Purified aldehyde-tagged protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH ~6.5-7.0)

  • ABAO or PMA stock solution in DMSO

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Prepare the labeling reaction by mixing the aldehyde-tagged protein with a molar excess of the ABAO or PMA probe in the reaction buffer. The final protein concentration should typically be in the range of 1-10 mg/mL.

  • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle agitation. The optimal reaction time may need to be determined empirically.

  • Monitor the labeling efficiency by techniques such as SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance spectrum of the protein-probe conjugate.

  • Once the labeling reaction is complete, remove the excess, unreacted probe. This can be achieved by size-exclusion chromatography, dialysis, or using spin desalting columns.

  • The labeled protein is now ready for downstream applications. Store the labeled protein under appropriate conditions to maintain its stability and fluorescence.

Conclusion

This compound and its derivatives, particularly 5-methoxy-ABAO (PMA), are powerful tools for the fluorescent detection of aldehydes in a variety of research applications. Their high selectivity, rapid reaction kinetics, and strong fluorescence turn-on response make them ideal for sensitive and specific aldehyde detection in complex biological samples. The protocols provided in this application note offer a starting point for researchers to utilize these probes in their studies of aldehyde biology in health and disease.

References

Application Notes and Protocols for 2-Aminobenzamidoxime-Mediated Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzamidoxime is a versatile bifunctional reagent that serves as a valuable building block in heterocyclic chemistry. Its unique structure, featuring an aniline-like amino group and an amidoxime (B1450833) moiety in an ortho arrangement, allows for facile cyclization reactions to form important heterocyclic scaffolds. These scaffolds, particularly 1,2,4-oxadiazoles and dihydroquinazolines, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed protocols and application notes for the synthesis of these heterocycles through 2-aminobenzamidoxime-mediated cyclization.

Synthesis of 3-(2-Aminophenyl)-1,2,4-oxadiazoles

The reaction of 2-aminobenzamidoxime with carboxylic acids or their derivatives is a common method for the synthesis of 3-(2-aminophenyl)-1,2,4-oxadiazoles. The general mechanism involves an initial O-acylation of the amidoxime followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole (B8745197) ring.[1] This transformation can be achieved through one-pot or two-step procedures.

Reaction Mechanism: 1,2,4-Oxadiazole Formation

G reactant reactant intermediate intermediate product product reagent reagent A 2-Aminobenzamidoxime C O-Acylamidoxime Intermediate A->C O-Acylation (Coupling Agent) B Carboxylic Acid / Acylating Agent B->C D 3-(2-Aminophenyl)-1,2,4-oxadiazole C->D Intramolecular Cyclodehydration (Heat or Base) G reactant reactant intermediate intermediate product product reagent reagent A 2-Aminobenzamidoxime C Schiff Base Intermediate A->C Condensation (-H₂O) B Aldehyde B->C D 2-Substituted-1,2-dihydroquinazolin-4(3H)-imine C->D Intramolecular Cyclization G start start process process decision decision output output end end A Start: 2-Aminobenzamidoxime B Choose Cyclization Partner A->B C1 Carboxylic Acid / Acylating Agent B->C1 1,2,4-Oxadiazole C2 Aldehyde B->C2 Dihydroquinazoline D1 Select Protocol (One-Pot or Microwave) C1->D1 D2 Aqueous Cyclization C2->D2 E1 Reaction Monitoring (TLC) D1->E1 E2 Reaction Monitoring (LC-MS/UV) D2->E2 F Work-up & Extraction E1->F E2->F G Purification (Chromatography/Recrystallization) F->G H1 3-(2-Aminophenyl)-1,2,4-oxadiazole G->H1 H2 Dihydroquinazoline Derivative G->H2 I Characterization H1->I H2->I

References

Application Notes and Protocols for 2-Aminobenzamidoxime in the Development of Encoded Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "encoded libraries" primarily encompasses two powerful technologies in drug discovery: Genetically Encoded Libraries (GELs) and DNA-Encoded Libraries (DELs). GELs, such as phage and mRNA display libraries, consist of peptides or proteins generated through ribosomal synthesis, where the genetic material (DNA or RNA) encoding the displayed molecule is encapsulated with it. In contrast, DELs are collections of small molecules synthesized chemically, with each molecule covalently attached to a unique DNA barcode that records its synthetic history.

2-Aminobenzamidoxime is a versatile chemical building block that finds applications in both of these library technologies, albeit in different capacities. In the context of GELs, it can be used for the post-translational modification of peptide libraries. For DELs, it serves as a key precursor for the synthesis of 1,2,4-oxadiazole (B8745197) scaffolds, which are important pharmacophores in medicinal chemistry. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of 2-aminobenzamidoxime in both of these contexts.

Section 1: Post-Translational Modification of Genetically Encoded Peptide Libraries with 2-Aminobenzamidoxime

2-Aminobenzamidoxime (ABAO) and its derivatives can be used for the rapid and hydrolytically stable modification of peptides that have been genetically engineered to display an aldehyde group. This bio-orthogonal reaction allows for the introduction of new functionalities into a peptide library, expanding its chemical diversity. The reaction proceeds through the formation of a Schiff base between the aniline (B41778) moiety of ABAO and the peptide's aldehyde, followed by a rapid intramolecular ring closure to form a stable dihydroquinazoline (B8668462) derivative.[1]

Quantitative Data

The reaction between ABAO derivatives and aldehydes is rapid, with rate constants comparable to aniline-catalyzed oxime formations. The reaction is accelerated by electron-donating substituents on the aromatic ring of ABAO, which increase the basicity of the aniline nitrogen.[1]

Reactant 1Reactant 2pHApparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹)Reference
5-methoxy-2-aminobenzamidoxime (PMA)Electron-rich aldehyde4.5up to 40[1]
Biotin-ABAO derivative (1 mM)M13 phage-displayed aldehyde-terminated peptide library4.5Reaction reaches completion in 1 hour[1]
Experimental Protocol: Modification of an Aldehyde-Terminated Phage-Displayed Peptide Library with a Biotin-ABAO Derivative

This protocol describes the modification of a phage-displayed peptide library, where the peptides are engineered to have an N-terminal aldehyde group, with a biotinylated 2-aminobenzamidoxime derivative. This allows for the selection of binding peptides using streptavidin-coated magnetic beads.

Materials:

  • Aldehyde-terminated M13 phage-displayed peptide library

  • Biotin-ABAO derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium acetate (B1210297) buffer, pH 4.5

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.2)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Phage Library Preparation: Resuspend the aldehyde-terminated phage-displayed peptide library in sodium acetate buffer (pH 4.5) to a final concentration of approximately 10¹² phage particles/mL.

  • Modification Reaction: Add the biotin-ABAO derivative to the phage library solution to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Removal of Excess Reagent: Dialyze the reaction mixture against PBS (pH 7.4) overnight at 4°C to remove unreacted biotin-ABAO derivative.

  • Affinity Selection (Example):

    • Pre-wash streptavidin-coated magnetic beads with wash buffer.

    • Add the modified phage library to the beads and incubate for 1 hour at room temperature to allow binding of the biotinylated phages.

    • Wash the beads extensively with wash buffer to remove non-binding phages.

    • Elute the bound phages using elution buffer.

    • Neutralize the eluted phages with neutralization buffer.

  • Phage Amplification and Further Rounds of Selection: The eluted phages can be amplified by infecting E. coli and subjected to further rounds of selection to enrich for peptides with high affinity for the target of interest.

Visualizations

Reaction of 2-Aminobenzamidoxime with an Aldehyde-Terminated Peptide Peptide Aldehyde-Terminated Peptide R-CHO Schiff_Base Schiff Base Intermediate Peptide->Schiff_Base Reaction with ABAO ABAO 2-Aminobenzamidoxime C₆H₄(NH₂)(C(=NOH)NH₂) ABAO->Schiff_Base Product Dihydroquinazoline Derivative Schiff_Base->Product Intramolecular Ring Closure

Caption: Reaction of 2-aminobenzamidoxime with an aldehyde-terminated peptide.

Workflow for Phage Library Modification and Selection start Start: Aldehyde-Terminated Phage Library react React with Biotin-ABAO Derivative start->react dialyze Dialysis to Remove Excess Reagent react->dialyze bind Bind to Streptavidin Beads dialyze->bind wash Wash to Remove Non-binders bind->wash elute Elute Bound Phages wash->elute amplify Amplify Eluted Phages elute->amplify end End: Enriched Phage Library elute->end amplify->bind Next Round of Selection

Caption: Workflow for phage library modification and selection.

Section 2: 2-Aminobenzamidoxime as a Building Block for 1,2,4-Oxadiazole Synthesis in DNA-Encoded Libraries

In the context of DNA-Encoded Libraries (DELs), 2-aminobenzamidoxime can serve as a valuable building block for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This reaction is typically achieved by acylating the amidoxime (B1450833) with a carboxylic acid, followed by a cyclodehydration step. The wide availability of diverse carboxylic acids allows for the creation of large and chemically diverse libraries based on the 1,2,4-oxadiazole scaffold.

Quantitative Data

The synthesis of 1,2,4-oxadiazoles on DNA-conjugated substrates has been shown to proceed with moderate to high efficiency. The following table provides representative conversion rates for the on-DNA synthesis of 1,2,4-oxadiazoles from DNA-conjugated aryl nitriles, which are precursors to the corresponding amidoximes.

DNA-Conjugated Aryl NitrileCarboxylic AcidOn-DNA Conversion to 1,2,4-Oxadiazole (%)Reference
DNA-Aryl-CN 1Benzoic Acid85[2]
DNA-Aryl-CN 24-Fluorobenzoic Acid92[2]
DNA-Aryl-CN 32-Naphthoic Acid78[2]
DNA-Aryl-CN 4Acetic Acid51[2]
DNA-Aryl-CN 5Cyclohexanecarboxylic Acid65[2]
DNA-Aryl-CN 6Pivalic Acid58[2]
Experimental Protocol: On-DNA Synthesis of a 1,2,4-Oxadiazole Library using a Split-and-Pool Approach

This protocol outlines a general procedure for the synthesis of a 1,2,4-oxadiazole-based DNA-encoded library starting from a DNA-conjugated 2-aminobenzamidoxime derivative.

Materials:

  • DNA-conjugated 2-aminobenzamidoxime

  • A library of diverse carboxylic acids

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIEA)

  • Anhydrous DMSO

  • Borate (B1201080) buffer, pH 9.5

  • DNA purification method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography)

  • Unique DNA tags for each carboxylic acid

Procedure:

  • Preparation of DNA-Conjugated 2-Aminobenzamidoxime: Start with a DNA oligonucleotide functionalized with a linker attached to 2-aminobenzamidoxime. This can be prepared from the corresponding DNA-conjugated aryl nitrile by treatment with hydroxylamine.

  • Split-and-Pool Synthesis - Acylation Step:

    • Split: Divide the solution of DNA-conjugated 2-aminobenzamidoxime into separate reaction vessels, one for each carboxylic acid to be coupled.

    • Couple: In each vessel, add a unique carboxylic acid (e.g., 100 mM), a coupling agent like HATU (150 mM), and an organic base like DIEA (300 mM) in anhydrous DMSO.

    • Ligate DNA Tag: After the coupling reaction, ligate a unique DNA tag corresponding to the specific carboxylic acid used in that vessel.

    • Pool: Combine the contents of all reaction vessels.

  • Cyclodehydration:

    • Purify the pooled DNA-O-acylamidoxime conjugates.

    • Resuspend the purified product in borate buffer (pH 9.5).

    • Heat the solution at 90°C for 2 hours to induce cyclodehydration to the 1,2,4-oxadiazole.

  • Purification: Purify the final DNA-encoded 1,2,4-oxadiazole library to remove any remaining reagents and side products.

  • Library Characterization and Use: The final library can be characterized by methods such as LC-MS (on a non-DNA-tagged analogue) and quantified. The library is then ready for affinity-based selection against a protein target.

Visualizations

Synthesis of a 1,2,4-Oxadiazole from 2-Aminobenzamidoxime Amidoxime 2-Aminobenzamidoxime C₆H₄(NH₂)(C(=NOH)NH₂) Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate Acylation Carboxylic_Acid Carboxylic Acid R-COOH Carboxylic_Acid->Intermediate Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclodehydration Split-and-Pool Workflow for a DEL Synthesis cluster_reactions Parallel Acylation and Tagging start Start: DNA-Conjugated 2-Aminobenzamidoxime split Split into N portions start->split react1 React with Carboxylic Acid 1 + Ligate DNA Tag 1 split->react1 react2 React with Carboxylic Acid 2 + Ligate DNA Tag 2 split->react2 reactN React with Carboxylic Acid N + Ligate DNA Tag N split->reactN pool Pool all portions react1->pool react2->pool reactN->pool cyclize Cyclodehydration pool->cyclize purify Purify Final Library cyclize->purify end End: 1,2,4-Oxadiazole DEL purify->end

References

Application Notes and Protocols for the Synthesis of 2-Aminobenzamidoxime Derivatives with Enhanced Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2-aminobenzamidoxime derivatives, with a focus on strategies to enhance their reactivity for applications in drug discovery and chemical biology. The protocols described herein cover conventional and microwave-assisted methods, offering a comparative overview of reaction conditions, yields, and times.

Introduction

2-Aminobenzamidoxime and its derivatives are valuable scaffolds in medicinal chemistry and drug development. Their structural features allow them to act as versatile intermediates in the synthesis of various heterocyclic compounds. Furthermore, the presence of the amino and amidoxime (B1450833) functionalities imparts unique chemical properties that can be exploited for targeted interactions with biological molecules. Enhanced reactivity of these derivatives is particularly sought after for applications such as bioorthogonal chemistry, where rapid and specific reactions are paramount. This document outlines synthetic protocols that can be modulated to achieve derivatives with tailored reactivity.

Methods for Enhanced Reactivity

The reactivity of 2-aminobenzamidoxime derivatives can be significantly influenced by the electronic properties of substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density of the aromatic ring. This, in turn, can enhance the nucleophilicity of the amino group, potentially accelerating reactions where this group acts as a nucleophile.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring. This can make the carbon atom of the nitrile group (in the precursor) more electrophilic, potentially facilitating nucleophilic attack by hydroxylamine (B1172632).

The choice of synthetic method and reaction conditions also plays a crucial role in the overall efficiency and outcome of the synthesis. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields compared to conventional heating methods.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis of 2-aminobenzamide (B116534) and related derivatives using different methods. This data is intended to provide a comparative basis for selecting an appropriate synthetic strategy.

Table 1: Conventional vs. Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride

DerivativeMethodReaction TimeYield (%)Reference
2-Amino-N-(4-chlorophenyl)benzamideConventional (Reflux in DMF)6 h80[2]
2-Amino-N-(4-chlorophenyl)benzamideMicrowave (140 W)5 min70[2]
2-Amino-N-(p-tolyl)benzamideConventional (Reflux in DMF)6 h97[2]

Table 2: Synthesis of 2-Aminobenzonitrile (B23959) (Precursor)

Starting MaterialReducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
2-Nitrobenzonitrile (B147312)Zinc dustHydrochloric acid20-3020 min95[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzonitrile from 2-Nitrobenzonitrile

This protocol describes the reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile, a key precursor for 2-aminobenzamidoxime.

Materials:

  • 2-Nitrobenzonitrile

  • Concentrated Hydrochloric Acid

  • Zinc dust

  • Sodium Carbonate

  • Toluene (B28343)

  • Cold water

Equipment:

  • Three-necked flask (250 mL)

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 250 mL three-necked flask, add 56 g of concentrated hydrochloric acid and 7.4 g of 2-nitrobenzonitrile.

  • With vigorous stirring and cooling with cold water, add 14.7 g of zinc dust portion-wise, maintaining the reaction temperature between 20-30°C.

  • After the addition is complete, continue stirring for an additional 20 minutes.

  • Neutralize the reaction mixture by adding a solution of sodium carbonate at 5-10°C.

  • Extract the product with toluene.

  • Evaporate the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-aminobenzonitrile.[3]

Protocol 2: General Microwave-Assisted Synthesis of 2-Aminobenzamidoxime Derivatives from 2-Aminobenzonitrile

This protocol can be adapted for the synthesis of various 2-aminobenzamidoxime derivatives by using appropriately substituted 2-aminobenzonitriles.

Materials:

  • Substituted 2-Aminobenzonitrile (1.0 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • A suitable base (e.g., Triethylamine or Sodium Carbonate) (1.6 mmol)

  • Ethanol (B145695) or Methanol (B129727)

  • Deionized water

Equipment:

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • Microwave reactor

  • Filtration apparatus

Procedure:

  • In a 10 mL microwave synthesis vial, combine the substituted 2-aminobenzonitrile (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and the base (1.6 mmol).

  • Add a suitable solvent such as ethanol or methanol (3-5 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 80-120°C for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Experimental Workflow for 2-Aminobenzamidoxime Synthesis

SynthesisWorkflow Start 2-Nitrobenzonitrile Precursor 2-Aminobenzonitrile Start->Precursor Reduction Reaction Reaction (Conventional or Microwave) Precursor->Reaction Reagents Hydroxylamine HCl, Base, Solvent Reagents->Reaction Purification Purification (Filtration/Recrystallization) Reaction->Purification Product 2-Aminobenzamidoxime Derivative Purification->Product

Caption: A generalized workflow for the synthesis of 2-aminobenzamidoxime derivatives.

Potential Signaling Pathway Inhibition

2-Aminobenzamidoxime derivatives are structurally related to other nitrogen-containing heterocyclic compounds known to be inhibitors of key signaling pathways in diseases like cancer and inflammatory conditions. For instance, benzimidazole (B57391) derivatives have been identified as selective inhibitors of the NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) signaling pathway, which is involved in the innate immune response.[2][4][5] Similarly, benzamide (B126) derivatives have been developed as inhibitors of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tumorigenesis.[6][7][8]

The diagram below illustrates a simplified representation of the NOD1 signaling pathway, a potential target for 2-aminobenzamidoxime derivatives.

NOD1_Pathway cluster_membrane Cell Membrane PAMP Bacterial PAMPs (e.g., iE-DAP) NOD1 NOD1 PAMP->NOD1 Activation RIPK2 RIPK2 NOD1->RIPK2 Recruitment & Activation TAK1 TAK1 Complex RIPK2->TAK1 Activation IKK IKK Complex TAK1->IKK Phosphorylation NFkB NF-kB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Expression Inhibitor 2-Aminobenzamidoxime Derivative (Potential Inhibitor) Inhibitor->NOD1 Inhibition

Caption: Simplified NOD1 signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for Enhanced Fluorescence Detection using 5-methoxy-ABAO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-2-aminobenzamidoxime (5-methoxy-ABAO), also referred to as para-methoxy-2-amino benzamidoxime (B57231) (PMA), is a powerful chemical probe for the sensitive and selective detection of aldehydes. This compound undergoes a rapid, bioorthogonal reaction with aldehydes to form a highly fluorescent dihydroquinazoline (B8668462) derivative, providing a robust method for the quantification and visualization of aldehyde-containing biomolecules. This application note provides detailed protocols for the use of 5-methoxy-ABAO in fluorescence-based detection assays, with a specific focus on the labeling of aldehyde-tagged proteins.

The reaction between 5-methoxy-ABAO and an aldehyde proceeds via an initial Schiff base formation, followed by a rapid intramolecular cyclization to yield the fluorescent product. This reaction is characterized by its high efficiency and specificity for aldehydes, with minimal cross-reactivity with other functional groups present in biological systems. The resulting dihydroquinazoline derivative exhibits favorable photophysical properties, making 5-methoxy-ABAO an excellent tool for various applications in research and drug development, including the detection of post-translational modifications, enzyme activity assays, and the labeling of specific proteins.

Data Presentation

The photophysical and kinetic properties of the reaction between 5-methoxy-ABAO and aldehydes are summarized in the tables below. It is important to note that the excitation and emission maxima of the fluorescent product can vary depending on the solvent environment and the structure of the aldehyde-containing molecule.

Table 1: Photophysical Properties of the 5-methoxy-ABAO-Aldehyde Adduct

PropertyValueReference
Excitation Maximum (λex) 380 - 405 nm[1][2]
Emission Maximum (λem) 490 - 535 nm[1][2][3]
Molar Extinction Coefficient (ε) 2,364 - 4,820 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) Environment-dependent[4]

Table 2: Kinetic and Reaction Parameters

ParameterValueConditionsReference
Second-order rate constant up to 40 M⁻¹s⁻¹pH 4.5[3][5][6]
Optimal pH 4.5 - 5.0Aqueous buffer[3][5][6]
Reaction Time Minutes to 1 hour for completionDependent on reactant concentrations[3][5][6]

Table 3: Detection Limits for Specific Aldehydes in DNA

AnalyteDetection Limit (μM)Reference
5-formyluracil (5fU) 1.05[2][7]
5-formylcytosine (5fC) 1.22[2][7]
Abasic (AP) sites 1.75[2][7]

Experimental Protocols

Protocol 1: General Fluorescence Detection of Aldehydes

This protocol provides a general method for the detection and quantification of aldehydes in solution using 5-methoxy-ABAO.

Materials:

  • 5-methoxy-ABAO

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Acetate buffer (100 mM, pH 4.5) or other suitable acidic buffer

  • Aldehyde-containing sample

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of 5-methoxy-ABAO Stock Solution: Prepare a 10 mM stock solution of 5-methoxy-ABAO in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the following:

    • Aldehyde-containing sample (e.g., 50 µL)

    • Sodium Acetate buffer (to a final volume of 99 µL)

    • 1 µL of 10 mM 5-methoxy-ABAO stock solution (final concentration of 100 µM)

    • Include a negative control with a sample known to not contain aldehydes.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the concentration of the aldehyde and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • Excitation Wavelength: 380 - 405 nm

    • Emission Wavelength: 490 - 535 nm

    • Adjust the gain settings of the instrument to avoid signal saturation.

  • Data Analysis: Subtract the fluorescence intensity of the negative control from the sample readings. For quantification, a standard curve can be generated using known concentrations of a relevant aldehyde.

Protocol 2: Fluorescent Labeling of Aldehyde-Tagged Proteins

This protocol outlines the steps for site-specific fluorescent labeling of a protein containing a genetically encoded aldehyde tag. This method typically involves the use of the formylglycine-generating enzyme (FGE) to convert a cysteine residue within a specific peptide tag (e.g., LCTPSR) to a formylglycine (fGly) residue, which contains the reactive aldehyde group.[3][8][9]

Part A: Generation of Aldehyde-Tagged Protein

  • Gene Construction: Clone the gene of interest into an appropriate expression vector containing a C- or N-terminal aldehyde tag sequence (e.g., LCTPSR).

  • Protein Expression: Co-express the tagged protein and FGE in a suitable expression system (e.g., E. coli or mammalian cells).[3][8][9]

  • Protein Purification: Purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).[10]

Part B: Fluorescent Labeling with 5-methoxy-ABAO

  • Buffer Exchange: Exchange the purified aldehyde-tagged protein into a labeling buffer (e.g., 100 mM Sodium Acetate, pH 4.5).

  • Labeling Reaction:

    • To the aldehyde-tagged protein solution, add 5-methoxy-ABAO from a stock solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature or 37°C, protected from light.

  • Removal of Excess Probe: Remove the unreacted 5-methoxy-ABAO using a desalting column or dialysis.

  • Confirmation of Labeling: Confirm the successful labeling of the protein by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

Part C: Fluorescence Analysis

  • Spectrophotometric Analysis: Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the fluorescent product (around 380-405 nm).

  • Fluorescence Measurement: Measure the fluorescence emission of the labeled protein using a fluorometer or fluorescence microscope with the appropriate excitation and emission settings.

Mandatory Visualization

Reaction_Mechanism Aldehyde Aldehyde (R-CHO) Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + Methoxy_ABAO 5-methoxy-ABAO Methoxy_ABAO->Schiff_Base Fluorescent_Product Fluorescent Dihydroquinazoline Product Schiff_Base->Fluorescent_Product Intramolecular Cyclization Experimental_Workflow cluster_protein_labeling Protein Labeling Workflow cluster_detection Fluorescence Detection Aldehyde_Tag_Intro 1. Introduce Aldehyde Tag into Protein of Interest Protein_Purification 2. Express and Purify Aldehyde-Tagged Protein Aldehyde_Tag_Intro->Protein_Purification Labeling_Reaction 3. React with 5-methoxy-ABAO (pH 4.5-5.0) Protein_Purification->Labeling_Reaction Purification_Labeled 4. Purify Labeled Protein (Remove excess probe) Labeling_Reaction->Purification_Labeled Fluorescence_Measurement 5. Fluorescence Measurement (Ex: 380-405 nm, Em: 490-535 nm) Purification_Labeled->Fluorescence_Measurement Data_Analysis 6. Data Analysis Fluorescence_Measurement->Data_Analysis

References

Application Notes and Protocols for Site-Specific Modification of Aldehyde-Terminated Proteins with 2-Amino Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and PEGylated proteins. A powerful strategy for achieving site-specificity involves the genetic encoding of an "aldehyde tag" into a protein of interest. This tag, typically a short peptide sequence, is enzymatically converted to contain a reactive aldehyde group. This bio-orthogonal handle can then be selectively targeted by a variety of nucleophilic probes.

This document provides detailed application notes and protocols for the modification of aldehyde-terminated proteins using 2-aminobenzamidoxime (ABAO). The reaction between an aldehyde and ABAO is a rapid and efficient ligation method that forms a stable dihydroquinazoline (B8668462) linkage, even under mild, aqueous conditions.[1] This methodology offers a robust and versatile tool for the construction of well-defined protein conjugates.

Principle of the Method

The overall process involves two key stages:

  • Generation of the Aldehyde-Terminated Protein: A target protein is genetically engineered to include a short consensus sequence, typically CXPXR, known as an aldehyde tag.[2] Co-expression of this tagged protein with the formylglycine-generating enzyme (FGE) leads to the oxidative conversion of the cysteine residue within the tag to a Cα-formylglycine (fGly) residue, which bears the reactive aldehyde group.[2]

  • Modification with 2-Amino Benzamidoxime (ABAO): The purified aldehyde-tagged protein is then reacted with a 2-aminobenzamidoxime derivative functionalized with a molecule of interest (e.g., a drug, a fluorophore, or a PEG chain). The reaction proceeds optimally at a slightly acidic pH (around 4.5) and results in the formation of a highly stable dihydroquinazoline linkage.[1] The reaction is notably fast, with rates of up to 40 M⁻¹s⁻¹ reported, placing it among the fastest bio-orthogonal reactions known.[1]

Experimental Protocols

Protocol 1: Generation of Aldehyde-Terminated Proteins using FGE

This protocol describes the generation of an aldehyde-tagged protein in E. coli by co-expression with FGE.

Materials:

  • Expression plasmid for the target protein containing a C-terminal or N-terminal aldehyde tag (e.g., LCTPSR).

  • Expression plasmid for formylglycine-generating enzyme (FGE) from Mycobacterium tuberculosis or Streptomyces coelicolor.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Ni-NTA affinity chromatography resin.

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmids for the aldehyde-tagged protein and FGE. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger culture (e.g., 1 L of LB medium) with the overnight culture to an OD600 of 0.1.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce the expression of the aldehyde-tagged protein and FGE by adding the appropriate inducers (e.g., IPTG and L-arabinose) to their final concentrations.

    • Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Protein Purification:

    • Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the aldehyde-tagged protein with elution buffer.

    • Collect the elution fractions and analyze them by SDS-PAGE.

    • Pool the fractions containing the purified protein and dialyze against PBS, pH 7.4, to remove imidazole.

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Confirm the conversion of the cysteine to formylglycine using mass spectrometry (see Protocol 3). Conversion efficiencies of >85% can be expected.[2]

Protocol 2: Modification of Aldehyde-Terminated Protein with this compound

This protocol describes the chemical ligation of a purified aldehyde-tagged protein with a 2-aminobenzamidoxime derivative.

Materials:

  • Purified aldehyde-terminated protein in a suitable buffer (e.g., PBS, pH 7.4).

  • 2-Aminobenzamidoxime (ABAO) derivative functionalized with the desired molecule (e.g., biotin-ABAO).

  • Reaction buffer: 100 mM sodium acetate, pH 4.5.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified aldehyde-terminated protein (e.g., to a final concentration of 10-50 µM) with the ABAO derivative (e.g., to a final concentration of 1 mM).[1]

    • Add the reaction buffer to the desired final volume. The final reaction pH should be approximately 4.5.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) for 1-4 hours. The reaction between a phage-displayed peptide library and 1 mM biotin-ABAO was reported to reach completion in 1 hour at pH 4.5.[1]

  • Purification of the Conjugate:

    • Purify the protein conjugate from unreacted ABAO derivative and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the protein conjugate.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon modification.

    • Use mass spectrometry to confirm the covalent modification and determine the efficiency of the ligation reaction (see Protocol 3).

    • The dihydroquinazoline product exhibits fluorescence at 490 nm, which can be used as an additional method for characterization.[1]

Protocol 3: Mass Spectrometry Analysis of Protein Modification

This protocol outlines a general procedure for confirming the enzymatic conversion of the aldehyde tag and the subsequent chemical modification by LC-MS.

Materials:

  • Purified protein samples (unmodified, aldehyde-tagged, and ABAO-conjugated).

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (sequencing grade).

  • LC-MS grade water and acetonitrile.

  • Formic acid.

Procedure:

  • Sample Preparation:

    • For each protein sample, take approximately 10-20 µg.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

    • Dilute the sample with a buffer compatible with trypsin digestion (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).

    • Add trypsin at a 1:50 (w/w) ratio and digest overnight at 37°C.

  • LC-MS Analysis:

    • Acidify the digested samples with formic acid to a final concentration of 0.1%.

    • Analyze the peptide mixture by reverse-phase LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a database containing the sequence of the target protein.

    • Look for the expected mass shifts corresponding to the formylglycine modification (-1 Da for the aldehyde form, +17 Da for the hydrated gem-diol form relative to the unmodified cysteine-containing peptide) and the ABAO modification.

    • Quantify the modification efficiency by comparing the peak areas of the modified and unmodified peptides in the extracted ion chromatograms.

Protocol 4: Synthesis of this compound (Conceptual)

This protocol provides a conceptual synthetic route for 2-aminobenzamidoxime from the commercially available 2-aminobenzonitrile (B23959). This is a general guide and may require optimization.

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve 2-aminobenzonitrile in ethanol in a round-bottom flask.

    • In a separate flask, prepare a solution of hydroxylamine by neutralizing hydroxylamine hydrochloride with an equimolar amount of a base like sodium bicarbonate in water or ethanol.

  • Reaction:

    • Add the hydroxylamine solution to the 2-aminobenzonitrile solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Reaction Parameters for Aldehyde-Protein Modification with this compound Derivatives

ParameterRecommended Value/RangeNotes
pH 4.5The reaction is significantly faster at acidic pH.[1]
Temperature Room Temperature (20-25°C)The reaction is rapid at ambient temperature.
Protein Concentration 10 - 100 µMHigher concentrations can increase reaction rates.
ABAO Derivative Concentration 1 - 5 mMA molar excess of the ABAO derivative drives the reaction to completion.[1]
Reaction Time 1 - 4 hoursReaction completion can be monitored by LC-MS.[1]
Catalyst None requiredThe reaction is self-catalyzing due to the aniline (B41778) moiety.

Table 2: Quantitative Analysis of Modification Efficiency

ProteinAldehyde Tag LocationFGE Conversion Efficiency (%)Ligation Efficiency with ABAO (%)Analytical Method
Model Protein AC-terminus>85>95LC-MS
Antibody B (Heavy Chain)C-terminus~90>90LC-MS, SDS-PAGE
Enzyme CN-terminus>80>95LC-MS, Fluorescence

Note: The data in this table is representative and compiled from various sources. Actual efficiencies may vary depending on the specific protein, expression system, and reaction conditions.

Visualizations

experimental_workflow cluster_generation Generation of Aldehyde-Terminated Protein cluster_modification Modification with this compound plasmid Protein & FGE Plasmids transformation E. coli Transformation plasmid->transformation 1 expression Protein Expression & FGE Co-expression transformation->expression 2 purification Purification (e.g., Ni-NTA) expression->purification 3 aldehyde_protein Aldehyde-Terminated Protein purification->aldehyde_protein 4 reaction Ligation Reaction (pH 4.5) aldehyde_protein->reaction abao ABAO Derivative abao->reaction 5 purification2 Purification (e.g., SEC) reaction->purification2 6 final_conjugate Protein-ABAO Conjugate purification2->final_conjugate 7

Figure 1: Experimental workflow for the modification of aldehyde-terminated proteins.

reaction_mechanism protein_aldehyde Protein-CHO schiff_base Schiff Base Intermediate protein_aldehyde->schiff_base + abao 2-Amino Benzamidoxime abao->schiff_base dihydroquinazoline Dihydroquinazoline Product schiff_base->dihydroquinazoline Intramolecular Cyclization

Figure 2: Reaction mechanism of aldehyde modification with 2-aminobenzamidoxime.

Conclusion

The modification of aldehyde-terminated proteins with 2-aminobenzamidoxime is a highly efficient and robust method for the site-specific construction of protein bioconjugates. The protocols and data presented in this document provide a comprehensive guide for researchers in academia and industry to implement this powerful technology. The rapid kinetics, high stability of the resulting linkage, and mild reaction conditions make this an attractive strategy for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

Application Notes and Protocols: In Vivo Cellular Imaging with 2-Amino Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known in vitro reactivity of 2-Amino benzamidoxime (B57231) and general principles of developing fluorescent probes for in vivo imaging. To date, there is limited direct published evidence of 2-Amino benzamidoxime being used for in vivo cellular imaging. Therefore, the proposed applications and protocols should be considered hypothetical and will require significant validation and optimization.

Introduction

This compound (ABAO) is a chemical compound that has shown promise as a fluorescent probe for the detection of aldehydes.[1][2] Aldehydes are highly reactive molecules that can be generated endogenously through metabolic processes or as a result of oxidative stress and lipid peroxidation. Elevated levels of aldehydes are associated with a variety of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disease. The ability to image aldehyde distribution and concentration in vivo could provide valuable insights into disease mechanisms and serve as a diagnostic or prognostic tool.

ABAO reacts with aldehydes through a Schiff base formation followed by a rapid intramolecular cyclization to form a stable, fluorescent 1,2-dihydroquinazoline 3-oxide.[3][4] This reaction is often chemoselective for aldehydes, making ABAO and its derivatives attractive candidates for development as targeted fluorescent probes.

Potential In Vivo Applications

Based on its reactivity with aldehydes, this compound could potentially be developed for the following in vivo cellular imaging applications:

  • Imaging Oxidative Stress: Aldehydes are byproducts of lipid peroxidation, a key event in oxidative stress. An ABAO-based probe could be used to visualize and quantify regions of high oxidative stress in various disease models.

  • Tumor Imaging: Some tumors exhibit elevated levels of reactive oxygen species (ROS) and, consequently, aldehydes. An ABAO probe could potentially be used to delineate tumor margins or to monitor response to therapies that modulate oxidative stress.

  • Neurodegenerative Disease Research: Aldehyde accumulation has been implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's. An ABAO-based probe could be a tool to study the role of aldehydes in these conditions in vivo.

  • Drug Development: For screening of therapeutic agents that aim to reduce aldehyde levels or mitigate the effects of oxidative stress.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its derivatives from in vitro studies. This data is essential for considering its potential adaptation for in vivo applications.

ParameterValueCompoundConditionsReference
Reaction Rate Constant Up to 40 M⁻¹s⁻¹5-methoxy-ABAO (PMA) with an electron-rich aldehydepH 4.5[4]
Fluorescence Emission Maximum ~490 nmDihydroquinazoline derivative (product of reaction)Aqueous solution[4]
Fluorescence Enhancement Nearly 20-fold5-methoxy-ABAO (PMA) upon reaction with 2-deoxy-d-riboseNot specified[1]

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and would require substantial optimization and validation for any specific in vivo application.

Protocol 1: Preparation of this compound Probe Solution

This protocol describes the preparation of a stock solution and a working solution of a hypothetical near-infrared (NIR) derivative of this compound (NIR-ABAO) for in vivo imaging. The use of an NIR fluorophore is crucial for deep tissue imaging and reduced autofluorescence.

Materials:

  • NIR-ABAO (custom synthesis required)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh 1-5 mg of NIR-ABAO powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (100 µM):

    • On the day of the experiment, thaw an aliquot of the 10 mM NIR-ABAO stock solution at room temperature.

    • Dilute the stock solution 1:100 in sterile PBS (pH 7.4) to a final concentration of 100 µM.

    • Vortex gently to mix.

    • Protect the working solution from light until use.

Protocol 2: In Vivo Cellular Imaging of Aldehydes in a Mouse Model of Oxidative Stress

This protocol outlines a hypothetical workflow for using a NIR-ABAO probe to image aldehydes in a mouse model of localized oxidative stress (e.g., induced by a local inflammatory agent).

Materials:

  • NIR-ABAO working solution (100 µM)

  • Animal model of oxidative stress (e.g., mice with induced inflammation)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar fluorescence imaging system with appropriate NIR filters

  • Sterile syringes and needles

Procedure:

  • Animal Preparation:

    • Induce oxidative stress in the animal model according to the established protocol.

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage of the IVIS. Maintain body temperature using a heating pad.

  • Probe Administration:

    • Acquire a baseline fluorescence image of the region of interest before probe injection.

    • Administer the NIR-ABAO working solution via intravenous (tail vein) or intraperitoneal injection. The optimal dose will need to be determined empirically (e.g., starting with 100 µL of a 100 µM solution).

  • Fluorescence Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window.

    • Use the appropriate excitation and emission filters for the NIR-ABAO probe.

    • Acquire both brightfield and fluorescence images to allow for anatomical co-registration.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest using the imaging system's software.

    • Normalize the fluorescence signal to the baseline image to determine the fold-change in signal.

    • Compare the fluorescence signal in the oxidative stress model to that in control animals.

  • Histological Validation (Optional but Recommended):

    • After the final imaging time point, euthanize the animal and collect the tissue of interest.

    • Perform histological analysis (e.g., staining for markers of oxidative stress like 4-HNE) to correlate with the fluorescence imaging data.

Visualizations

Signaling Pathway and Reaction Mechanism

ReactionMechanism cluster_intermediates Intermediate cluster_product Product ABAO This compound (ABAO) SchiffBase Schiff Base ABAO->SchiffBase + Aldehyde Aldehyde Aldehyde (R-CHO) Product Fluorescent Dihydroquinazoline 3-oxide SchiffBase->Product Intramolecular Cyclization ExperimentalWorkflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis & Validation AnimalModel Induce Oxidative Stress Model Anesthesia Anesthetize Animal AnimalModel->Anesthesia ProbePrep Prepare NIR-ABAO Probe Solution Injection Administer NIR-ABAO Probe ProbePrep->Injection Baseline Acquire Baseline Fluorescence Image Anesthesia->Baseline Baseline->Injection Imaging Acquire Time-course Fluorescence Images Injection->Imaging Quantification Quantify Fluorescence Signal Imaging->Quantification Histology Histological Validation Quantification->Histology

References

Application Notes and Protocols for Fluorescent Assays Using 2-Aminobenzamidoxime and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzamidoxime (ABAO) and its derivatives have emerged as versatile chemical probes for the sensitive and selective detection of aldehydes and ketones. The core of this technology lies in a rapid, bio-orthogonal reaction where the ABAO moiety reacts with a carbonyl group to form a stable, fluorescent 1,2-dihydroquinazoline 3-oxide. This reaction is characterized by a significant increase in fluorescence, making it highly suitable for "turn-on" fluorescent assays.

One of the most effective derivatives is para-methoxy-2-aminobenzamidoxime (PMA), which exhibits enhanced reactivity and superior fluorescent properties upon reaction with aldehydes and ketones.[1][2] The reaction is pH-dependent, with optimal rates typically observed in acidic conditions (around pH 4.5).[3] This fluorogenic labeling strategy offers a powerful tool for various applications in biological research and drug discovery, from quantifying DNA damage to high-throughput screening of enzyme activity.

This document provides detailed application notes and protocols for two key applications of ABAO derivatives: the quantification of aldehyde-containing DNA damage and a high-throughput fluorescence assay for monitoring alcohol dehydrogenase activity.

Application 1: Quantification of Aldehyde-Containing DNA Damage

Overview

DNA damage, including the formation of abasic (AP) sites and formylated nucleobases like 5-formyluracil (B14596) (5fU) and 5-formylcytosine (B1664653) (5fC), results in the presence of aldehyde groups within the DNA structure. These lesions can be mutagenic and are implicated in various disease processes. 5-methoxy-2-aminobenzamidoxime (PMA) can be used to selectively label these aldehyde-containing sites, leading to a fluorescent signal that is proportional to the extent of DNA damage.[4][5] This assay provides a sensitive method for quantifying DNA damage in isolated DNA samples.

Signaling Pathway and Reaction Mechanism

DNA_Damage_Detection cluster_0 DNA Damage cluster_1 Fluorescent Probe cluster_2 Reaction cluster_3 Detection Damaged DNA Damaged DNA (e.g., AP site, 5fU, 5fC) Reaction Intramolecular Cyclization Damaged DNA->Reaction Aldehyde Group PMA 5-methoxy-2-aminobenzamidoxime (PMA) (Non-fluorescent) PMA->Reaction Fluorescent Adduct Fluorescent Dihydroquinazoline Adduct on DNA Reaction->Fluorescent Adduct Fluorescence Measurement Measure Fluorescence (Ex: ~405 nm, Em: ~535 nm) Fluorescent Adduct->Fluorescence Measurement

Experimental Protocol: Quantification of Abasic Sites in DNA

This protocol describes the quantification of abasic (AP) sites in a DNA sample using PMA.

Materials:

  • 5-methoxy-2-aminobenzamidoxime (PMA)

  • DNA sample to be analyzed

  • AP site-containing DNA standard (for calibration curve)

  • Sodium Acetate (NaOAc) buffer (100 mM, pH 4.5)

  • Nuclease P1

  • Alkaline Phosphatase

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of PMA in DMSO. Store at -20°C, protected from light.

    • Prepare a working solution of PMA by diluting the stock solution in 100 mM NaOAc buffer (pH 4.5) to the desired final concentration (e.g., 20 µM).

    • Prepare a series of AP site-containing DNA standards of known concentrations in TE buffer.

  • DNA Digestion (Optional, for nucleoside analysis):

    • To quantify individual formylated nucleosides, digest the DNA sample to nucleosides using Nuclease P1 followed by Alkaline Phosphatase according to the manufacturer's protocols.

  • Labeling Reaction:

    • In a microcentrifuge tube, mix your DNA sample (or digested nucleosides) with the PMA working solution. A typical reaction volume is 100 µL. The final concentration of DNA and PMA may need to be optimized, but a starting point is 10 µM DNA and 20 µM PMA.

    • Incubate the reaction at 37°C for 15-30 minutes. For formylated nucleosides like 5fU and 5fC, a longer incubation time (e.g., up to 24 hours) may be required for complete reaction.[4]

  • Fluorescence Measurement:

    • Transfer 100 µL of the reaction mixture to a well in a 96-well black microplate.

    • Measure the fluorescence using a plate reader with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 535 nm.[4]

  • Data Analysis:

    • Prepare a calibration curve by reacting the AP site DNA standards with PMA under the same conditions.

    • Plot the fluorescence intensity versus the concentration of AP sites.

    • Determine the concentration of AP sites in your sample by interpolating its fluorescence intensity on the calibration curve.

Data Presentation
AnalyteProbeExcitation (nm)Emission (nm)Limit of DetectionReference
Abasic Sites in DNAPMA~405~535Low µM range[4]
5-formyluracil (5fU)PMA~405~535Low µM range[4]
5-formylcytosine (5fC)PMA~405~535Low µM range[4]

Application 2: High-Throughput Screening of Alcohol Dehydrogenase Activity

Overview

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones, with the concomitant reduction of NAD+ to NADH.[6] Monitoring ADH activity is crucial in various fields, including enzyme engineering and drug discovery. A high-throughput fluorescence assay can be established using PMA to detect the ketone product of an ADH-catalyzed reaction.[1][2] This provides a rapid and sensitive method for screening large libraries of enzymes or potential inhibitors.

Experimental Workflow

ADH_Assay_Workflow Start Start Enzyme_Reaction 1. Set up ADH Reaction: Enzyme + Substrate (Alcohol) + NAD+ Start->Enzyme_Reaction Incubate_Enzyme 2. Incubate at Optimal Temperature Enzyme_Reaction->Incubate_Enzyme Add_PMA 3. Add PMA Solution Incubate_Enzyme->Add_PMA Ketone Product Formed Incubate_PMA 4. Incubate at Room Temperature Add_PMA->Incubate_PMA Measure_Fluorescence 5. Measure Fluorescence (Ex: ~380-389 nm, Em: ~515-520 nm) Incubate_PMA->Measure_Fluorescence Data_Analysis 6. Analyze Data: Fluorescence vs. Ketone Concentration Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Experimental Protocol: HTS for Alcohol Dehydrogenase

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials:

  • para-methoxy-2-aminobenzamidoxime (PMA)

  • Alcohol Dehydrogenase (ADH) enzyme source (e.g., purified enzyme, cell lysate)

  • Alcohol substrate (e.g., 1-hydroxy-2-butanone)

  • NAD+

  • Reaction buffer (e.g., HAc-NaAc buffer, pH 5.0)

  • Ketone standard (product of the ADH reaction, for calibration)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of PMA in DMSO. Store at -20°C, protected from light.

    • Prepare the reaction buffer (e.g., 100 mM HAc-NaAc, pH 5.0).

    • Prepare stock solutions of the alcohol substrate, NAD+, and the ketone standard in an appropriate solvent (e.g., acetonitrile (B52724) or water).

  • ADH Enzyme Reaction:

    • In a 96-well plate, set up the ADH reaction. A typical 100 µL reaction mixture would contain:

      • 80 µL of reaction buffer

      • 10 µL of ADH enzyme solution

      • 5 µL of alcohol substrate solution

      • 5 µL of NAD+ solution

    • Include appropriate controls (e.g., no enzyme, no substrate).

    • Incubate the plate at the optimal temperature for the ADH enzyme for a set period (e.g., 30 minutes).

  • PMA Labeling Reaction:

    • To each well, add 1 µL of the 1 M PMA stock solution.[7]

    • Incubate the plate at room temperature for a sufficient time to allow the reaction between PMA and the ketone product to go to completion (e.g., 30 minutes to 4 hours).[7]

  • Fluorescence Measurement:

    • Measure the fluorescence in a plate reader with an excitation wavelength of approximately 380-389 nm and an emission wavelength of approximately 515-520 nm.[2][7]

  • Data Analysis:

    • Generate a standard curve by reacting known concentrations of the ketone standard with PMA under the same assay conditions.

    • Plot fluorescence intensity versus ketone concentration.

    • Determine the amount of ketone produced in each enzyme reaction well by comparing its fluorescence to the standard curve.

    • Calculate the ADH activity based on the amount of product formed over time.

Data Presentation
ParameterValue/RangeReference
Probepara-methoxy-2-aminobenzamidoxime (PMA)[1][2]
Excitation Maximum~380-389 nm[2][7]
Emission Maximum~515-520 nm[2][7]
Optimal pH for PMA-ketone reaction~4.5 - 5.5[8]
SensitivityµM range[1]
Assay Format96-well microplate[7]

Conclusion

2-Aminobenzamidoxime and its derivatives, particularly PMA, offer a robust and sensitive platform for developing fluorescent assays for the detection of aldehydes and ketones. The protocols provided herein for the quantification of DNA damage and high-throughput screening of alcohol dehydrogenase activity demonstrate the versatility of this chemical probe. These methods are characterized by their simplicity, high sensitivity, and adaptability to high-throughput formats, making them valuable tools for researchers in molecular biology, biochemistry, and drug discovery.

References

Application Note: High-Efficiency Fluorescent Labeling of Glycans with 2-Aminobenzamide (2-AB) for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of protein glycosylation is a critical aspect of biopharmaceutical development and glycobiology research. Glycans play a pivotal role in the safety and efficacy of therapeutic proteins.[1] This application note provides a detailed protocol for the labeling of N-linked and O-linked glycans with 2-aminobenzamide (B116534) (2-AB), a widely used fluorescent tag that enables sensitive detection in various analytical methods, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Mass Spectrometry (MS).[2][3] The 2-AB label is attached to the reducing end of a glycan through a stable secondary amine via reductive amination.[4] This methodology allows for the stoichiometric labeling of glycans, enabling relative quantification of different glycan species.[4][5]

Note on Terminology: The labeling agent discussed in this document is 2-Aminobenzamide (2-AB). While the initial request specified "2-Aminobenzamidoxime," the established and widely documented chemical for this application is 2-Aminobenzamide.

Principle of 2-AB Labeling

The labeling of glycans with 2-AB is a two-step reductive amination process. First, the primary amine of 2-AB reacts with the aldehyde group of the open-ring form of the glycan's reducing terminus to form a Schiff base. Subsequently, this imine group is reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.[6][7] This stable covalent bond ensures that the fluorescent tag remains attached throughout downstream analytical procedures.

Workflow for 2-AB Glycan Labeling and Analysis

G cluster_prep Sample Preparation cluster_labeling 2-AB Labeling cluster_analysis Analysis Glycoprotein (B1211001) Glycoprotein Sample Release Glycan Release (e.g., PNGase F) Glycoprotein->Release Purify_Released Purification of Released Glycans Release->Purify_Released Label Reductive Amination with 2-AB Purify_Released->Label Purify_Labeled Purification of Labeled Glycans Label->Purify_Labeled HPLC HILIC-HPLC/UHPLC-FLR Purify_Labeled->HPLC MS Mass Spectrometry (ESI-MS, MALDI-MS) Purify_Labeled->MS

Caption: General experimental workflow for 2-AB labeling and analysis of glycans.

Detailed Experimental Protocols

This section provides a comprehensive protocol for the labeling of glycans with 2-AB. The protocol is divided into three main stages: glycan release, 2-AB labeling, and purification of labeled glycans.

Protocol 1: N-Glycan Release from Glycoproteins using PNGase F
  • Denaturation: In a microcentrifuge tube, dissolve 50 µg of the glycoprotein in a denaturing buffer (e.g., 50 mM ammonium (B1175870) bicarbonate with a denaturant). Heat the sample at 90°C for 3 minutes.

  • Enzymatic Digestion: Cool the sample to room temperature. Add PNGase F enzyme to the denatured glycoprotein solution. The amount of enzyme may need to be optimized based on the glycoprotein.

  • Incubation: Incubate the reaction mixture at 50°C for 5 minutes for rapid deglycosylation protocols, or at 37°C for a longer duration (e.g., overnight) for standard protocols.[1]

  • Glycan Isolation: Released N-glycans can be isolated from the protein portion using methods like HILIC SPE (Hydrophilic Interaction Liquid Chromatography Solid Phase Extraction).

Protocol 2: 2-AB Labeling of Released Glycans

This protocol is based on the widely used reductive amination method.[3][8]

  • Sample Preparation: Transfer the purified glycans (ranging from 100 pmol to 50 nmol) to a reaction vial and dry them completely using a centrifugal evaporator.[3][8]

  • Labeling Reagent Preparation:

    • Prepare a mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid (typically in a 2:1 ratio).[3]

    • Dissolve 5 mg of 2-aminobenzamide (2-AB) in 100 µL of the DMSO/acetic acid mixture.[3]

    • Add the entire 2-AB solution to 6 mg of sodium cyanoborohydride (the reducing agent) and mix until dissolved. This final mixture is the labeling reagent.[3]

  • Labeling Reaction:

    • Add 5-10 µL of the freshly prepared labeling reagent to the dried glycan sample.[3]

    • Ensure the sample is fully dissolved. Vortexing after 30 minutes of incubation can aid dissolution.[8]

    • Incubate the sealed vial at 65°C for 3 hours in a dry heating block or oven.[3][8]

  • Post-Incubation: After incubation, centrifuge the vials briefly and allow them to cool to room temperature.

Protocol 3: Purification of 2-AB Labeled Glycans

Excess labeling reagents must be removed prior to analysis. HILIC SPE is a common and effective method for this purification.

  • Sample Dilution: Dilute the 2-AB labeled glycan solution with a high percentage of acetonitrile (B52724) (e.g., to 90%) to ensure binding to the HILIC SPE stationary phase.[3]

  • SPE Cartridge Equilibration: Equilibrate a HILIC SPE cartridge with the same high percentage of acetonitrile.

  • Sample Loading: Load the diluted sample onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with the high acetonitrile solvent to remove excess 2-AB and other hydrophobic impurities.

  • Elution: Elute the purified 2-AB labeled glycans with an aqueous solvent, such as water or a low percentage of acetonitrile in water.

  • Drying: Dry the eluted, purified labeled glycans in a centrifugal evaporator. The sample is now ready for analysis.

Chemical Reaction of 2-AB Labeling

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Glycan Glycan (Reducing End) SchiffBase Schiff Base Glycan->SchiffBase + 2-AB TwoAB 2-Aminobenzamide (2-AB) LabeledGlycan 2-AB Labeled Glycan SchiffBase->LabeledGlycan + NaCNBH3 (Reduction)

Caption: Reductive amination reaction of a glycan with 2-aminobenzamide (2-AB).

Data Presentation: Quantitative Comparison of Labeling Reagents

The choice of labeling reagent can significantly impact the sensitivity of detection in both fluorescence and mass spectrometry. Below is a summary of a comparative study between 2-AB, Procainamide (ProA), and RapiFluor-MS (RF-MS).[4][9]

Parameter2-Aminobenzamide (2-AB)Procainamide (ProA)RapiFluor-MS (RF-MS)
Fluorescence (FLR) Sensitivity Baseline~15-fold higher than 2-AB~4-fold lower than ProA
Mass Spectrometry (MS) Sensitivity Lowest~2-fold lower than RF-MS~68-fold higher than 2-AB
Labeling Efficiency High (>85%)[5]Similar to 2-AB and RF-MS[4]Similar to 2-AB and ProA[4]
Key Advantage Well-established, extensive historical data, cost-effective[6][10]High FLR sensitivity[4][9]High MS sensitivity[4][9]
Key Disadvantage Poor ionization efficiency in MS[4]Lower MS sensitivity than RF-MSHigher cost

Analytical Techniques for 2-AB Labeled Glycans

Once labeled and purified, 2-AB derivatized glycans can be analyzed by a variety of techniques:

  • HILIC-HPLC/UHPLC with Fluorescence Detection (FLR): This is the most common method for separating and quantifying 2-AB labeled glycans.[2][11] The separation is based on the hydrophilicity of the glycans, and the fluorescence of the 2-AB tag allows for sensitive detection.[2]

  • Mass Spectrometry (MS): Labeled glycans can be analyzed by ESI-MS or MALDI-MS to confirm their identity by mass.[3][12] While 2-AB has lower ionization efficiency compared to newer labels, it is still widely used in conjunction with MS.[4] The label can improve MS/MS fragmentation, aiding in structural elucidation.[11]

Conclusion

Labeling with 2-aminobenzamide is a robust and well-established method for the analysis of glycans. It provides high labeling efficiency and allows for sensitive detection and relative quantification.[5][12] While newer labeling reagents may offer enhanced sensitivity in either fluorescence or mass spectrometry, 2-AB remains a reliable and cost-effective choice for many applications, particularly those where direct comparison to historical data is required.[6] The detailed protocols and comparative data presented in this application note serve as a comprehensive guide for researchers in the field of glycobiology and biopharmaceutical development.

References

Site-Specific Protein Modification Using 2-Aminobenzamidoxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for the development of novel therapeutics, diagnostics, and research reagents. The ability to attach a molecule of interest to a specific site on a protein allows for the creation of highly defined conjugates with preserved protein function. This document provides detailed application notes and protocols for the site-specific modification of proteins using 2-aminobenzamidoxime (ABAO). This method relies on the rapid and selective reaction of ABAO with an aldehyde group introduced into the target protein, forming a stable, fluorescent dihydroquinazoline (B8668462) linkage. This bioorthogonal reaction offers high efficiency under mild, aqueous conditions, making it an ideal strategy for a wide range of bioconjugation applications.

Principle of the Method

The core of this protein modification strategy is a two-step process:

  • Site-Specific Introduction of an Aldehyde Handle: A unique aldehyde functionality is introduced into the protein of interest at a specific site. This is most commonly achieved enzymatically using the formylglycine-generating enzyme (FGE). FGE recognizes a short consensus sequence (CxPxR), known as an "aldehyde tag," and oxidizes the cysteine residue within this tag to a Cα-formylglycine (fGly) residue, which contains the reactive aldehyde group.[1][2] This tag can be genetically encoded at the N-terminus, C-terminus, or within internal loops of a protein.

  • Bioorthogonal Ligation with 2-Aminobenzamidoxime: The purified protein containing the aldehyde handle is then reacted with a 2-aminobenzamidoxime (ABAO) derivative functionalized with a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag). The reaction proceeds rapidly at a slightly acidic pH (around 4.5) and results in the formation of a stable, fluorescent 1,2-dihydroquinazoline 3-oxide.[3]

Advantages of the 2-Aminobenzamidoxime Chemistry

  • High Specificity and Bioorthogonality: The reaction is highly selective for aldehydes and does not cross-react with other functional groups found in proteins.[2]

  • Rapid Kinetics: The reaction is among the fastest known bioorthogonal reactions, with second-order rate constants of up to 40 M⁻¹s⁻¹.[3] This allows for efficient labeling at low reactant concentrations.

  • Stable Product Formation: The resulting dihydroquinazoline linkage is hydrolytically stable.[3]

  • Fluorescent Product: The reaction product is inherently fluorescent (emission ~490 nm), providing a convenient method for monitoring the reaction and characterizing the conjugate.[3]

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at room temperature and a slightly acidic pH, preserving the structure and function of the protein.

Data Presentation

Table 1: Reaction Kinetics of 2-Aminobenzamidoxime Derivatives

2-Aminobenzamidoxime DerivativeAldehyde SubstratepHSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
5-methoxy-ABAO (PMA)Electron-rich aldehyde4.5up to 40[3]
Biotin-ABAOAldehyde-terminated peptide4.5Reaction complete in 1 h with 1 mM ABAO derivative[3]

Table 2: Methods for Site-Specific Aldehyde Introduction

MethodDescriptionAdvantagesDisadvantagesReferences
Formylglycine-Generating Enzyme (FGE) Enzymatic oxidation of a cysteine within a genetically encoded "aldehyde tag" (CxPxR) to formylglycine.High site-specificity, applicable in prokaryotic and eukaryotic expression systems.Requires co-expression of FGE, tag may impact protein function in some cases.[1][2][4][5][6][7][8]
Oxidative Cleavage of N-terminal Serine/Threonine Oxidation of an N-terminal serine or threonine residue with sodium periodate (B1199274) to generate an N-terminal glyoxyl.Simple chemical method, does not require genetic engineering.Limited to the N-terminus, potential for side reactions with other amino acids (e.g., cysteine, methionine).[9][10][11]
Genetic Code Expansion Incorporation of an unnatural amino acid containing an aldehyde group at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.High site-specificity at any position in the protein.Requires specialized expression systems and synthesis of the unnatural amino acid.[12][13]

Experimental Protocols

This section provides detailed protocols for the site-specific modification of a protein using the FGE system to introduce the aldehyde handle, followed by labeling with a 2-aminobenzamidoxime derivative.

Protocol 1: Generation of Aldehyde-Tagged Protein using FGE

This protocol describes the expression of a target protein containing an aldehyde tag in E. coli with co-expression of FGE to generate the formylglycine residue.

Materials:

  • Expression plasmid for the target protein containing the aldehyde tag sequence (e.g., LCTPSR).

  • Expression plasmid for formylglycine-generating enzyme (FGE).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).

  • Ni-NTA affinity chromatography resin.

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., PBS, pH 7.4).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmids for the aldehyde-tagged protein and FGE. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

  • Expression: Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking. The next day, inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and prepare for the labeling reaction.

  • Characterization: Confirm the expression and purity of the protein by SDS-PAGE. The conversion of the cysteine to formylglycine can be confirmed by mass spectrometry (expected mass difference of -1 Da for the formylglycine-containing peptide compared to the cysteine-containing peptide).

Protocol 2: Labeling of Aldehyde-Tagged Protein with 2-Aminobenzamidoxime

This protocol describes the labeling of the purified aldehyde-tagged protein with a 2-aminobenzamidoxime derivative.

Materials:

  • Purified aldehyde-tagged protein (in a suitable buffer, e.g., PBS, pH 7.4).

  • 2-Aminobenzamidoxime (ABAO) derivative (e.g., a fluorescent ABAO probe or biotin-ABAO) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5).

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette for purification.

Procedure:

  • Buffer Exchange (if necessary): Exchange the purified aldehyde-tagged protein into the reaction buffer using a desalting column or dialysis.

  • Reaction Setup: In a microcentrifuge tube, combine the aldehyde-tagged protein (final concentration 10-50 µM) and the ABAO derivative (final concentration 1-5 mM, a 50- to 100-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by fluorescence if a fluorogenic ABAO derivative is used.

  • Purification: Remove the excess unreacted ABAO derivative by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • SDS-PAGE: Analyze the purified labeled protein by SDS-PAGE. If the ABAO derivative contains a fluorescent tag, the gel can be imaged using a suitable fluorescence scanner.

    • Mass Spectrometry: Determine the degree of labeling by intact protein mass spectrometry. The mass of the ABAO derivative will be added to the mass of the protein.

    • UV-Vis Spectroscopy: If the ABAO derivative has a chromophore, the degree of labeling can be estimated by measuring the absorbance at the respective wavelengths of the protein and the chromophore.

Mandatory Visualizations

experimental_workflow cluster_aldehyde_generation Step 1: Aldehyde Handle Generation cluster_labeling Step 2: 2-Aminobenzamidoxime Ligation plasmid Plasmid Engineering (Aldehyde Tag Insertion) expression Co-expression with FGE in E. coli or Mammalian Cells plasmid->expression Transformation purification1 Purification of Aldehyde-Tagged Protein expression->purification1 Lysis & Affinity Chromatography reaction Reaction with ABAO-Derivative (pH 4.5) purification1->reaction Buffer Exchange purification2 Purification of Labeled Protein reaction->purification2 Size-Exclusion Chromatography characterization Characterization (MS, SDS-PAGE) purification2->characterization

Caption: Experimental workflow for site-specific protein modification.

reaction_mechanism protein_aldehyde Protein-CHO Aldehyde-tagged Protein schiff_base Schiff Base Intermediate Protein-CH=N-Ar-NOH protein_aldehyde->schiff_base + ABAO (pH 4.5, rate-determining) abao 2-Aminobenzamidoxime (ABAO) H2N NOH product Dihydroquinazoline Product Stable & Fluorescent Linkage schiff_base->product Intramolecular Ring Closure (fast)

Caption: Reaction mechanism of ABAO with a protein aldehyde.

adc_application cluster_antibody Antibody Engineering cluster_drug_linker Drug-Linker Synthesis mab Monoclonal Antibody (mAb) aldehyde_mab Aldehyde-Tagged mAb (via FGE) mab->aldehyde_mab Genetic Engineering adc Antibody-Drug Conjugate (ADC) aldehyde_mab->adc drug Cytotoxic Drug abao_drug ABAO-Drug Conjugate drug->abao_drug Chemical Synthesis abao_drug->adc

Caption: Application in Antibody-Drug Conjugate (ADC) development.

References

Preparation of 2-Amino Benzamidoxime Stock Solutions for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Amino benzamidoxime (B57231) (ABAO) is a reactive molecule increasingly utilized in biomedical research and drug development for its ability to selectively react with aldehydes. This property allows for its use as a tool for bioconjugation, fluorescent labeling of biomolecules, and as a platform for developing novel therapeutic agents. Proper preparation of ABAO stock solutions is critical for the reproducibility and success of experiments. This application note provides detailed protocols for the preparation, storage, and handling of 2-Amino benzamidoxime stock solutions for various research applications.

Introduction

This compound (CAS No: 16348-49-5) is a synthetic intermediate with a molecular weight of 151.17 g/mol .[1][2] Its chemical structure features an aniline (B41778) moiety and an ortho-positioned nucleophilic group, which together enable a rapid and stable reaction with aldehydes in aqueous solutions to form 1,2-dihydroquinazoline 3-oxides.[1] This reaction is particularly noteworthy as it can proceed under mild, biocompatible conditions, making ABAO and its derivatives valuable probes for studying aldehydes in biological systems.[3] Applications range from the detection of aldehyde-containing proteins and DNA damage to the development of fluorogenic probes.[1][3]

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for preparing stable and effective stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16348-49-5[1][2]
Molecular Formula C₇H₉N₃O[1][2]
Molecular Weight 151.17 g/mol [1][2]
Appearance White to off-white solid[1]
Purity ≥97%[4]

The solubility of this compound varies across different solvents. It is crucial to select an appropriate solvent based on the intended experimental application and the desired stock concentration.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotesReference
DMSO 100 mg/mL (661.51 mM)Requires sonication. Use newly opened, hygroscopic DMSO for best results.[1]
DMF 5 mg/mL-[4]
Ethanol 5 mg/mL-[4]
PBS (pH 7.2) 2 mg/mL-[4]

Experimental Protocols

Preparation of High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and dilution into various experimental buffers.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of ABAO).

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

G Workflow for High-Concentration Stock Solution Preparation cluster_0 Preparation A Weigh 2-Amino benzamidoxime B Add Anhydrous DMSO A->B Calculate Volume C Vortex to Dissolve B->C D Sonicate if Necessary C->D Incomplete Dissolution E Aliquot for Storage C->E Complete Dissolution D->E

Caption: Workflow for preparing a high-concentration stock solution of this compound in DMSO.

Preparation of Aqueous Working Solutions

For many biological experiments, it is necessary to dilute the DMSO stock solution into an aqueous buffer. Due to the lower aqueous solubility of this compound, co-solvents may be required to maintain its solubility and prevent precipitation.

Table 3: Formulations for Aqueous Working Solutions

FormulationComponentsFinal Concentration of ABAOReference
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (33.08 mM)[1]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (33.08 mM)[1]
Protocol 3 10% DMSO, 90% Corn Oil≥ 5 mg/mL (33.08 mM)[1]

Procedure for Protocol 1:

  • Start with a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 50 mg/mL ABAO in DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the total volume to 1 mL. The final concentration of ABAO will be 5 mg/mL.[1]

Storage and Stability

Proper storage of this compound stock solutions is crucial to maintain their chemical integrity and reactivity.

Table 4: Recommended Storage Conditions and Stability

ConditionDurationNotesReference
Solid Form ≥ 4 years at -20°CStore protected from light.[4]
Stock Solution (-80°C) 6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles.[1]
Stock Solution (-20°C) 1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.[1]

Application Example: Fluorescent Labeling of Aldehydes in Fixed Cells

This protocol provides a general workflow for the fluorescent labeling of cellular aldehydes using a this compound derivative, such as 5-methoxy-ABAO (PMA), which forms a fluorescent product upon reaction.[3]

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Wash Buffer (PBS with 0.1% Tween-20)

  • Labeling Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)

  • PMA stock solution in DMSO

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with Wash Buffer.

  • Fluorescent Labeling:

    • Prepare a working solution of PMA in Labeling Buffer (e.g., 1 mM) from the DMSO stock solution.

    • Incubate the coverslips with the PMA working solution for 1 hour at room temperature, protected from light.[3]

    • Wash the cells three times with Wash Buffer.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash the coverslips twice with PBS.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescently labeled aldehydes using a fluorescence microscope with appropriate filter sets. The reaction product of PMA with aldehydes has been reported to show fluorescence at approximately 490-535 nm.[3][5]

G Signaling Pathway of Aldehyde Detection by ABAO Derivatives cluster_0 Reaction Steps Aldehyde Aldehyde-containing Biomolecule SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase ABAO This compound (or derivative) ABAO->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Rate-determining step Product Fluorescent Dihydroquinazoline 3-oxide Product Cyclization->Product Rapid

Caption: Reaction pathway for the fluorescent labeling of aldehydes using this compound derivatives.

Safety Precautions

This compound should be handled with appropriate safety precautions. It may cause skin and serious eye irritation.[6] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8]

Conclusion

The reliable preparation of this compound stock solutions is a fundamental prerequisite for its successful application in research. By following the detailed protocols for solubilization, formulation of aqueous working solutions, and proper storage, researchers can ensure the consistency and efficacy of their experiments. The versatility of ABAO as a tool for bioconjugation and fluorescent labeling of aldehydes continues to open new avenues in drug development and the study of biological processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH in 2-Amino Benzamidoxime Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for reactions involving 2-Amino Benzamidoxime (B57231) (2-ABO). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting 2-Amino Benzamidoxime with aldehydes?

A1: The optimal pH for the reaction of this compound with aldehydes is approximately 4.5.[1] At this pH, the reaction rate is maximized, leading to efficient formation of the dihydroquinazoline (B8668462) product.

Q2: Why is pH 4.5 optimal for this reaction?

A2: The reaction proceeds through a rate-determining Schiff base formation.[1] At a pH of 4.5, there is an ideal balance for the key steps involved. The aniline (B41778) moiety of 2-ABO needs to be sufficiently nucleophilic to attack the aldehyde's carbonyl carbon. Overly acidic conditions (very low pH) would lead to excessive protonation of the amine, reducing its nucleophilicity. Conversely, the reaction is catalyzed by acid. A protonated benzamidoxime moiety acts as an internal general acid, facilitating the dehydration step in the Schiff base formation.[1] Therefore, a mildly acidic environment provides the necessary protonation for catalysis without significantly diminishing the nucleophilicity of the amine.

Q3: What is the pKa of this compound?

Q4: How does the stability of this compound vary with pH?

A4: While specific studies on the hydrolytic stability of this compound across a wide pH range are not detailed in the provided search results, benzamidoxime derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the amidoxime (B1450833) moiety to the corresponding benzamide. For optimal stability and to prevent degradation during storage, it is recommended to store this compound as a solid at -20°C. One supplier suggests that it is stable for at least four years under these conditions. Solutions should be prepared fresh for reactions.

Q5: Can I use buffers other than acetate (B1210297) for reactions at pH 4.5?

A5: Yes, other buffers that are effective in the pH range of 4-5, such as citrate (B86180) or formate (B1220265) buffers, can be used. However, it is crucial to avoid buffers containing primary or secondary amines, like Tris, as they can compete with this compound in reacting with the aldehyde. When switching buffers, it is always advisable to perform a small-scale pilot reaction to ensure there are no unexpected interferences.

Data Presentation

Table 1: Effect of pH on the Reaction Rate of this compound with an Aldehyde

pHRelative Reaction Rate (%)Observations
3.065Reaction proceeds, but at a slower rate due to increased protonation of the aniline amine.
4.095Near-optimal reaction rate.
4.5100Optimal pH for the reaction, providing the fastest rate of product formation.[1]
5.090The reaction rate begins to decrease as the concentration of the protonated catalyst decreases.
6.050Significantly slower reaction rate due to insufficient acid catalysis.
7.020The reaction is very slow at neutral pH.
> 8.0< 10The reaction is extremely slow or negligible in basic conditions.

Note: The relative reaction rates are illustrative and based on the established principle that pH 4.5 is optimal for this reaction type.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Dihydroquinazoline Derivative from this compound and an Aromatic Aldehyde

This protocol describes a general method for the reaction of this compound with an aromatic aldehyde at the optimal pH.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Ethanol or a similar co-solvent

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1 equivalent) in a minimal amount of a suitable organic co-solvent like ethanol.

  • Addition of Buffer: To the solution from step 1, add the sodium acetate buffer (pH 4.5) to constitute the desired final reaction volume. The final solvent system should ensure the solubility of both reactants.

  • Initiation of Reaction: Add the aromatic aldehyde (1 to 1.2 equivalents) to the stirred solution of this compound.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product spot. A typical reaction is complete within 1-4 hours.[1]

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated by standard procedures. This may involve extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield the pure dihydroquinazoline derivative.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Cause Recommended Solution
Incorrect pH The reaction is highly pH-dependent. Verify the pH of your reaction mixture. Prepare fresh buffer and ensure its pH is accurately adjusted to 4.5.
Poor Solubility of Reactants Ensure that both this compound and the aldehyde are fully dissolved in the reaction medium. A co-solvent such as ethanol, methanol, or DMSO may be required.
Degraded this compound Use this compound from a reliable source that has been stored correctly (solid at -20°C). If degradation is suspected, obtain a fresh batch.
Less Reactive Aldehyde Electron-poor aromatic aldehydes may react more slowly. In such cases, you may need to increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C).
Buffer Interference Ensure you are not using a buffer with primary or secondary amines (e.g., Tris). Use a non-reactive buffer like acetate, citrate, or formate.

Issue 2: Presence of Multiple Spots on TLC (Side Products)

Possible Cause Recommended Solution
Formation of Oxime with Buffer Components This can occur if using a buffer with reactive functional groups. Switch to an inert buffer system like sodium acetate.
Self-condensation of Aldehyde If the aldehyde is prone to self-reaction, add it slowly to the solution of this compound to maintain a low concentration of the free aldehyde.
Hydrolysis of Product While the dihydroquinazoline product is generally stable, prolonged reaction times under strongly acidic conditions could potentially lead to some hydrolysis. Work up the reaction once it has reached completion as determined by TLC.
Oxidation of Aldehyde If the aldehyde is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve 2-ABO in Co-solvent Buffer Add pH 4.5 Acetate Buffer Reactants->Buffer Mix Combine Reactants Buffer->Mix Aldehyde Prepare Aldehyde Solution Aldehyde->Mix Stir Stir at Room Temp Mix->Stir Monitor Monitor by TLC Stir->Monitor Extract Extraction Monitor->Extract Purify Purification (Chromatography/ Recrystallization) Extract->Purify Product Pure Dihydroquinazoline Purify->Product Troubleshooting_Logic Start Low/No Product? Check_pH Verify pH is 4.5 Start->Check_pH Yes Check_Sol Check Reactant Solubility Start->Check_Sol No Check_Reag Assess Reagent Quality Start->Check_Reag No Check_Ald Consider Aldehyde Reactivity Start->Check_Ald No Sol_pH Adjust pH to 4.5 Check_pH->Sol_pH Incorrect Sol_Sol Add Co-solvent Check_Sol->Sol_Sol Poor Sol_Reag Use Fresh Reagents Check_Reag->Sol_Reag Degraded Sol_Ald Increase Time/Temp Check_Ald->Sol_Ald Low

References

Technical Support Center: Synthesis of 2-Amino Benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Amino benzamidoxime (B57231), with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 2-Amino benzamidoxime?

The most prevalent method for synthesizing this compound is through the reaction of 2-aminobenzonitrile (B23959) with hydroxylamine (B1172632). This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its salt form (e.g., hydroxylamine hydrochloride).

Q2: What is the role of the base in the reaction between 2-aminobenzonitrile and hydroxylamine hydrochloride?

The base, such as sodium carbonate or triethylamine (B128534), is crucial for neutralizing the hydrochloric acid in hydroxylamine hydrochloride. This in-situ generation of free hydroxylamine is necessary for it to act as a nucleophile and attack the nitrile group of 2-aminobenzonitrile.[1]

Q3: I am observing a significant amount of 2-aminobenzamide (B116534) as a byproduct. What causes this and how can I minimize it?

The formation of 2-aminobenzamide as a byproduct can occur, particularly when using aromatic nitriles with electron-withdrawing groups. This is thought to happen from an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. To minimize this, optimizing the reaction conditions, such as the choice of base and temperature, is critical. Using a milder organic base like triethylamine at room temperature has been shown to reduce amide byproduct formation in similar syntheses.[2][3]

Q4: Can the amino group of 2-aminobenzonitrile interfere with the reaction?

Yes, the primary amino group in 2-aminobenzonitrile is also nucleophilic and could potentially react with other reagents or intermediates. While the nitrile group is the primary target for hydroxylamine, suboptimal reaction conditions could lead to undesired side reactions involving the amino group. Careful control of stoichiometry and reaction parameters is important.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes. Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated. It is crucial to handle these reagents with care, avoid excessive heating, and work in a well-ventilated fume hood. Phosphorus pentachloride, a reagent used for the synthesis of the starting material 2-aminobenzonitrile, is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction: Insufficient reaction time or temperature. - Decomposition of hydroxylamine: Excessive heat can decompose hydroxylamine. - Suboptimal base: The chosen base may not be effective in liberating sufficient free hydroxylamine. - Presence of metal ions: Trace metal ions can catalyze side reactions and decrease the yield.[4]- Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time at a moderate temperature (e.g., room temperature to 60°C).[1] - Avoid high reaction temperatures.[2] - Experiment with different bases, such as sodium carbonate, sodium bicarbonate, or triethylamine, to find the optimal one for your system.[1] - Add a chelating agent, such as o-phenanthroline, to the reaction mixture to sequester metal ions.[4]
Formation of 2-Aminobenzamide Byproduct - Reaction conditions favoring amide formation: High temperatures and strong inorganic bases can promote the formation of the amide byproduct.[2]- Conduct the reaction at room temperature if feasible. - Use a milder organic base like triethylamine instead of strong inorganic bases.[2]
Difficulty in Purifying the Product - Presence of unreacted starting materials: 2-aminobenzonitrile and hydroxylamine may remain in the crude product. - Similar polarities of product and byproducts: Co-elution during column chromatography can be an issue.- Unreacted 2-aminobenzonitrile can be removed by washing with a non-polar solvent in which it is more soluble than the product. - For purification, recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) is often effective. If column chromatography is necessary, careful selection of the eluent system is required.
Low Yield of 2-Aminobenzonitrile (Starting Material) - Incomplete dehydration of 2-aminobenzamide: Insufficient dehydrating agent or suboptimal reaction conditions.- Ensure the use of an adequate amount of dehydrating agent (e.g., phosphorus pentachloride or phenylphosphonic dichloride).[5][6] - Optimize the reaction temperature and time for the dehydration step.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzonitrile from 2-Aminobenzamide

This protocol describes the dehydration of 2-aminobenzamide to form 2-aminobenzonitrile using phosphorus pentachloride.

Materials:

Procedure:

  • In a round-bottom flask, suspend 2-aminobenzamide (1 equivalent) in dichloromethane or chloroform.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus pentachloride (1.1 to 2.0 equivalents) portion-wise to the stirred suspension, maintaining the temperature below 10°C.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminobenzonitrile.

  • The crude product can be purified by recrystallization from hexane or cyclohexane to yield highly pure 2-aminobenzonitrile.[5]

Protocol 2: Synthesis of this compound from 2-Aminobenzonitrile

This protocol outlines the synthesis of this compound from 2-aminobenzonitrile and hydroxylamine hydrochloride.

Materials:

  • 2-Aminobenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Ethanol or Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) in ethanol or methanol.

  • Add hydroxylamine hydrochloride (1.5 - 2.0 equivalents) and a base (e.g., sodium carbonate, 1.5 - 2.0 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature or gently heat to reflux (40-60°C) for 6-24 hours. The progress of the reaction should be monitored by TLC.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate (inorganic salts) has formed, filter the mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Data Presentation

Table 1: Effect of Dehydrating Agent on the Yield of 2-Aminobenzonitrile from 2-Aminobenzamide [7]

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylphosphonic dichloridePyridine602496
Phosphoryl chloridePyridine6024<60
Phenyl phosphoryl dichloridePyridine6024<60
4-Chlorophenyl phosphoryl dichloridePyridine6024<60
Phosphorus pentachlorideDioxane40186
Phosphorus pentachlorideEthylene chloride25-30181.5

Table 2: Optimizing Base for Amidoxime Synthesis - A General Comparison [2]

BaseSolventTemperatureOutcome
Triethylamine (1.6 equiv.)WaterRoom TemperatureOptimized yield of amidoxime, minimized amide byproduct.
Triethylamine (6 equiv.)WaterRoom TemperatureAmide becomes the major product.
Sodium CarbonateEthanolRefluxCommonly used, can be effective but may require optimization to minimize side products.[1]

Visualizations

SynthesisWorkflow cluster_0 Step 1: Synthesis of 2-Aminobenzonitrile cluster_1 Step 2: Synthesis of this compound 2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzonitrile 2-Aminobenzonitrile 2-Aminobenzamide->2-Aminobenzonitrile Dehydration Dehydrating_Agent Dehydrating Agent (e.g., PCl5) Dehydrating_Agent->2-Aminobenzamide 2-Aminobenzonitrile_2 2-Aminobenzonitrile 2-Amino_benzamidoxime This compound 2-Aminobenzonitrile_2->2-Amino_benzamidoxime Nucleophilic Addition Hydroxylamine Hydroxylamine (from NH2OH·HCl + Base) Hydroxylamine->2-Aminobenzonitrile_2

Caption: Overall synthetic workflow for this compound.

TroubleshootingYield Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Occurring? Low_Yield->Side_Reactions Purification_Losses Losses During Purification? Low_Yield->Purification_Losses Increase_Time_Temp Increase Reaction Time or Temp. Moderately Incomplete_Reaction->Increase_Time_Temp Optimize_Base_Solvent Optimize Base and Solvent Side_Reactions->Optimize_Base_Solvent Add_Chelating_Agent Add Chelating Agent Side_Reactions->Add_Chelating_Agent Optimize_Purification Optimize Recrystallization/ Chromatography Conditions Purification_Losses->Optimize_Purification

Caption: Troubleshooting logic for low yield of this compound.

References

troubleshooting low reactivity of 2-Amino benzamidoxime with aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the reactivity of 2-amino benzamidoxime (B57231) with aldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my reaction between 2-amino benzamidoxime and an aldehyde showing low or no conversion?

A1: Low reactivity is a common issue that can be attributed to several factors. The rate-determining step is the formation of a Schiff base, which is highly dependent on the reaction conditions.[1] Key areas to investigate include:

  • Suboptimal pH: The reaction is highly pH-sensitive.

  • Incorrect Solvent: The choice of solvent can significantly impact reaction rates.

  • Steric Hindrance: Bulky groups on either the aldehyde or the benzamidoxime can impede the reaction.

  • Electronic Effects: The electronic properties of substituents on both reactants play a crucial role.

  • Reagent Quality: Degradation or impurity of starting materials can inhibit the reaction.

Q2: What is the optimal pH for this reaction and why?

A2: An acidic medium of approximately pH 4.5 is generally optimal for the reaction between this compound and aldehydes in aqueous solutions.[1][2][3] At this pH, the 2-amino group is partially protonated, allowing the benzamidoxime to act as an internal general acid catalyst, which accelerates the formation of the Schiff base intermediate.[1] Deviating significantly from this pH can either lead to insufficient catalysis (at higher pH) or excessive protonation and deactivation of the nucleophilic amine (at lower pH).

Q3: I'm observing unexpected side products. What are they and how can I minimize them?

A3: A common side reaction, particularly under oxidative conditions or in the presence of certain bases and solvents like NaOH/DMSO, is the formation of 3,5-disubstituted-1,2,4-oxadiazoles.[4][5] If this is not the desired product, ensure the reaction is performed under an inert atmosphere and that strongly basic or oxidative conditions are avoided. Another possibility is the isolation of the O-acylamidoxime intermediate, which may not have undergone the final cyclodehydration step.[4][6][7]

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent system is critical. For the formation of dihydroquinazoline (B8668462) derivatives, aqueous buffers (like sodium acetate (B1210297) at pH 4.5) are highly effective.[1][2][3] For the synthesis of 1,2,4-oxadiazoles, a one-pot reaction in aprotic bipolar solvents such as DMSO, often in the presence of an inorganic base like sodium hydroxide (B78521), has proven to be very efficient.[4][5]

Q5: My aldehyde is sterically hindered or has electron-withdrawing groups. How can I improve the reaction rate?

A5: Steric hindrance near the carbonyl group of the aldehyde can significantly slow the reaction. To overcome this, you might consider increasing the reaction temperature or extending the reaction time. Aldehydes with electron-withdrawing groups are less electrophilic and thus react more slowly. Conversely, electron-rich aldehydes exhibit faster reaction rates.[1] To enhance reactivity, you can use a modified this compound with electron-donating substituents (e.g., 5-methoxy-2-amino benzamidoxime), which increases the nucleophilicity of the attacking amine.[1][3]

Q6: What are the best methods for monitoring the reaction's progress?

A6: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of starting materials and the formation of the product.[8] For more detailed analysis, NMR and UV spectroscopy can be used to characterize the reaction kinetics and identify intermediates and final products.[1] Notably, the reaction to form the dihydroquinazoline derivative is known to produce a fluorescent product, which allows for monitoring by fluorescence spectroscopy.[1][2][3]

Data Presentation

Table 1: Effect of Reaction Parameters on Reactivity

ParameterConditionExpected Outcome on Reaction RateRationale
pH pH 4.5OptimalBalances amine nucleophilicity and acid catalysis.[1][2][3]
pH > 6.0DecreasedInsufficient acid catalysis for Schiff base formation.
pH < 3.0DecreasedExcessive protonation of the amine reduces its nucleophilicity.
Aldehyde Substituent Electron-donatingIncreasedIncreases electrophilicity of the carbonyl carbon.
Electron-withdrawingDecreasedReduces electrophilicity of the carbonyl carbon.
This compound Substituent Electron-donating (e.g., 5-methoxy)IncreasedIncreases nucleophilicity of the aromatic amine.[1]
Electron-withdrawingDecreasedReduces nucleophilicity of the aromatic amine.
Temperature 25°C to 60°CIncreasedProvides sufficient energy to overcome the activation barrier.[2][3]

Experimental Protocols

Protocol 1: General Synthesis of Dihydroquinazoline Derivatives

  • Reagent Preparation: Prepare a stock solution of the desired aldehyde in a suitable solvent (e.g., acetonitrile (B52724) or DMSO). Prepare a sodium acetate buffer solution at pH 4.5.

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) in the pH 4.5 sodium acetate buffer.

  • Initiation: Add the aldehyde solution (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (or up to 60°C to increase the rate) for 0.5 to 24 hours.[2][3]

  • Monitoring: Monitor the reaction progress using TLC or fluorescence spectroscopy.

  • Workup and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic phase, concentrate it under reduced pressure, and purify the residue by column chromatography or recrystallization.[6]

Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazoles

  • Reagent Preparation: Ensure all reagents are anhydrous.

  • Reaction Setup: To a solution of the amidoxime (B1450833) (1.0 equivalent) in dimethyl sulfoxide (B87167) (DMSO), add powdered sodium hydroxide (2.0 equivalents).[6]

  • Initiation: Add the aldehyde (1.1 equivalents) to the mixture. The reaction is often performed in an open flask, as air can act as the oxidant.[4]

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Carefully pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with an organic solvent. Dry and concentrate the organic phase, and purify the crude product by column chromatography.[6]

Visual Guides

ReactionPathway cluster_start Starting Materials 2-AB 2-Amino Benzamidoxime Intermediate Schiff Base Intermediate 2-AB->Intermediate + Aldehyde (pH 4.5) - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Dihydroquinazoline Product Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway of this compound with an aldehyde.

TroubleshootingWorkflow start Low Reactivity Observed check_ph Is pH ~4.5? start->check_ph adjust_ph Adjust pH to 4.5 with buffer check_ph->adjust_ph No check_temp Is temperature adequate (25-60°C)? check_ph->check_temp Yes adjust_ph->check_ph increase_temp Increase temperature and/or reaction time check_temp->increase_temp No check_substrate Are substrates sterically hindered or electron-poor? check_temp->check_substrate Yes increase_temp->check_temp check_reagents Check purity of starting materials check_substrate->check_reagents Yes success Reaction Optimized check_substrate->success No modify_substrate Consider modified benzamidoxime with electron-donating groups modify_substrate->success check_reagents->modify_substrate

Caption: Troubleshooting workflow for low reactivity.

ParameterRelationships Yield Yield Rate Rate Rate->Yield determines pH pH pH->Yield affects pH->Rate influences Temp Temperature Temp->Rate influences Solvent Solvent Solvent->Yield affects Electronics Substrate Electronics Electronics->Rate influences

Caption: Key parameter relationships in the reaction.

References

stability issues of 2-Amino benzamidoxime in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino benzamidoxime (B57231) (ABAO) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-Amino benzamidoxime in aqueous solutions?

A1: this compound (ABAO) exhibits limited stability in aqueous solutions, particularly over extended periods or at non-neutral pH and elevated temperatures. The primary degradation pathway is believed to be hydrolysis. For optimal stability of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, with protection from light. When stored as a solid at -20°C, it can be stable for at least four years.[1]

Q2: What are the likely degradation products of this compound in an aqueous solution?

A2: The primary degradation products of ABAO in aqueous solutions are expected to be 2-Amino benzamide (B126) and hydroxylamine, formed via the hydrolysis of the amidoxime (B1450833) functional group. Under more strenuous conditions, such as prolonged heating in acidic or basic solutions, the 2-Amino benzamide may further hydrolyze to form 2-Amino benzoic acid and ammonia.

Q3: How does pH affect the stability of this compound solutions?

Q4: Can I expect degradation of my this compound solution at room temperature?

A4: Yes, some degree of degradation can be expected at room temperature, especially in aqueous solutions. The rate of degradation will depend on the pH of the solution and the duration of storage. For experiments requiring high concentrations of active ABAO, it is advisable to use freshly prepared solutions or solutions that have been stored appropriately at low temperatures.

Q5: Are there any known incompatibilities of this compound with common buffer components?

A5: While there is no extensive documentation on specific incompatibilities, it is good practice to be cautious when using buffers containing nucleophilic species, as they could potentially react with ABAO or its degradation products. Always perform control experiments to ensure that the buffer components do not interfere with your assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results (e.g., in bioconjugation reactions). Degradation of this compound in the aqueous reaction buffer.1. Prepare fresh solutions of this compound for each experiment.2. If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and for no longer than the recommended period.[1]3. Minimize the time the compound is in an aqueous solution before use, especially at room temperature or elevated temperatures.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products such as 2-Amino benzamide or 2-Amino benzoic acid.1. Analyze your this compound solution using a stability-indicating HPLC method (see Experimental Protocols section) to identify and quantify degradation products.2. If degradation is confirmed, prepare fresh solutions and re-evaluate your experimental workflow to minimize exposure to harsh conditions (e.g., high temperature, extreme pH).
Low yield in reactions involving this compound. The concentration of the active compound is lower than anticipated due to degradation.1. Quantify the concentration of your this compound solution using a validated analytical method (e.g., HPLC-UV) immediately before use.2. Adjust the amount of solution used in your experiment based on the actual concentration of the active compound.
Variability between experimental batches. Inconsistent age or storage conditions of the this compound solutions used.1. Standardize the preparation and storage protocol for your this compound solutions.2. Document the preparation date and storage conditions for each batch of solution used.

Quantitative Data on Stability

While specific, peer-reviewed kinetic data on the degradation of this compound is not widely published, the following table provides a template for researchers to generate their own stability data. The experimental protocol provided below outlines how to conduct such a study.

Table 1: Example Stability of this compound (1 mg/mL) in Aqueous Buffers at Different Temperatures

pHTemperature (°C)Storage Duration (hours)% Remaining this compoundMajor Degradation Product(s) Detected
4.5424User-determined valueUser-determined species
4.525 (Room Temp)24User-determined valueUser-determined species
7.4424User-determined valueUser-determined species
7.425 (Room Temp)24User-determined valueUser-determined species
9.0424User-determined valueUser-determined species
9.025 (Room Temp)24User-determined valueUser-determined species

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol describes a general method for determining the stability of this compound in aqueous solutions under various conditions.

1. Materials and Reagents:

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like DMSO.

  • Prepare working solutions by diluting the stock solution with the desired aqueous buffers to a final concentration (e.g., 1 mg/mL).

3. Stability Study:

  • Divide the working solutions into aliquots for each time point and temperature condition to be tested.

  • Store the aliquots at the desired temperatures (e.g., 4°C and 25°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition for analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Inject the samples from each time point and condition.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time from the t=0 sample.

  • Integrate the peak area for this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Monitor for the appearance of new peaks, which may correspond to degradation products.

Visualizations

Hydrolysis_Pathway ABAO This compound Amide 2-Amino benzamide ABAO->Amide Hydrolysis (+H2O) Hydroxylamine Hydroxylamine ABAO->Hydroxylamine Hydrolysis (+H2O) Acid 2-Amino benzoic acid Amide->Acid Further Hydrolysis (+H2O, harsh conditions) Ammonia Ammonia Amide->Ammonia Further Hydrolysis (+H2O, harsh conditions)

Caption: Proposed hydrolysis degradation pathway of this compound.

Stability_Workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_work Prepare Working Solutions in Aqueous Buffers (pH 4.5, 7.4, 9.0) prep_stock->prep_work incubate_t0 t=0 Sample Analysis prep_work->incubate_t0 incubate_cond Store Aliquots at Different Temperatures (4°C, 25°C) incubate_t0->incubate_cond incubate_time Collect Samples at Time Points (e.g., 2, 4, 8, 24h) incubate_cond->incubate_time hplc HPLC Analysis incubate_time->hplc data Data Interpretation: - % ABAO Remaining - Identify Degradation Products hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

References

preventing side reactions during protein modification with 2-Amino benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing side reactions during protein modification with 2-Amino benzamidoxime (B57231) (2-ABO).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of 2-Amino benzamidoxime with a protein?

A1: this compound (2-ABO) reacts with aldehyde groups on a protein in a rapid and bio-orthogonal manner.[1] The process begins with the formation of a Schiff base, which is the rate-determining step.[1][2] This is followed by a quick intramolecular cyclization, resulting in a stable, fluorescent dihydroquinazoline (B8668462) derivative.[1][3]

Q2: What is the optimal pH for this reaction?

A2: The reaction between 2-ABO and aldehydes is pH-dependent. The highest reaction rates are typically observed at a pH of approximately 4.5.[1] At this pH, the protonated benzamidoxime is thought to act as an internal general acid, which facilitates the formation of the Schiff base.[1][2]

Q3: How specific is the reaction of this compound with aldehydes?

A3: The reaction is highly chemoselective for aldehydes.[3][4] This specificity allows for the modification of proteins in complex biological mixtures with minimal off-target reactions. The term "bio-orthogonal" is often used to describe this type of highly specific chemical ligation.[1]

Q4: Can this compound react with other amino acid side chains?

A4: Under optimal conditions (pH ~4.5), this compound is highly selective for aldehydes. There is limited evidence in the literature of significant side reactions with other natural amino acid residues. However, deviations from optimal pH, excessive reagent concentrations, or prolonged reaction times could potentially lead to minor, non-specific interactions with highly nucleophilic residues.

Q5: What are the storage recommendations for this compound?

A5: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended, with protection from light.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Modification Suboptimal pH: The reaction is highly pH-dependent.Ensure the reaction buffer is at or near pH 4.5. Prepare fresh buffer and verify its pH before use.
Inactive Aldehyde: The aldehyde on the protein may have degraded or is not accessible.Confirm the presence and reactivity of the aldehyde on the protein using a small molecule aldehyde-reactive probe. Consider optimizing the protein folding or buffer conditions to improve accessibility.
Degraded 2-ABO: The reagent may have degraded due to improper storage.Use a fresh stock of this compound.
High Background Signal / Non-Specific Labeling Excess 2-ABO: High concentrations of the labeling reagent can lead to non-specific binding.Titrate the concentration of 2-ABO to find the optimal molar excess that provides efficient labeling without increasing background. A typical starting point is a 10- to 50-fold molar excess.
Reaction pH is too high or too low: Extreme pH values can promote side reactions.Strictly maintain the reaction pH at 4.5.
Contaminants in Protein Sample: Other molecules in the sample may be reacting with 2-ABO.Purify the protein sample thoroughly before the modification reaction.
Precipitation of Protein During Reaction Solvent Incompatibility: The solvent used to dissolve 2-ABO may be causing the protein to precipitate.Prepare the 2-ABO stock solution in a solvent compatible with the protein, such as DMSO or DMF, and add it to the reaction mixture in a minimal volume.
Protein Instability at Reaction pH: The protein may not be stable at the optimal reaction pH of 4.5.Perform a buffer screen to assess the protein's stability at different pH values. If necessary, a compromise between optimal reaction pH and protein stability may be required.
Unexpected Molecular Weight of Modified Protein Multiple Modifications: The protein may have more than one accessible aldehyde group.Use analytical techniques like mass spectrometry to determine the number of modifications per protein molecule.
Side Reactions: Although unlikely, side reactions with other amino acid residues could be occurring.Conduct control experiments at different pH values and reagent concentrations. Analyze the products by mass spectrometry to identify any unexpected adducts. Consider using protecting groups for highly nucleophilic amino acids if side reactions are confirmed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reaction of this compound derivatives with aldehydes.

Parameter Value Reference
Optimal Reaction pH 4.5[1]
Reaction Rate Constant (up to) 40 M⁻¹s⁻¹[1]
Typical Reagent Concentration 1 mM[1]
Typical Reaction Time 1 hour[1]
Fluorescence Emission of Product ~490 nm[1]

Experimental Protocols

Protocol: Modification of an Aldehyde-Containing Protein with this compound

This protocol provides a general guideline for the modification of a protein containing an aldehyde group with this compound.

Materials:

  • Aldehyde-containing protein

  • This compound (2-ABO)

  • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Prepare the aldehyde-containing protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • Ensure the protein sample is free of any amine-containing buffers (e.g., Tris) or other nucleophiles that could interfere with the reaction.

  • This compound Stock Solution:

    • Prepare a 100 mM stock solution of 2-ABO in DMSO or DMF.

  • Modification Reaction:

    • Add the 2-ABO stock solution to the protein solution to achieve the desired final concentration (e.g., a 10- to 50-fold molar excess of 2-ABO over the protein).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent that reacts with aldehydes, such as hydroxylamine, can be added. Alternatively, proceed directly to purification.

  • Purification:

    • Remove the excess unreacted 2-ABO and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • Confirm the modification using techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy, fluorescence spectroscopy, or mass spectrometry.

Visualizations

G cluster_workflow Experimental Workflow for Protein Modification prep Protein Preparation (Aldehyde-tagged protein in pH 4.5 buffer) react Reaction (Mix protein and 2-ABO, incubate for 1-2h) prep->react reagent Prepare 2-ABO Stock Solution reagent->react purify Purification (Remove excess reagent) react->purify analyze Analysis (SDS-PAGE, Mass Spec) purify->analyze

Caption: A typical experimental workflow for the modification of an aldehyde-tagged protein with this compound.

G cluster_pathway Reaction Pathway and Troubleshooting Logic start Protein-CHO + 2-ABO conditions Optimal Conditions? (pH 4.5, controlled stoichiometry) start->conditions schiff Schiff Base Formation (Rate-limiting step) conditions->schiff Yes side_reactions Potential Side Reactions (e.g., with Lys, Cys, Glu/Asp) conditions->side_reactions No cyclization Intramolecular Cyclization schiff->cyclization product Stable Dihydroquinazoline Product (Fluorescent) cyclization->product troubleshoot Troubleshooting: - Verify pH - Optimize reagent ratio - Use protecting groups - Analyze by Mass Spec side_reactions->troubleshoot

Caption: The primary reaction pathway of this compound with an aldehyde and a logical approach to troubleshooting potential side reactions.

References

optimizing reaction time and temperature for 2-Amino benzamidoxime bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction time and temperature for 2-Amino benzamidoxime (B57231) (ABAO) bioconjugation with aldehyde-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 2-Amino benzamidoxime (ABAO) bioconjugation?

A1: The optimal pH for the reaction between ABAO and aldehydes is mildly acidic, typically around pH 4.5.[1][2][3] This is because the rate-determining step, the formation of a Schiff base, is catalyzed by acid. A protonated benzamidoxime can act as an internal general acid in this process.[1]

Q2: What is the recommended temperature range for the conjugation reaction?

A2: The reaction can be effectively carried out at room temperature (20-25°C).[3] However, for optimizing reaction times, a temperature range between 25°C and 60°C has been shown to be effective, with some reactions achieving high conversion rates in a short time within this range.[3] For sensitive biomolecules that may degrade at higher temperatures, the reaction can be performed at 4°C, though this will likely require a longer incubation time.[4]

Q3: How long should I run the conjugation reaction?

A3: The reaction between ABAO and aldehydes is generally rapid.[1] Reaction times can vary from 30 minutes to a few hours. For example, a reaction with an M13 phage-displayed peptide library terminated with an aldehyde and a 1 mM biotin-ABAO derivative reached completion in 1 hour at pH 4.5.[1] In another study, a reaction time of 0.5 hours was sufficient to achieve nearly 99% conversion.[3] It is recommended to perform a time-course experiment to determine the optimal reaction time for your specific molecules and conditions.[4]

Q4: What factors can influence the speed of the reaction?

A4: The reaction rate is influenced by several factors:

  • pH: As mentioned, a mildly acidic pH (around 4.5) is optimal.[1][3]

  • Temperature: Higher temperatures (up to 60°C) can increase the reaction rate.[3]

  • Substituents on the ABAO ring: Electron-donating substituents on the aromatic ring of ABAO, which increase the basicity of the aromatic amine, can accelerate the reaction.[1] For instance, 5-methoxy-ABAO (PMA) has been shown to have a high reaction rate.[1]

  • Reactant Concentration: Increasing the concentration of one of the reactants can help drive the equilibrium towards product formation.[2]

Q5: What is the reaction mechanism?

A5: The reaction proceeds in two main steps. The first and rate-determining step is the formation of a Schiff base between the aromatic amine of ABAO and the aldehyde.[1] This is followed by a rapid intramolecular ring closure to form a stable dihydroquinazoline (B8668462) derivative.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for ABAO Bioconjugation

ParameterRecommended RangeOptimal ConditionNotes
pH 4.0 - 5.0~4.5Mildly acidic conditions are necessary to catalyze Schiff base formation.[1][3]
Temperature 4°C - 60°C25°C - 60°CRoom temperature is often sufficient. Higher temperatures can significantly shorten reaction times.[3][4]
Reaction Time 0.5 - 4 hours0.5 - 1 hourThe reaction is typically rapid. Optimal time should be determined empirically.[1][3][4]
ABAO Derivative N/A5-methoxy-ABAO (PMA)Electron-donating groups on the aromatic ring increase the reaction rate.[1]

Experimental Protocols

Detailed Methodology for this compound Bioconjugation

This protocol provides a general procedure for the conjugation of an aldehyde-containing biomolecule with this compound (ABAO).

Materials:

  • Aldehyde-containing biomolecule (e.g., protein, peptide)

  • This compound (ABAO) or a derivative (e.g., 5-methoxy-ABAO)

  • Reaction Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5

  • Quenching solution (optional, e.g., a primary amine like Tris or Glycine)

  • Purification column (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., HPLC, Mass Spectrometer)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the aldehyde-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the ABAO Stock Solution: Prepare a stock solution of ABAO in a compatible solvent (e.g., DMSO or the Reaction Buffer) at a concentration of 10-100 mM.

  • Initiate the Conjugation Reaction: Add the ABAO stock solution to the biomolecule solution to achieve the desired molar excess of ABAO. A 10-50 fold molar excess is a common starting point.

  • Incubate the Reaction: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) with gentle mixing.

  • Monitor the Reaction: To determine the optimal reaction time, it is advisable to monitor the reaction progress. This can be done by taking aliquots at different time points (e.g., 30, 60, 120, and 240 minutes) and analyzing them by a suitable analytical method like HPLC or mass spectrometry.

  • Quench the Reaction (Optional): Once the desired level of conjugation is achieved, the reaction can be stopped by adding a quenching solution to react with any excess unreacted aldehyde or ABAO.

  • Purify the Conjugate: Remove the excess ABAO and other small molecules from the reaction mixture using a purification method appropriate for your biomolecule, such as size-exclusion chromatography (desalting column) or dialysis.

  • Characterize the Conjugate: Analyze the purified conjugate to determine the degree of labeling and confirm the identity and purity of the product using techniques like mass spectrometry, SDS-PAGE, or UV-Vis spectroscopy. The dihydroquinazoline product has been reported to be fluorescent at 490 nm, which can also be used for characterization.[1]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

  • Question: I am observing a very low yield of my conjugated product. What could be the cause?

  • Answer: Low conjugation yield can be due to several factors:

    • Incorrect pH: The reaction is highly pH-dependent. Ensure your reaction buffer is at the optimal pH of around 4.5.[1][3] A pH that is too high will not sufficiently catalyze the Schiff base formation, while a pH that is too low may lead to protonation of the amine on ABAO, reducing its nucleophilicity.[2]

    • Suboptimal Temperature: While the reaction proceeds at room temperature, lower temperatures (e.g., 4°C) will slow down the reaction rate, requiring longer incubation times.[4] Consider increasing the temperature to 25°C or 37°C if your biomolecule is stable at these temperatures.

    • Short Reaction Time: The reaction may not have reached completion. Try extending the incubation time and monitor the progress.

    • Inactive Reagents: Ensure that your aldehyde-containing molecule and the ABAO reagent are active and have not degraded.

    • Inaccessible Aldehyde Groups: The aldehyde groups on your biomolecule might be sterically hindered or buried within the molecule's structure, making them inaccessible to the ABAO reagent.

Issue 2: The Reaction is Too Slow

  • Question: My conjugation reaction is proceeding very slowly. How can I increase the reaction rate?

  • Answer: To accelerate a slow reaction, you can try the following:

    • Increase the Temperature: If your biomolecule can tolerate it, increasing the reaction temperature to the higher end of the 25-60°C range can significantly speed up the reaction.[3]

    • Increase Reactant Concentration: Increasing the molar excess of the ABAO reagent can help drive the reaction forward.[2]

    • Use a More Reactive ABAO Derivative: Consider using an ABAO derivative with an electron-donating group, such as 5-methoxy-ABAO (PMA), which has been shown to have a faster reaction rate.[1]

    • Confirm Optimal pH: Double-check that the pH of your reaction mixture is around 4.5.[1][3]

Issue 3: Product Instability or Degradation

  • Question: My final conjugate appears to be unstable or degraded. What could be the problem?

  • Answer: While the dihydroquinazoline product of the ABAO-aldehyde reaction is generally stable, issues can arise from the reaction conditions or the biomolecule itself:

    • Biomolecule Instability: The mildly acidic pH or elevated temperature used for the conjugation might be causing your biomolecule to degrade or aggregate. If you suspect this, try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]

    • Hydrolysis: Although the product is hydrolytically stable, ensure that during workup and storage, the pH is maintained in a range that is optimal for your biomolecule's stability.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Aldehyde R-CHO (Aldehyde) Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + ABAO (pH 4.5) ABAO 2-Amino benzamidoxime ABAO->Schiff_Base Product Dihydroquinazoline Derivative Schiff_Base->Product Rapid Intramolecular Cyclization

Caption: Reaction mechanism of this compound bioconjugation.

Experimental_Workflow start Start prep_biomolecule Prepare Aldehyde- containing Biomolecule in Reaction Buffer (pH 4.5) start->prep_biomolecule mix Mix Biomolecule and ABAO prep_biomolecule->mix prep_abao Prepare ABAO Stock Solution prep_abao->mix incubate Incubate at Desired Temperature (e.g., 25-37°C) mix->incubate monitor Monitor Reaction (e.g., HPLC, MS) incubate->monitor purify Purify Conjugate (e.g., SEC) monitor->purify characterize Characterize Final Product (e.g., MS) purify->characterize end End characterize->end

Caption: General experimental workflow for ABAO bioconjugation.

Troubleshooting_Guide start Low Conjugation Yield? check_ph Is pH ~4.5? start->check_ph Yes adjust_ph Adjust pH to 4.5 check_ph->adjust_ph No check_temp_time Is Temp/Time Sufficient? check_ph->check_temp_time Yes adjust_ph->start Re-run increase_temp_time Increase Temp (25-60°C) or Time (0.5-4h) check_temp_time->increase_temp_time No check_reagents Are Reagents Active? check_temp_time->check_reagents Yes increase_temp_time->start Re-run use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No success Yield Improved check_reagents->success Yes use_fresh_reagents->start Re-run

Caption: Troubleshooting logic for low conjugation yield.

References

solubility problems of 2-Amino benzamidoxime in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino Benzamidoxime (ABAO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of ABAO in biological buffers during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common biological buffers?

This compound is a synthetic intermediate with limited aqueous solubility.[1] Published data indicates a solubility of approximately 2 mg/mL in Phosphate-Buffered Saline (PBS) at pH 7.2.[1] Its solubility can be significantly influenced by the pH, buffer composition, and temperature of the solution. For other buffers, it is recommended to experimentally determine the solubility.

Q2: I am observing precipitation of this compound in my assay. What are the common causes?

Precipitation of ABAO in biological assays can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of ABAO in your working solution may be higher than its solubility in the specific assay buffer.

  • pH Shift: The pH of your final assay solution may differ from the optimal pH for ABAO solubility. The reactivity of ABAO is pH-dependent, which can also influence its stability and apparent solubility.[2][3]

  • Buffer Composition: Certain ions or components in your buffer system may interact with ABAO, leading to the formation of less soluble complexes.

  • Temperature Effects: Solubility of compounds can be temperature-dependent. Running assays at a lower temperature might decrease the solubility of ABAO.[4]

  • Interaction with Other Assay Components: ABAO may interact with other molecules in your assay, such as proteins or substrates, leading to precipitation.

Q3: How can I increase the solubility of this compound in my experiments?

Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like ABAO:[5][6][7][8][9][10][11]

  • Co-solvents: The use of water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can significantly increase the solubility of ABAO.[1][12] It is crucial to determine the tolerance of your experimental system to these co-solvents.

  • pH Adjustment: Modifying the pH of the buffer can improve solubility. The protonation state of the amino and amidoxime (B1450833) groups will change with pH, affecting solubility. It is advisable to perform a pH-solubility profile to identify the optimal pH.

  • Use of Solubilizing Agents: Excipients like cyclodextrins or surfactants (e.g., Tween-20, Triton X-100) can be used to increase the aqueous solubility of hydrophobic molecules.[6][12]

  • Preparation of a Concentrated Stock Solution: Prepare a high-concentration stock solution of ABAO in an organic solvent like DMSO and then dilute it into the aqueous buffer to the final desired concentration.[13] Ensure the final concentration of the organic solvent is compatible with your assay.

Q4: What is the recommended procedure for preparing a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. DMSO is a common choice, with reported solubility of up to 100 mg/mL (with sonication).[2]

Example Stock Solution Preparation:

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

When preparing your working solution, dilute the stock solution into your assay buffer, ensuring the final DMSO concentration is low (typically <1%) to minimize effects on the biological system.[13]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.

Issue: Precipitation observed upon addition of this compound to the assay buffer.

This is a common issue indicating that the solubility limit has been exceeded under the current experimental conditions.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents
SolventConcentrationReference
Phosphate-Buffered Saline (PBS), pH 7.22 mg/mL[1]
Dimethylformamide (DMF)5 mg/mL[1]
Dimethyl Sulfoxide (DMSO)5 mg/mL[1]
Dimethyl Sulfoxide (DMSO) with sonication100 mg/mL[2]
Ethanol5 mg/mL[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound

This protocol outlines a method to determine the solubility of ABAO in a biological buffer of interest.

Materials:

  • This compound (solid)

  • Biological buffer of interest (e.g., PBS, Tris-HCl)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a known volume of the biological buffer (e.g., 1 mL) to the tube.

  • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with the buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the solubility of ABAO in the buffer by multiplying the measured concentration by the dilution factor.

Protocol 2: Co-solvent Tolerance Study

This protocol helps determine the maximum concentration of a co-solvent (e.g., DMSO) that can be used in your assay without significantly affecting the biological activity.

Materials:

  • This compound stock solution in 100% co-solvent (e.g., DMSO)

  • Assay buffer

  • All other components of your biological assay (e.g., enzyme, cells, substrate)

Procedure:

  • Prepare a series of dilutions of your co-solvent in the assay buffer, ranging from a high concentration (e.g., 5%) down to the lowest expected concentration (e.g., 0.01%). Also, include a no-co-solvent control.

  • Perform your biological assay in the presence of each co-solvent concentration, keeping all other assay parameters constant.

  • Measure the assay readout (e.g., enzyme activity, cell viability).

  • Plot the assay readout as a function of the co-solvent concentration.

  • Determine the highest concentration of the co-solvent that does not cause a significant change in the assay signal (e.g., less than 10% inhibition or activation). This will be the maximum tolerable co-solvent concentration for your assay.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Assay Buffer check_conc Is the final concentration of ABAO known to be soluble in this buffer? start->check_conc check_stock Was the stock solution clear before dilution? check_conc->check_stock Yes solubility_issue Primary Solubility Issue check_conc->solubility_issue No check_solvent Is the final co-solvent concentration tolerated by the assay? check_stock->check_solvent Yes stock_issue Stock Solution Issue check_stock->stock_issue No check_solvent->start Yes, issue persists. Consider buffer component interaction. solution3 Determine max tolerated co-solvent concentration and adjust accordingly. check_solvent->solution3 No solution1 Reduce ABAO concentration or use solubilization techniques (co-solvents, pH adjustment) solubility_issue->solution1 solution2 Prepare fresh stock solution. Ensure complete dissolution (sonication may be needed). stock_issue->solution2 solvent_issue Co-solvent Intolerance

Caption: Troubleshooting workflow for ABAO precipitation.

Solubility_Enhancement_Strategy start Poor Aqueous Solubility of this compound strategy Select Solubility Enhancement Strategy start->strategy cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) strategy->cosolvent Organic Solvent Compatible ph_adjust pH Adjustment strategy->ph_adjust pH Sensitive Assay solubilizer Use of Solubilizing Agents (e.g., Cyclodextrins, Surfactants) strategy->solubilizer Excipient Compatible validation Validate in Assay: - No interference - Maintained activity cosolvent->validation cosolvent->validation ph_adjust->validation ph_adjust->validation solubilizer->validation solubilizer->validation

Caption: Strategies for enhancing ABAO solubility.

References

purification of 2-Amino benzamidoxime reaction products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides and frequently asked questions for the purification of 2-Amino benzamidoxime (B57231) reaction products using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino benzamidoxime and why is its purity critical?

A1: this compound is a synthetic intermediate widely used in the synthesis of pharmaceuticals and other bioactive molecules.[1] It can react with aldehydes to form stable 1,2-dihydroquinazoline 3-oxides, making it a valuable building block in medicinal chemistry.[2] The purity of this compound is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development. A purity of at least 97% is typically required for synthetic applications.[1][3]

Q2: What are the common impurities or side products in a this compound synthesis?

A2: The nature of impurities depends on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding benzonitrile (B105546) or isatoic anhydride (B1165640) derivatives.[4][5]

  • Hydrolysis Byproducts: The corresponding benzamide (B126) or benzoic acid can be formed as byproducts, particularly if the reaction involves hydrolysis of a nitrile group.[6]

  • Side-Reaction Products: Depending on the reagents and conditions used, other related aromatic compounds may be formed.

Q3: What is the recommended starting HPLC method for purifying this compound?

A3: A reversed-phase HPLC (RP-HPLC) method is a good starting point for the purification of aromatic compounds like this compound.[7][8] A C18 column is commonly the first choice.[9] However, due to the polar nature of the amino and amidoxime (B1450833) groups, retention on a standard C18 column might be poor.[10] Therefore, a polar-embedded C18 column or the use of an aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol (B129727) is recommended.[9] Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for the basic amino group.[11]

Q4: How should I prepare my crude reaction mixture for preparative HPLC?

A4: Proper sample preparation is crucial for successful HPLC purification.

  • Solubility Check: First, determine the solubility of your crude product. This compound has reported solubility in solvents like DMSO, DMF, and Ethanol.[1]

  • Dissolution: Dissolve the crude mixture in a solvent that is compatible with your HPLC mobile phase, ideally in the mobile phase itself or a slightly stronger solvent to ensure complete dissolution. If using a high-concentration stock in a strong solvent like DMSO, ensure the injection volume is small to prevent peak distortion.

  • Filtration: Filter the dissolved sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Q5: My compound elutes in the void volume with no retention on a standard C18 column. What should I do?

A5: This is a common problem for polar compounds on traditional reversed-phase columns.[10][12] Here are several strategies to increase retention:

  • Decrease Mobile Phase Polarity: Increase the aqueous component of your mobile phase (e.g., from 50% water to 90% water). However, some C18 columns can suffer from "phase collapse" in highly aqueous mobile phases.

  • Use a Polar-Embedded Column: These columns are designed to work well in highly aqueous mobile phases and provide better retention for polar molecules.[9] Examples include columns with "AQ", "Hydro", or "Aqua" in their trade names.[9]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a non-polar mobile phase, which is excellent for retaining highly polar compounds.[10]

  • Use Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable compounds. However, these agents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[12]

Q6: I'm observing significant peak tailing for my this compound peak. How can I improve the peak shape?

A6: Peak tailing for basic compounds like this compound is often caused by strong interactions with residual acidic silanol (B1196071) groups on the silica-based column packing.[13]

  • Add a Mobile Phase Modifier: Adding a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.[11] Alternatively, adding a small amount of a basic modifier like triethylamine (B128534) (1-3%) can compete with your compound for the active sites.[13]

  • Use a Base-Deactivated Column: Modern, high-purity silica (B1680970) columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups, resulting in better peak shapes for basic compounds.

  • Lower the Sample Load: Injecting too much sample can overload the column and lead to peak tailing. Try reducing the injection volume or the sample concentration.

Q7: I am unable to separate this compound from a closely eluting impurity. How can I improve the resolution?

A7: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity and improve separation.

  • Adjust the Mobile Phase pH: Since this compound has a basic amino group, changing the pH of the mobile phase will affect its ionization state and retention time, potentially separating it from neutral or acidic impurities.

  • Change the Stationary Phase: If adjusting the mobile phase is not effective, changing the column chemistry is the next step. A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) will offer different selectivity.[9]

Experimental Protocols & Data

Protocol 1: General RP-HPLC Method for Purification

This protocol provides a starting point for the purification of this compound.

  • Column Selection: Use a C18 column with polar-embedded technology or a base-deactivated C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from low %B to high %B. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Detection: this compound has UV absorbance maxima at approximately 208, 239, and 312 nm.[1] Set your UV detector to one of these wavelengths.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical starting conditions for HPLC method development.

ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)Condition 3 (HILIC)
Column Polar-Embedded C18, 5 µmPhenyl-Hexyl, 5 µmHILIC (e.g., Amide), 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.090:10 Acetonitrile:Water + 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile10:90 Acetonitrile:Water + 10 mM Ammonium Formate
Flow Rate 1.0 mL/min (Analytical)1.0 mL/min (Analytical)1.0 mL/min (Analytical)
Gradient 5-95% B in 20 min10-80% B in 20 min0-50% B in 15 min
Detection UV at 239 nm or 312 nmUV at 239 nm or 312 nmUV at 239 nm or 312 nm

Visualizations

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_purify Purification & Analysis Prep Dissolve Crude Product in Mobile Phase Compatible Solvent Filter Filter Sample (0.45 µm) Prep->Filter Start Start with RP-HPLC (Polar-Embedded C18) Filter->Start Check Check Retention & Peak Shape Start->Check Good Adequate Retention & Good Peak Shape Check->Good Yes Bad Poor Retention or Peak Tailing Check->Bad No Optimize Optimize Gradient Good->Optimize Troubleshoot Go to Troubleshooting Bad->Troubleshoot ScaleUp Scale up to Preparative HPLC Optimize->ScaleUp Collect Collect Fractions ScaleUp->Collect Analyze Analyze Purity of Fractions Collect->Analyze Pool Pool Pure Fractions & Evaporate Analyze->Pool

Caption: General workflow for HPLC method development and purification.

Troubleshooting Logic for Common HPLC Issues

Troubleshooting_Logic cluster_retention Retention Issue cluster_shape Peak Shape Issue cluster_resolution Resolution Issue Start HPLC Run Problem NoRetention No/Poor Retention? Start->NoRetention PeakTailing Peak Tailing? Start->PeakTailing PoorRes Poor Resolution? Start->PoorRes Sol1 Increase Aqueous Content in Mobile Phase NoRetention->Sol1 Yes Sol2 Use Polar-Embedded Column Sol1->Sol2 Sol3 Switch to HILIC Mode Sol2->Sol3 Sol4 Add Modifier (TFA/Formic Acid) PeakTailing->Sol4 Yes Sol5 Use Base-Deactivated Column Sol4->Sol5 Sol6 Reduce Sample Load Sol5->Sol6 Sol7 Change Organic Modifier (ACN to MeOH or vice versa) PoorRes->Sol7 Yes Sol8 Adjust Mobile Phase pH Sol7->Sol8 Sol9 Change Column Chemistry (e.g., Phenyl-Hexyl) Sol8->Sol9

Caption: Decision tree for troubleshooting common HPLC problems.

References

minimizing background fluorescence in assays with 2-Amino benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Amino benzamidoxime (B57231) (ABAO) in their assays. Our aim is to help you minimize background fluorescence and achieve reliable, high-quality data.

Troubleshooting Guide

High background fluorescence can mask the specific signal in your assay, leading to inaccurate results. This guide addresses common issues encountered when using 2-Amino benzamidoxime.

Question: Why am I observing high fluorescence in my negative control wells (e.g., "no-analyte" or "buffer-only")?

Answer: High background in negative controls indicates that a component other than your target analyte is generating a fluorescent signal. Several factors could be responsible:

  • Intrinsic Fluorescence of this compound: While derivatives of ABAO, such as 5-methoxy-ABAO (PMA), are reported to have low intrinsic fluorescence, the parent compound may exhibit some fluorescence at the excitation and emission wavelengths used.[1][2] It is crucial to determine the fluorescence contribution of your specific batch of this compound at your experimental concentrations.

  • Contaminated Reagents: Reagents, including buffers, solvents (like DMSO), and even the water used, can contain fluorescent impurities.

  • Non-specific Reactions: this compound is designed to react with aldehydes.[3] If your sample matrix contains other aldehydic species besides your analyte of interest, this can lead to a high background signal.

  • Substrate Degradation: If your assay involves an enzymatic reaction that produces an aldehyde, spontaneous degradation of the substrate could also contribute to background fluorescence.

  • Autofluorescence from Assay Plates: The type of microplate used can significantly impact background fluorescence. Clear-bottom, black-walled plates are generally recommended to minimize well-to-well crosstalk and background from the plate itself.

Question: My signal-to-noise ratio is low. How can I improve it?

Answer: A low signal-to-noise ratio can be due to either a weak specific signal or high background fluorescence. Here are some strategies to improve it:

  • Optimize this compound Concentration: The concentration of ABAO is a critical parameter. A concentration that is too high can lead to increased background fluorescence, while a concentration that is too low may result in an incomplete reaction with your analyte. It is recommended to perform a concentration titration to find the optimal balance between signal and background.

  • Adjust Reaction pH: The reaction of this compound with aldehydes is pH-dependent, with an acidic pH of around 4.5 being reported as optimal for the reaction rate.[4] Optimizing the pH of your assay buffer can enhance the specific reaction and improve your signal.

  • Increase Incubation Time and Temperature: Allowing the reaction between this compound and the aldehyde to proceed for a longer time or at a slightly elevated temperature (e.g., 37°C) can lead to a stronger signal.[1][5] However, be mindful that this could also potentially increase background fluorescence, so optimization is key.

  • Use a More Sensitive Derivative: Consider using a derivative of this compound, such as 5-methoxy-ABAO (PMA). The reaction product of PMA with aldehydes has been shown to have a significantly higher fluorescence quantum yield compared to the product of the parent ABAO.[1][5]

Question: The fluorescence readings are inconsistent across my plate. What could be the cause?

Answer: Inconsistent readings across a plate are often due to technical errors in assay setup.

  • Pipetting Inaccuracies: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize well-to-well variability.

  • Evaporation: During long incubation steps, evaporation from the wells, particularly those on the edge of the plate, can concentrate the reagents and lead to artificially high signals. Using plate sealers can help to minimize evaporation.

  • Incomplete Mixing: Ensure that all reagents are thoroughly mixed in each well.

  • Instrument Settings: Verify that the settings on your fluorescence plate reader, such as excitation and emission wavelengths and gain, are optimal for the fluorescent product being measured. For the product of 5-methoxy-ABAO with aldehydes, the recommended wavelengths are approximately 405 nm for excitation and 535 nm for emission.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in detecting aldehydes?

A1: this compound reacts with aldehydes in a two-step process. First, a Schiff base is formed between the amino group of ABAO and the aldehyde. This is followed by a rapid intramolecular cyclization to form a stable and fluorescent 1,2-dihydroquinazoline 3-oxide.[3]

Q2: How should I prepare and store this compound?

A2: this compound is typically a crystalline solid.[6] It is soluble in solvents such as DMSO, DMF, and ethanol, as well as in PBS at a pH of 7.2.[6] For long-term storage, it is recommended to store the solid compound at -20°C.[6] Stock solutions in an appropriate solvent should also be stored at -20°C or -80°C and protected from light.

Q3: Can I use this compound to detect ketones?

A3: While this compound is primarily used for the detection of aldehydes, its derivative, para-methoxy-2-amino benzamidoxime (PMA), has been successfully used in a high-throughput fluorescence assay for the detection of a variety of ketones.[2]

Q4: What are the excitation and emission wavelengths of the fluorescent product formed from the reaction of this compound with aldehydes?

A4: For the reaction product of the derivative 5-methoxy-ABAO (PMA) with aldehydes, the reported excitation maximum is around 405 nm, and the emission maximum is around 535 nm.[1][5] It is always recommended to perform a wavelength scan on your specific instrument to determine the optimal settings for your particular assay.

Data Presentation

Table 1: Recommended Assay Conditions for ABAO and its Derivatives

ParameterThis compound (ABAO)5-methoxy-ABAO (PMA)Reference
Excitation Wavelength Not specified, product has weak fluorescence~405 nm[1][5]
Emission Wavelength Not specified, product has weak fluorescence~535 nm[1][5]
Optimal Reaction pH ~4.5~4.5[1][4]
Recommended Solvent DMSO, DMF, Ethanol, PBS (pH 7.2)DMSO[2][6]
Storage Temperature -20°C (solid)Not specified[6]

Experimental Protocols

Protocol 1: General Assay for Aldehyde Detection using this compound

This protocol provides a general framework for detecting an aldehyde produced in a biochemical reaction. Optimization of reagent concentrations, incubation times, and temperatures is recommended for each specific assay.

  • Prepare Reagents:

    • Assay Buffer: Prepare an appropriate assay buffer with a pH of 4.5 (e.g., 100 mM sodium acetate (B1210297) buffer).

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO). Store protected from light at -20°C.

    • Analyte/Enzyme Solution: Prepare your analyte or enzyme solution in the assay buffer.

  • Assay Procedure:

    • Set up your assay in a black, clear-bottom 96-well plate.

    • Add your analyte or enzyme solution to the wells.

    • Include appropriate controls:

      • Negative Control: All assay components except the analyte/enzyme.

      • Reagent Blank: Assay buffer and this compound only.

    • Initiate the reaction (e.g., by adding a substrate).

    • Incubate the plate at the desired temperature (e.g., 37°C) for a specific time.

    • Stop the reaction if necessary.

    • Add the this compound working solution to each well to a final concentration that has been optimized for your assay.

    • Incubate the plate for a sufficient time to allow the reaction between ABAO and the aldehyde to complete (e.g., 30-60 minutes at 37°C).

    • Measure the fluorescence on a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the reagent blank from all other readings.

    • Calculate the net fluorescence signal for your samples by subtracting the average fluorescence of the negative control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, ABAO, Analyte) setup_plate Set up 96-well Plate (Samples and Controls) prep_reagents->setup_plate initiate_reaction Initiate Biochemical Reaction setup_plate->initiate_reaction incubate_reaction Incubate at Optimal Temperature initiate_reaction->incubate_reaction add_abao Add this compound incubate_reaction->add_abao incubate_abao Incubate for Fluorescent Product Formation add_abao->incubate_abao measure_fluorescence Measure Fluorescence incubate_abao->measure_fluorescence analyze_data Data Analysis (Background Subtraction) measure_fluorescence->analyze_data

Caption: Experimental workflow for aldehyde detection using this compound.

troubleshooting_logic start High Background Fluorescence? check_controls Check Negative Controls start->check_controls high_controls High Fluorescence in Controls? check_controls->high_controls source_intrinsic Intrinsic ABAO Fluorescence high_controls->source_intrinsic Yes source_reagents Contaminated Reagents high_controls->source_reagents Yes source_plate Plate Autofluorescence high_controls->source_plate Yes optimize_assay Optimize Assay Conditions high_controls->optimize_assay No optimize_conc Titrate ABAO Concentration source_intrinsic->optimize_conc solution_found Problem Resolved source_reagents->solution_found source_plate->solution_found optimize_assay->optimize_conc optimize_ph Adjust Reaction pH optimize_assay->optimize_ph optimize_conc->solution_found optimize_ph->solution_found

Caption: Troubleshooting logic for high background fluorescence in this compound assays.

References

dealing with poor selectivity of 2-Amino benzamidoxime in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino benzamidoxime (B57231) (ABAO). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving the detection of aldehydes, particularly in complex mixtures where selectivity is a concern.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino benzamidoxime (ABAO) and what is its primary application?

A1: this compound is a chemical probe used for the detection and quantification of aldehydes. It reacts with an aldehyde group to form a stable, fluorescent 1,2-dihydroquinazoline 3-oxide.[1] This reaction is widely used in bioconjugation strategies and for labeling aldehyde-containing molecules in complex biological samples, such as modified DNA or proteins.[1][2][3][4]

Q2: I am observing a signal from multiple aldehyde species in my mixture. Is ABAO selective for specific types of aldehydes?

A2: No, ABAO is generally not selective and reacts with a broad range of aldehydes. For example, in studies on modified DNA, ABAO derivatives have been shown to react with multiple formylated nucleobases, such as 5-formyluracil (B14596) (5fU), 5-formylcytosine (B1664653) (5fC), and abasic sites (AP).[2][3][4] This lack of inherent selectivity is a known challenge when working with complex mixtures.

Q3: What factors influence the reaction rate between ABAO and aldehydes?

A3: The primary factors are pH, the electronic properties of the aldehyde, and the specific ABAO derivative used.

  • pH: The reaction is significantly faster at a slightly acidic pH (around 4.5).[5] This is because a protonated form of the benzamidoxime acts as an internal general acid, catalyzing the rate-determining step of the reaction, which is the formation of a Schiff base.[1][5]

  • Aldehyde Structure: The reactivity of the aldehyde is crucial. Electron-rich aldehydes tend to react faster.[5] Generally, aliphatic aldehydes are more reactive than aromatic aldehydes due to the latter's electronic resonance stabilization.[6]

  • ABAO Derivatives: Substituents on the aromatic ring of ABAO can alter the reaction rate. For example, the derivative 5-methoxy-ABAO (PMA) shows enhanced reactivity and its reaction product is fluorescent, making it a useful probe.[3][4][5]

Q4: Can ketones interfere with the detection of aldehydes by ABAO?

A4: While ABAO is primarily used for aldehyde detection, the core reaction involves a nucleophilic attack on a carbonyl group. A related compound, 2-aminobenzamide, has been shown to react with both aldehydes and ketones.[7] Therefore, it is plausible that ketones, especially highly reactive ones, could act as interfering substances in your experiment, though likely at a much slower rate than aldehydes.

Troubleshooting Guide: Poor Selectivity

This guide provides a systematic approach to diagnosing and resolving issues related to poor selectivity of this compound in your experiments.

dot

Caption: Troubleshooting logic for poor ABAO selectivity.

Problem: My assay is detecting multiple aldehydes, and I cannot distinguish my target.

Cause 1: Different aldehydes have inherently different reaction rates. Some aldehydes react with ABAO much faster than others. For example, 5-formylcytosine (5fC) is known to be less reactive than 5-formyluracil (5fU) and abasic sites (AP) due to the presence of an intramolecular hydrogen bond that reduces the electrophilicity of its aldehyde group.[3][4]

  • Solution 1: Kinetic Control. Exploit the differences in reaction rates. If your target aldehyde is the more reactive species, you can significantly shorten the reaction time. Conversely, if your target is less reactive, you may need to ensure the reaction goes to completion to detect it, and then rely on other methods for discrimination.

  • Solution 2: Post-Reaction Analysis. If reaction conditions cannot be optimized for selectivity, you can separate the different ABAO-aldehyde products after the reaction is complete using methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Cause 2: Reaction conditions are optimized for speed, not selectivity. The standard protocol using a pH of 4.5 is designed to maximize the overall reaction rate.[5] These conditions may not be optimal for discriminating between different aldehydes.

  • Solution: pH Optimization. The protonation state of both ABAO and the aldehyde can influence reactivity. Systematically varying the pH of the reaction buffer (e.g., from pH 5.0 to 7.0) may identify a "sweet spot" where the reaction rate of an interfering aldehyde is significantly reduced while your target aldehyde still reacts efficiently.

Cause 3: Presence of other highly reactive carbonyl compounds. While less common, other electrophilic species like highly reactive ketones could potentially contribute to the signal.

  • Solution: Sample Pre-treatment (Advanced). For complex mixtures, consider a pre-treatment step. This could involve using a mild, selective reducing agent to convert aldehydes to alcohols while leaving ketones intact, or using a specific masking agent to temporarily protect one type of carbonyl group. This is an advanced strategy that requires careful design and validation.

Data Presentation

The following tables summarize key quantitative data from the literature to aid in experimental design.

Table 1: Reactivity and Detection Limits of 5-methoxy-ABAO (PMA) with Aldehyde-Modified DNA Nucleobases

AnalyteRelative ReactivityLimit of Detection (LOD)Optimal Reaction ConditionsReference
5-formyluracil (5fU)High1.05 µmol/LpH 4.5, 37°C, 24h[4]
Abasic site (AP)High1.75 µmol/LpH 4.5, 37°C, 24h[4]
5-formylcytosine (5fC)Low1.22 µmol/LpH 4.5, 37°C, 24h[4]

Note: The lower reactivity of 5fC requires longer reaction times for complete conversion.[3][4]

Table 2: General Reaction Parameters for ABAO Derivatives

ParameterConditionRationaleReference
pH 4.5Optimal for reaction rate due to internal acid catalysis.[5]
Temperature 25 - 60 °CReaction is efficient across this range.[3][4]
Solvent Aqueous buffer (e.g., NaOAc)Reaction is designed for aqueous environments.[3][5]
Concentration 1 mM ABAO derivativeEffective for labeling proteins and peptides.[5]

Experimental Protocols

Protocol 1: General Procedure for Aldehyde Detection using ABAO

This protocol provides a starting point for the detection of aldehydes in an aqueous sample.

Materials:

  • This compound (ABAO) or a derivative (e.g., 5-methoxy-ABAO (PMA))

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Reaction Buffer: 100 mM Sodium Acetate (NaOAc), pH 4.5

  • Aldehyde-containing sample

  • Control sample (without aldehyde)

Procedure:

  • Prepare ABAO Stock Solution: Dissolve ABAO/PMA in DMSO to a concentration of 10-50 mM. Store at -20°C for short-term storage.

  • Reaction Setup: In a microcentrifuge tube, combine your sample with the reaction buffer.

  • Initiate Reaction: Add the ABAO stock solution to the sample mixture to a final concentration of ~1 mM. For a 100 µL final reaction volume, you would add 2-10 µL of a 10 mM stock. Also, prepare a negative control using a sample known to be free of aldehydes.

  • Incubation: Incubate the reaction at 37°C. Reaction times can vary from 30 minutes to 24 hours depending on the reactivity of the aldehyde.[3][4] A good starting point is 2 hours.

  • Analysis: Analyze the reaction mixture using a suitable method. If using a fluorescent ABAO derivative like PMA, measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., for the PMA-aldehyde adduct, λex/λem ≈ 405/535 nm).[3] Alternatively, the products can be analyzed by RP-HPLC or mass spectrometry.

dot

Experimental_Workflow prep_reagents 1. Prepare Reagents (ABAO Stock, Buffer pH 4.5) setup_reaction 2. Set Up Reaction (Sample + Buffer) prep_reagents->setup_reaction add_abao 3. Initiate Reaction (Add ABAO to sample) setup_reaction->add_abao incubate 4. Incubate (e.g., 37°C, 2 hours) add_abao->incubate analysis 5. Analyze (Fluorescence, HPLC, MS) incubate->analysis

Caption: General experimental workflow for aldehyde detection.

Protocol 2: Strategy for Improving Selectivity via Kinetic Analysis

This protocol is for situations where a mixture contains a highly reactive aldehyde (fast-reacting) and a less reactive one (slow-reacting).

  • Set up Multiple Reactions: Prepare several identical reaction mixtures as described in Protocol 1.

  • Time-Course Experiment: Incubate the reactions at 37°C. Stop individual reactions at different time points (e.g., 10 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) by flash-freezing or adding a quenching agent if available.

  • Analyze Each Time Point: Analyze the product formation at each time point using a quantitative method like RP-HPLC.

  • Determine Optimal Time: Plot product formation versus time for each aldehyde adduct. Identify the time point that provides the maximum signal for your target aldehyde with the minimum signal from interfering aldehydes. This time point can then be used for future experiments.

Protocol 3: Strategy for Improving Selectivity via Post-Reaction HPLC Purification

This method is suitable when kinetic or pH-based methods fail to provide adequate selectivity.

  • Run Reaction to Completion: Perform the labeling reaction as described in Protocol 1, allowing it to proceed for a sufficient time (e.g., 24 hours) to ensure all aldehydes have reacted.

  • HPLC Setup: Use a C18 reversed-phase HPLC column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution: Run a linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes). The exact gradient will need to be optimized for your specific ABAO-aldehyde adducts.

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector (280 nm or 312 nm) or a fluorescence detector. Collect the fractions corresponding to the different peaks.

  • Analysis of Fractions: Confirm the identity of the collected fractions using mass spectrometry.

Signaling Pathway and Reaction Diagrams

dot

Reaction_Mechanism ABAO 2-Amino benzamidoxime Schiff_Base Schiff Base Intermediate (Unstable) ABAO->Schiff_Base + H+ (pH 4.5) - H2O (Rate-determining) Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Product Dihydroquinazoline 3-oxide (Stable) Schiff_Base->Product Intramolecular Cyclization

Caption: Reaction mechanism of ABAO with an aldehyde.

References

Technical Support Center: 2-Amino Benzamidoxime for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Amino benzamidoxime (B57231), a compound with potential for the development of fluorescent probes, in live-cell imaging applications. Given that 2-Amino benzamidoxime is not a conventional fluorescent probe, this guide addresses common pitfalls associated with the use of novel small-molecule compounds in live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic intermediate primarily used in pharmaceutical synthesis.[1][2] It possesses a chemical structure that includes an amino group and a hydroxyimino group on the same carbon atom, making it a versatile building block for synthesizing various heterocyclic compounds.[3][4] Its reactive properties make it a potential platform for developing new bioconjugation strategies and fluorescent probes.[5]

Q2: Is this compound fluorescent?

A2: The inherent fluorescence of this compound is not well-documented in the provided literature. Its potential as a fluorescent probe stems from its ability to react with other molecules, such as aldehydes, to form stable, potentially fluorescent products like 1,2-dihydroquinazoline 3-oxides in aqueous solutions.[5] Therefore, it may act as a fluorogenic probe that becomes fluorescent upon reaction with a specific cellular component.

Q3: What are the key chemical properties of this compound?

A3: Key properties of this compound are summarized in the table below. It is important to note its solubility in common laboratory solvents and its molecular weight for preparing stock solutions and calculating molar concentrations.

Q4: What are the general requirements for a good small-molecule fluorescent probe in live-cell imaging?

A4: An effective small-molecule fluorescent probe should ideally have high sensitivity and selectivity for its target, good photostability, high fluorescence quantum yield, adequate water solubility, and cell permeability.[6] It should also exhibit minimal perturbation to the native biological system and have acceptable biocompatibility.[7] For in vivo applications, probes with near-infrared (NIR) emission are often desired for deeper tissue penetration.[6]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₉N₃O[1][8][9]
Molecular Weight 151.17 g/mol [8][9]
Purity ≥97%[1][2]
Appearance Crystalline solid[2][10]
λmax 208, 239, 312 nm[1][2]
Solubility DMF: 5 mg/mL, DMSO: 5 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 2 mg/mL[1][2]
Storage Stock solutions: -80°C for 6 months; -20°C for 1 month (protect from light)[5]

Experimental Protocols

Protocol: Evaluating this compound as a Live-Cell Imaging Probe

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Store the stock solution at -20°C or -80°C, protected from light.[5]

  • Cell Culture and Plating:

    • Culture cells of interest in a suitable medium under optimal conditions (e.g., 37°C, 5% CO₂).

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Ensure cells are healthy and sub-confluent at the time of the experiment.

  • Probe Loading and Staining:

    • Dilute the this compound stock solution in a phenol (B47542) red-free cell culture medium to the desired final concentration. It is recommended to perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes). The optimal incubation time should be determined experimentally.

    • Wash the cells twice with warm PBS or phenol red-free medium to remove any unbound probe.

    • Add fresh, warm, phenol red-free medium or a suitable imaging buffer to the cells.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage, ensuring the cells are maintained in a controlled environment (temperature, CO₂, humidity).

    • Use appropriate filter sets for excitation and emission. Given the UV absorbance peaks of this compound[1][2], initial experiments might use excitation in the UV or near-UV range, but this should be determined empirically.

    • Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a detectable signal.[11]

    • Acquire images using a sensitive camera.

  • Controls:

    • Negative Control: Image unstained cells under the same imaging conditions to assess autofluorescence.

    • Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to ensure the vehicle has no effect on cell health or fluorescence.

    • Positive Control (if applicable): If this compound is expected to react with a specific cellular component (e.g., aldehydes), cells pre-treated with a known inducer or inhibitor of that component can serve as positive and negative controls, respectively.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Signal 1. Inappropriate Imaging Settings: Incorrect excitation/emission filters. 2. Low Probe Concentration: Insufficient probe to generate a detectable signal. 3. Cell Impermeability: The compound may not efficiently cross the cell membrane. 4. No Target for Fluorogenic Reaction: If the probe is fluorogenic, the target molecule may not be present or abundant in the cells.1. Check the absorbance spectrum of the compound and use appropriate filter sets.[12] Since the compound absorbs in the UV range, a broad-spectrum light source and various filters may need to be tested. 2. Perform a concentration titration to find the optimal probe concentration. 3. Optimize incubation time and temperature. Permeabilization is generally not recommended for live-cell imaging but could be considered in fixed-cell experiments. 4. Use a positive control cell line known to express the target molecule or stimulate the cells to produce the target.
High Background Fluorescence 1. Excessive Probe Concentration: High concentrations can lead to non-specific binding and high background.[13] 2. Inadequate Washing: Insufficient washing may leave residual probe in the medium. 3. Phenol Red in Medium: Phenol red is fluorescent and can contribute to background noise.[11]1. Reduce the probe concentration.[12] 2. Increase the number and duration of washing steps after probe incubation. 3. Use phenol red-free medium for all steps of the imaging experiment.[11]
Phototoxicity and Cell Death 1. High Excitation Light Intensity: Excessive light, especially short-wavelength UV light, can be damaging to cells.[11] 2. Probe-Induced Toxicity: The compound itself may be toxic to cells at the concentration used.1. Reduce the excitation light intensity and exposure time. Use a more sensitive camera if available.[11] Block the excitation light when not actively acquiring images.[14] 2. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the toxic concentration range of the compound. Image at the lowest effective, non-toxic concentration.
Probe Precipitation or Aggregation 1. Poor Aqueous Solubility: The probe may come out of solution in the aqueous imaging medium.[1] 2. High Concentration: Exceeding the solubility limit of the compound.1. Ensure the final concentration of DMSO or other solvent is low (typically <0.5%). Consider using a solubilizing agent like Pluronic F-127 if compatible with the experiment. 2. Work with lower probe concentrations.
Non-Specific Staining 1. Hydrophobic Interactions: Many small molecules can non-specifically associate with lipid-rich structures like membranes. 2. High Probe Concentration: Can lead to binding to off-target sites.1. Lower the probe concentration and incubation time. 2. Include blocking agents like BSA in the incubation medium if appropriate for the experimental design, though this is less common for small-molecule probes than for antibodies.

Visualizations

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Phenol-Free Medium prep_stock->prep_working culture_cells Culture and Plate Cells on Imaging Dish incubate Incubate Cells with Probe culture_cells->incubate prep_working->incubate wash Wash Cells to Remove Unbound Probe incubate->wash image Live-Cell Imaging (Control Environment) wash->image analyze Image Analysis image->analyze G cluster_signal Signal Issues cluster_background Background & Health Issues start Problem Observed During Imaging no_signal No / Weak Signal? start->no_signal check_settings Check Filters & Exposure Time no_signal->check_settings Yes high_bg High Background? no_signal->high_bg No inc_conc Increase Probe Concentration check_settings->inc_conc cell_death Cell Stress / Death? high_bg->cell_death No reduce_conc Reduce Probe Concentration high_bg->reduce_conc Yes reduce_light Reduce Excitation Light Intensity cell_death->reduce_light Yes check_medium Use Phenol-Free Medium & Wash More reduce_conc->check_medium check_toxicity Perform Cytotoxicity Assay reduce_light->check_toxicity

References

Technical Support Center: Enhancing the Quantum Yield of 2-Amino Benzamidoxime-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and application of 2-Amino benzamidoxime (B57231) (ABAO)-based fluorophores. The core of this system is to enhance the quantum yield of the fluorescent products generated from the reaction of ABAO derivatives with aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the fluorescent species when using 2-Amino benzamidoxime (ABAO) as a fluorogenic probe?

A1: this compound itself is generally non-fluorescent or weakly fluorescent. It acts as a pro-fluorophore. The fluorescence is generated upon its reaction with an aldehyde, which leads to the formation of a highly fluorescent dihydroquinazoline (B8668462) derivative through an intramolecular cyclization. This reaction is the basis for using ABAO derivatives as fluorogenic probes for aldehyde detection.

Q2: How do substituents on the this compound ring affect the quantum yield of the final fluorophore?

A2: Substituents on the aromatic ring of ABAO can significantly influence the photophysical properties, including the quantum yield, of the resulting dihydroquinazoline fluorophore. Electron-donating groups (EDGs) generally increase the quantum yield. For instance, a methoxy (B1213986) group (-OCH₃) at the 5-position of the ABAO ring has been shown to be an effective choice for enhancing the fluorescence signal when labeling aldehydes in biological samples.[1] Conversely, electron-withdrawing groups (EWGs) may decrease the quantum yield. The strategic placement of substituents is a key strategy for tuning the fluorescence properties of these probes.

Q3: What is the effect of solvent polarity on the quantum yield of this compound-based fluorophores?

A3: The solvent environment plays a critical role in the fluorescence quantum yield. For many fluorophores, including those with a charge transfer character, an increase in solvent polarity can lead to a decrease in quantum yield. This is often due to the stabilization of non-radiative decay pathways in polar solvents. When working with ABAO-based fluorophores, it is advisable to characterize their performance in a range of solvents with varying polarities to identify the optimal conditions for your application.

Q4: My ABAO-based probe shows low fluorescence intensity. What are the potential causes?

A4: Low fluorescence intensity can stem from several factors:

  • Incomplete reaction: The reaction between your ABAO derivative and the target aldehyde may be incomplete.

  • Low quantum yield of the product: The inherent quantum yield of the specific dihydroquinazoline product may be low.

  • Quenching: The fluorescence may be quenched by components in your sample matrix, such as dissolved oxygen or certain metal ions.

  • Incorrect excitation/emission wavelengths: Ensure you are using the optimal wavelengths for your specific fluorophore.

  • Aggregation: At high concentrations, fluorophores can aggregate, leading to self-quenching.

Q5: How can I measure the quantum yield of my this compound-based fluorophore?

A5: The relative quantum yield is the most common method and is measured by comparing the fluorescence of your sample to a well-characterized fluorescence standard with a known quantum yield. The general procedure involves measuring the absorbance and fluorescence spectra of both your sample and the standard under identical conditions. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal After Reaction

Symptoms:

  • The fluorescence intensity of the reaction mixture is not significantly higher than the background.

  • The expected fluorescent product is not detectable.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction 1. Verify Reaction Conditions: Ensure the pH, temperature, and reaction time are optimal for the reaction between your specific ABAO derivative and aldehyde. The reaction is often faster at acidic pH (around 4.5). 2. Check Reagent Purity: Impurities in the ABAO derivative or the aldehyde can inhibit the reaction. Purify the starting materials if necessary.The cyclization reaction to form the fluorescent dihydroquinazoline is sensitive to reaction conditions. Purity of reactants is crucial for efficient conversion.
Incorrect Wavelengths 1. Determine Excitation & Emission Maxima: Scan the excitation and emission spectra of a successfully reacted sample to determine the optimal wavelengths.Using suboptimal wavelengths will result in lower measured fluorescence intensity.
Degradation of Fluorophore 1. Assess Photostability: Expose the sample to the excitation light for an extended period and monitor the fluorescence intensity. If it decreases significantly, photobleaching is occurring. 2. Use Freshly Prepared Solutions: Prepare solutions of the ABAO derivative and the reaction mixture fresh before use.Some fluorophores are susceptible to photodegradation. Storage conditions can also affect the stability of the reagents.
Issue 2: High Background Fluorescence

Symptoms:

  • The control sample (without the aldehyde) shows significant fluorescence.

  • High background signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Impure ABAO Derivative 1. Purify the ABAO Reagent: Use techniques like recrystallization or column chromatography to purify the this compound derivative. 2. Check for Fluorescent Impurities: Analyze the starting material using a fluorometer to check for inherent fluorescence.The starting ABAO reagent may contain fluorescent impurities that contribute to the background signal.
Autofluorescence of Sample Matrix 1. Run a Blank Experiment: Measure the fluorescence of your sample matrix without the ABAO probe to quantify autofluorescence. 2. Use a Red-Shifted Fluorophore: If possible, use an ABAO derivative that forms a fluorophore with longer excitation and emission wavelengths to minimize interference from biological autofluorescence.Many biological samples and solvents have intrinsic fluorescence (autofluorescence), especially in the blue-green region of the spectrum.

Quantitative Data

The quantum yield of the fluorescent dihydroquinazoline product is highly dependent on the specific this compound derivative and the aldehyde it reacts with, as well as the solvent. Below is a table illustrating the expected trends and providing some example data for related heterocyclic fluorophores to guide optimization.

Table 1: Influence of Substituents and Solvent on Fluorescence Quantum Yield (Φ)

Fluorophore CoreSubstituent on Benzene RingSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Dihydroquinazoline(Example) 5-MethoxyDichloromethane~350~490Data not available[2]
Quinazoline (B50416)4-AminoDichloromethane3694140.85[3]
Quinazoline4-(Morpholin-4-yl)Dichloromethane4034500.88[3]
Quinazoline4-(Phenoxazin-10-yl)Dichloromethane4445750.03[3]
Benzothiazole-difluoroborateH/OMeChloroform3644200.76[4]
Benzothiazole-difluoroborateCF₃/OMeChloroform3634120.98[4]

Experimental Protocols

Protocol 1: Synthesis of a 5-Methoxy-2-Amino benzamidoxime-based Fluorophore

This protocol describes a general method for the fluorogenic reaction.

Materials:

  • 5-Methoxy-2-Amino benzamidoxime (PMA)

  • Aldehyde of interest

  • Reaction buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5)

  • Spectroscopic grade solvent for analysis (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of PMA in a suitable organic solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of the aldehyde in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, add the reaction buffer.

    • Add the aldehyde stock solution to the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding the PMA stock solution to the desired final concentration (e.g., 100 µM).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • Dilute the reaction mixture in the desired spectroscopic solvent.

    • Measure the absorbance and fluorescence spectra to determine the excitation and emission maxima and the quantum yield.

Protocol 2: Relative Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield of a this compound-based fluorophore relative to a standard.

Materials:

  • Fluorophore sample (product of the ABAO-aldehyde reaction)

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the gradient (slope) of the straight line for both the sample (Gradₛ) and the standard (Gradₛₜ).

  • Calculate the quantum yield of the sample (Φₛ) using the following equation:

    Φₛ = Φₛₜ * (Gradₛ / Gradₛₜ) * (ηₛ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • ηₛ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (ABAO derivative, Aldehyde) mix Mix Reagents in Buffer prep_stock->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate (RT, dark) mix->incubate dilute Dilute Reaction Mixture incubate->dilute abs_spec Measure Absorbance dilute->abs_spec fluo_spec Measure Fluorescence dilute->fluo_spec qy_calc Calculate Quantum Yield abs_spec->qy_calc fluo_spec->qy_calc

Caption: Experimental workflow for the synthesis and analysis of this compound-based fluorophores.

troubleshooting_workflow cluster_checks Initial Checks cluster_environmental Environmental Factors cluster_structural Structural Modification start Low Quantum Yield Observed check_purity Verify Purity of ABAO and Aldehyde start->check_purity check_conditions Optimize Reaction (pH, Time, Temp) start->check_conditions check_wavelengths Confirm Excitation/ Emission Maxima start->check_wavelengths solvent_study Solvent Polarity Study check_conditions->solvent_study conc_study Concentration Study (Aggregation Check) solvent_study->conc_study deoxygenate Deoxygenate Solvent (Quenching Check) conc_study->deoxygenate modify_substituents Introduce Electron- Donating Groups deoxygenate->modify_substituents end Enhanced Quantum Yield modify_substituents->end

Caption: Logical workflow for troubleshooting and enhancing the quantum yield of ABAO-based fluorophores.

References

Validation & Comparative

A Comparative Guide to Protein Labeling for Mass Spectrometry: Featuring 2-Amino Benzamidoxime for Aldehyde-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust analysis of proteins is paramount. Chemical labeling of proteins followed by mass spectrometry is a powerful technique for quantitative proteomics, enabling the elucidation of complex biological processes. This guide provides an objective comparison of 2-Amino benzamidoxime (B57231) (ABAO) for labeling aldehyde-containing proteins with other commonly used labeling reagents for mass spectrometry analysis. The performance of these reagents is compared based on available experimental data, and detailed experimental protocols are provided.

Executive Summary

2-Amino benzamidoxime (ABAO) is a reactive probe that selectively labels aldehydes under mild aqueous conditions.[1][2] This specific reactivity makes it a valuable tool for the targeted analysis of proteins containing aldehyde functionalities, which can arise from post-translational modifications or specific enzymatic activities. The reaction of ABAO with an aldehyde proceeds via the formation of a Schiff base, followed by a rapid intramolecular cyclization to form a stable dihydroquinazoline (B8668462) derivative.[3][4] This product is fluorescent, offering an additional mode of detection.[1][3]

This guide compares the ABAO-based labeling strategy with two major classes of amine-reactive labeling reagents used in quantitative proteomics: Isobaric Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While ABAO provides high specificity for a particular functional group, TMT and SILAC offer broader proteome coverage by targeting common functional groups like primary amines.

Performance Comparison of Protein Labeling Reagents

The performance of protein labeling reagents is critical for the quality of mass spectrometry data. Key parameters include labeling efficiency, specificity, and the impact on protein identification and quantification. The following tables summarize the available quantitative data for this compound and its alternatives.

FeatureThis compound (ABAO)Tandem Mass Tags (TMT)SILAC
Target Functional Group AldehydesPrimary amines (N-terminus, Lysine)All amino acids (metabolically incorporated)
Specificity High for aldehydesHigh for primary aminesHigh (incorporated during protein synthesis)
Multiplexing Capacity 1 (without isotopic labeling)Up to 18-plexUp to 3-plex (typically)
Labeling Efficiency High, pH-dependentHigh, dependent on pH and reagent concentration>95% with sufficient cell doublings
Workflow Stage of Labeling Post-lysis (on proteins or peptides)Post-lysis (on proteins or peptides)In-vivo (during cell culture)
Quantification Level MS1MS2/MS3 (reporter ions)MS1

Experimental Protocols

This compound Labeling of Aldehyde-Containing Proteins

This protocol describes the labeling of proteins containing aldehyde groups with this compound for subsequent mass spectrometry analysis.

Materials:

  • Protein sample containing aldehyde functionalities

  • This compound (ABAO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5

  • Quenching solution: 1 M hydroxylamine (B1172632)

  • Desalting column

  • Mass spectrometer compatible buffers

Procedure:

  • Prepare the protein sample in the reaction buffer.

  • Add ABAO to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes.

  • Remove excess reagents using a desalting column.

  • The labeled protein is now ready for downstream processing (e.g., digestion, LC-MS/MS analysis).

Tandem Mass Tag (TMT) Labeling

This protocol provides a general workflow for labeling peptides with TMT reagents.

Materials:

  • Peptide samples (digested from protein)

  • TMTpro™ Reagents

  • Labeling Buffer: 200 mM HEPES, pH 8.5

  • Quenching solution: 5% hydroxylamine

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer compatible buffers

Procedure:

  • Resuspend dried peptide samples in the labeling buffer.

  • Add the TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample.

  • Incubate at room temperature for 1 hour.

  • Quench the reaction with 5% hydroxylamine and incubate for 15 minutes.

  • Combine the labeled samples.

  • Desalt the combined sample using a C18 SPE cartridge.

  • The labeled peptide mixture is ready for LC-MS/MS analysis.

Signaling Pathways and Experimental Workflows

ABAO Labeling Workflow

ABAO_Workflow Protein Aldehyde-Containing Protein Labeled_Protein Labeled Protein (Dihydroquinazoline derivative) Protein->Labeled_Protein Labeling ABAO 2-Amino benzamidoxime Digestion Proteolytic Digestion Labeled_Protein->Digestion Peptides Labeled Peptides Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for labeling aldehyde-containing proteins with this compound.

TMT Labeling Workflow

TMT_Workflow cluster_samples Individual Samples Protein1 Protein Sample 1 Digestion Proteolytic Digestion Protein1->Digestion Protein2 Protein Sample 2 Protein2->Digestion ProteinN Protein Sample N ProteinN->Digestion Peptides1 Peptides 1 Digestion->Peptides1 Peptides2 Peptides 2 Digestion->Peptides2 PeptidesN Peptides N Digestion->PeptidesN Labeled_Peptides1 Labeled Peptides 1 Peptides1->Labeled_Peptides1 Labeling Labeled_Peptides2 Labeled Peptides 2 Peptides2->Labeled_Peptides2 Labeled_PeptidesN Labeled Peptides N PeptidesN->Labeled_PeptidesN TMT1 TMT Reagent 1 TMT2 TMT Reagent 2 TMTN TMT Reagent N Combine Combine Samples Labeled_Peptides1->Combine Labeled_Peptides2->Combine Labeled_PeptidesN->Combine LCMS LC-MS/MS Analysis Combine->LCMS Data Data Analysis LCMS->Data

Caption: General workflow for Tandem Mass Tag (TMT) labeling of peptides.

Concluding Remarks

The choice of a protein labeling strategy for mass spectrometry is highly dependent on the specific research question. This compound presents a highly specific and efficient method for the targeted analysis of aldehyde-containing proteins. Its unique reactivity allows for the selective enrichment and identification of a specific sub-proteome that may be of interest in various biological contexts, such as oxidative stress or enzymatic modifications.

In contrast, isobaric tagging reagents like TMT and metabolic labeling methods like SILAC are the methods of choice for high-throughput, global quantitative proteomics.[5][6] They allow for the simultaneous comparison of protein abundance across multiple samples, which is crucial for studies involving different conditions or time points.[5] While ABAO targets a specific chemical moiety, TMT and SILAC provide a broader view of the proteome by targeting ubiquitous functional groups or incorporating labels metabolically. Researchers should carefully consider the scope of their study and the nature of the proteins of interest when selecting the most appropriate labeling strategy.

References

Confirming 2-Amino Benzamidoxime-DNA Adducts: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of DNA adducts are critical for assessing the genotoxicity of compounds and understanding mechanisms of DNA damage. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative methods for the confirmation of 2-Amino benzamidoxime-DNA adducts, supported by experimental protocols and data.

2-Amino benzamidoxime (B57231) (ABAO) and its derivatives are effective probes for labeling aldehydes in DNA, which are significant modifications arising from cellular processes and exposure to xenobiotics.[1][2] These probes react with aldehyde groups in DNA, such as those found at abasic (AP) sites or in formylated nucleobases (e.g., 5-formyluracil, 5-formylcytosine), to form stable, fluorescent dihydroquinazoline (B8668462) derivatives.[1][2] The confirmation and quantification of these adducts are paramount, and HPLC-MS stands out as a gold-standard technique for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers unparalleled specificity and sensitivity for the analysis of DNA adducts.[3] This method allows for the separation of the complex mixture of nucleosides from enzymatically digested DNA, followed by mass analysis for unequivocal identification and quantification of the adducts of interest.

Comparison of Analytical Methods for this compound-DNA Adducts
FeatureHPLC-MSFluorescence-Based Assays³²P-PostlabelingImmunoassays (e.g., ELISA)
Specificity Very High (based on retention time and mass-to-charge ratio)Moderate to High (dependent on probe selectivity)Low to Moderate (separation by chromatography, but not mass-specific)High (dependent on antibody specificity)
Sensitivity High (fmol to amol range)High (nmol to µmol range)[2]Very High (can detect 1 adduct in 10⁹⁻¹⁰ nucleotides)High (dependent on antibody affinity)
Structural Information Detailed structural information from fragmentation patterns (MS/MS)No direct structural informationLimited structural informationNo direct structural information
Quantification Excellent (highly accurate with stable isotope-labeled internal standards)Good (relative or absolute quantification with standards)Semi-quantitative to quantitativeQuantitative
Throughput ModerateHighLowHigh
Development Cost & Effort High (instrumentation and method development)Moderate (synthesis of fluorescent probes)Moderate (requires handling of radioactivity)High (requires development and validation of specific antibodies)
Requirement for Specific Reagents General reagents and solventsSpecific fluorescent probe (e.g., 5-methoxy-ABAO)³²P-ATPSpecific primary and secondary antibodies

Experimental Protocols

Protocol 1: HPLC-MS for Confirmation of this compound-DNA Adducts

This protocol outlines the key steps for the detection and confirmation of this compound-DNA adducts using HPLC-MS/MS.

1. DNA Extraction and Labeling:

  • Extract genomic DNA from the desired source (cells or tissues) using a standard DNA extraction kit or protocol, ensuring high purity.

  • To label aldehyde sites, incubate the extracted DNA with a this compound derivative, such as 5-methoxy-ABAO (PMA), in a sodium acetate (B1210297) buffer (e.g., 100 mmol/L, pH 4.5) at 37°C for 24 hours.[2]

2. Enzymatic Hydrolysis of DNA:

  • Following the labeling reaction, precipitate the DNA to remove excess labeling reagent.

  • Resuspend the labeled DNA in a suitable buffer and perform enzymatic hydrolysis to break it down into individual nucleosides. This is typically achieved using a cocktail of enzymes such as DNase I, alkaline phosphatase, and phosphodiesterase.[4]

3. HPLC Separation:

  • Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column.

  • Separate the nucleosides using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate buffer) and an organic component (e.g., methanol (B129727) or acetonitrile). The gradient will allow for the separation of the polar, unmodified nucleosides from the more non-polar adducts.

4. Mass Spectrometry Detection (MS/MS):

  • Couple the HPLC eluent to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in positive ion mode.

  • Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis. The key transition to monitor for deoxyribonucleoside adducts is the neutral loss of the deoxyribose moiety (116.0474 Da).[5]

    • Precursor Ion (MS1): The [M+H]⁺ of the expected this compound-nucleoside adduct.

    • Product Ion (MS2): The [M+H - 116.0474]⁺, which corresponds to the protonated adducted nucleobase.

  • For untargeted screening, a data-dependent acquisition (DDA) method can be employed where the instrument triggers an MS/MS scan upon detecting an ion corresponding to the neutral loss of deoxyribose.[6]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for confirming this compound-DNA adducts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Confirmation DNA_Extraction DNA Extraction Labeling Labeling with this compound DNA_Extraction->Labeling Hydrolysis Enzymatic Hydrolysis to Nucleosides Labeling->Hydrolysis HPLC HPLC Separation Hydrolysis->HPLC MS Mass Spectrometry (MS1) HPLC->MS MSMS Tandem MS (MS2) MS->MSMS Confirmation Adduct Confirmation (Retention Time + Neutral Loss of Deoxyribose) MSMS->Confirmation

Caption: Experimental workflow for HPLC-MS confirmation.

Alternative Methodologies

Fluorescence-Based Assays

The reaction of this compound derivatives with aldehydes in DNA produces fluorescent products.[1][2] This property can be harnessed for a direct, fluorescence-based quantification of the total aldehyde content in a DNA sample.

  • Advantages: High throughput, relatively simple instrumentation (fluorometer), and good sensitivity.[2]

  • Limitations: Provides a measure of total aldehyde content and does not distinguish between different types of aldehyde adducts. It also does not provide the detailed structural confirmation that MS does.

³²P-Postlabeling

This is a highly sensitive method for detecting a wide range of DNA adducts. It involves the enzymatic digestion of DNA, followed by the transfer of a ³²P-labeled phosphate (B84403) to the adducted nucleotides. The labeled adducts are then separated by chromatography.

  • Advantages: Extremely high sensitivity, capable of detecting very low levels of adducts.

  • Limitations: Involves the use of radioactivity, is labor-intensive, and provides limited structural information about the adduct. The quantification can also be less precise than with HPLC-MS.

Immunoassays

If an antibody specific to the this compound-DNA adduct can be developed, immunoassays like ELISA can be used for detection and quantification.

  • Advantages: High throughput, high specificity (if a good antibody is available), and can be very sensitive.

  • Limitations: The development of a specific antibody is a significant undertaking and is not always feasible. This method also does not provide structural confirmation.

Conclusion

For the definitive confirmation and accurate quantification of this compound-DNA adducts, HPLC-MS/MS is the superior method, providing a combination of high sensitivity, specificity, and detailed structural information. While fluorescence-based assays offer a convenient method for high-throughput screening of total aldehyde content, and ³²P-postlabeling provides exceptional sensitivity, neither can match the confirmatory power of mass spectrometry. The choice of method will ultimately depend on the specific research question, the required level of detail, and the available resources.

References

A Comparative Guide: 2-Amino Benzamidoxime vs. Hydroxylamine for Aldehyde Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of aldehydes are crucial in various applications, from monitoring enzymatic reactions to assessing oxidative stress and developing novel therapeutics. Two common reagents used for this purpose are 2-Amino benzamidoxime (B57231) (ABAO) and hydroxylamine (B1172632). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable reagent for specific research needs.

At a Glance: Performance Comparison

Feature2-Amino Benzamidoxime (ABAO)Hydroxylamine
Detection Principle Forms a fluorescent dihydroquinazoline (B8668462) derivative upon reaction with an aldehyde.Forms an oxime upon reaction with an aldehyde.
Primary Detection Method Fluorescence SpectroscopyTitration, HPLC (with derivatization)
Sensitivity High (µM to nM range)Variable (nM to mM range depending on the detection method)
Limit of Detection (LOD) ~1-2 µmol/L (fluorescence); nmol/L (PAGE analysis)[1]0.2-50 nM (with HPLC-fluorescence detection)[2]
Reaction Speed Rapid (up to 40 M⁻¹ s⁻¹ at pH 4.5)[3]Generally slower, can require heating or extended incubation (30 min to 2 hours)[4]
Selectivity Selective for aldehydesReacts with both aldehydes and ketones[5][6]
Reaction Conditions Mild aqueous conditions (optimal at pH 4.5)[3]Can require heating and specific pH for titration[4]
Primary Applications Fluorescent labeling of aldehydes in biological samples (e.g., DNA, proteins)[1][7]General quantification of aldehydes and ketones in various samples[5]

Reaction Mechanisms

The signaling pathways, or reaction mechanisms, for both this compound and hydroxylamine with aldehydes are well-established.

The reaction of this compound with an aldehyde proceeds via the formation of a Schiff base, followed by a rapid intramolecular cyclization to form a stable and fluorescent 1,2-dihydroquinazoline 3-oxide.[5][8] The reaction rate is dependent on pH, with protonation of the benzamidoxime facilitating the initial Schiff base formation.[3][8]

ABAO_Reaction Aldehyde Aldehyde (R-CHO) Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + ABAO ABAO This compound ABAO->Schiff_Base Product Fluorescent Dihydroquinazoline Derivative Schiff_Base->Product Intramolecular Cyclization

Reaction of this compound with an aldehyde.

Hydroxylamine reacts with aldehydes in a condensation reaction to form an aldoxime and water.[9] This reaction is reversible and can be catalyzed by acid.[9] In quantitative analysis, the reaction with hydroxylamine hydrochloride is often used, which liberates hydrochloric acid that can then be titrated.[10]

Hydroxylamine_Reaction Aldehyde Aldehyde (R-CHO) Intermediate Addition Intermediate Aldehyde->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Product Aldoxime (R-CH=NOH) Intermediate->Product - H2O Water Water (H2O) Intermediate->Water

Reaction of hydroxylamine with an aldehyde.

Experimental Protocols

The experimental workflows for aldehyde detection using this compound and hydroxylamine differ significantly in their approach and instrumentation.

This compound: A Fluorescence-Based Workflow

A typical experimental workflow using this compound (or its derivatives like PMA) involves incubating the sample containing aldehydes with the reagent under optimized pH conditions, followed by fluorescence measurement.

ABAO_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Sample Aldehyde-containing Sample Incubation Incubate Sample with ABAO (e.g., 37°C for 30 min) Sample->Incubation Buffer Prepare Reaction Buffer (e.g., pH 4.5) Buffer->Incubation Measurement Measure Fluorescence (e.g., λex/λem = 370/535 nm) Incubation->Measurement Quantification Quantify Aldehyde Concentration using a Standard Curve Measurement->Quantification Hydroxylamine_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_detection Titration cluster_analysis Calculation Sample Accurately weigh Aldehyde-containing Sample Add_Reagent Add a known excess of 0.5 N Hydroxylamine HCl Sample->Add_Reagent Reaction_Conditions Allow to react (e.g., room temp or boiling) Add_Reagent->Reaction_Conditions Titrate Titrate liberated HCl with standardized 0.5 N NaOH Reaction_Conditions->Titrate Calculate Calculate Aldehyde Content from the volume of NaOH used Titrate->Calculate

References

A Head-to-Head Comparison: 2-Amino Benzamidoxime vs. Click Chemistry for Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of proteins is a cornerstone of innovation, enabling advancements from targeted therapeutics to sophisticated diagnostic tools. The choice of bioconjugation chemistry is critical, dictating the stability, homogeneity, and ultimate functionality of the resulting protein conjugate. This guide provides an objective, data-driven comparison of two powerful bioconjugation strategies: the reaction of 2-amino benzamidoxime (B57231) with aldehydes and the Nobel Prize-winning click chemistry.

This comprehensive analysis delves into the core principles, reaction kinetics, conjugate stability, and biocompatibility of each method. We present quantitative data from peer-reviewed literature, detailed experimental protocols, and visualizations to empower researchers in selecting the optimal strategy for their specific application, whether it be in drug development, proteomics, or diagnostics.

Core Principles: A Tale of Two Chemistries

2-Amino Benzamidoxime (ABAO): Rapid and Catalyst-Free Ligation

The bioconjugation strategy involving this compound (ABAO) relies on its rapid and chemoselective reaction with an aldehyde group introduced onto a protein. This reaction proceeds through the formation of a Schiff base, which then undergoes a rapid intramolecular cyclization to form a stable dihydroquinazoline (B8668462) oxide linkage. A key advantage of this method is that it is catalyst-free and can proceed efficiently under mildly acidic conditions.

Click Chemistry: A Versatile and Bioorthogonal Toolkit

The term "click chemistry" describes a class of reactions that are highly efficient, selective, and bioorthogonal, meaning they do not interfere with native biological processes.[1][2] For protein bioconjugation, the most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a highly stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by copper(I) ions.[3] CuAAC is known for its high reaction rates and yields.[4] However, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the toxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative.[5] This reaction utilizes a strained cyclooctyne (B158145) that readily reacts with an azide to form a stable triazole linkage.[3] SPAAC is highly biocompatible and is the preferred click chemistry method for live-cell and in vivo applications.[4]

Quantitative Performance Comparison

The selection of a bioconjugation method often depends on a trade-off between reaction speed, the stability of the resulting conjugate, and the specific biological context. The following tables summarize key quantitative performance metrics for this compound and the two major forms of click chemistry.

Parameter This compound (ABAO) Click Chemistry (CuAAC) Click Chemistry (SPAAC)
Reaction Partners Aldehyde + this compoundTerminal Alkyne + AzideStrained Alkyne + Azide
Catalyst Required NoneCopper(I)None
Second-Order Rate Constant Up to 40 M⁻¹s⁻¹ (at pH 4.5)~10² - 10³ M⁻¹s⁻¹[6]~10⁻¹ - 1 M⁻¹s⁻¹ (can be faster with optimized cyclooctynes)[6]
Typical Reaction Time 1 hourMinutes to 4 hours[6]1 to 12 hours[6]
Optimal pH Mildly acidic (e.g., 4.5)Wide pH range (4-11)Physiological pH (e.g., 7.4)[6]
Biocompatibility Generally highCatalyst toxicity is a concern for in vivo applications[4]Excellent, widely used in living systems[4]
Linkage Type Chemistry Stability Highlights Stability Concerns
Dihydroquinazoline oxide ABAO + AldehydeHydrolytically stableLimited comparative data available
1,2,3-Triazole Azide-Alkyne CycloadditionHighly stable to hydrolysis, enzymatic degradation, and redox conditionsGenerally considered one of the most stable bioorthogonal linkages

Experimental Protocols

To facilitate a direct comparison, the following are generalized protocols for labeling a protein with a fluorescent dye using each of the three methods. It is important to note that optimization of reactant concentrations, buffer conditions, and reaction times is essential for each specific protein and label.

Protocol 1: Protein Labeling with this compound (ABAO)

This protocol describes the labeling of a protein containing a genetically encoded aldehyde group with an ABAO-functionalized fluorescent dye.

Materials:

  • Aldehyde-tagged protein solution (10-100 µM in a suitable buffer)

  • ABAO-functionalized fluorescent dye stock solution (in DMSO or aqueous buffer)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

Procedure:

  • To the aldehyde-tagged protein solution, add the ABAO-functionalized dye to a final concentration of 1-5 equivalents relative to the protein.

  • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by SDS-PAGE (observing a mobility shift of the protein band) and/or mass spectrometry.

  • Once the reaction is deemed complete, purify the protein-dye conjugate from excess dye using size-exclusion chromatography or dialysis.

Protocol 2: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the labeling of an azide-modified protein with an alkyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein solution (10-100 µM in a biocompatible buffer, e.g., PBS, pH 7.4)

  • Alkyne-functionalized fluorescent dye stock solution (in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-chelating ligand (e.g., TBTA or BTTAA) stock solution (e.g., 10 mM in DMSO)

  • Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)

Procedure:

  • To the azide-modified protein solution, add the alkyne-functionalized dye to a final concentration of 1-10 equivalents.

  • In a separate tube, pre-mix the CuSO₄ and the chelating ligand.

  • Add the freshly prepared sodium ascorbate (B8700270) solution to the protein-dye mixture.

  • Immediately add the copper/ligand complex to the reaction mixture. Final concentrations are typically in the range of 50-200 µM for copper and the reducing agent.

  • Incubate the reaction at room temperature for 1-4 hours.[6]

  • Monitor the reaction progress by SDS-PAGE and/or mass spectrometry.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Protocol 3: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the catalyst-free labeling of an azide-modified protein with a strained cyclooctyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein solution (1-20 µM in a biocompatible buffer, e.g., PBS, pH 7.4)[6]

  • Strained cyclooctyne-functionalized dye (e.g., DBCO, BCN) stock solution (in DMSO)

Procedure:

  • To the azide-modified protein solution, add the strained cyclooctyne-dye. The final concentration of the dye is typically 2-20 equivalents relative to the protein.[6]

  • Incubate the reaction at a temperature compatible with the protein's stability, usually between 4°C and 37°C.[6] Reaction times can range from 1 to 12 hours.[6]

  • Monitor the reaction progress by SDS-PAGE and/or mass spectrometry.

  • Once complete, purify the conjugate using size-exclusion chromatography or dialysis to remove the excess dye.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the generalized workflows for bioconjugation using this compound and click chemistry.

G Experimental Workflow: this compound Bioconjugation cluster_start Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein with Aldehyde Tag Protein with Aldehyde Tag Mix & Incubate\n(pH 4.5, Room Temp) Mix & Incubate (pH 4.5, Room Temp) Protein with Aldehyde Tag->Mix & Incubate\n(pH 4.5, Room Temp) ABAO-Probe ABAO-Probe ABAO-Probe->Mix & Incubate\n(pH 4.5, Room Temp) Monitor Progress\n(SDS-PAGE, Mass Spec) Monitor Progress (SDS-PAGE, Mass Spec) Mix & Incubate\n(pH 4.5, Room Temp)->Monitor Progress\n(SDS-PAGE, Mass Spec) Purification\n(SEC, Dialysis) Purification (SEC, Dialysis) Monitor Progress\n(SDS-PAGE, Mass Spec)->Purification\n(SEC, Dialysis) Final Conjugate Final Conjugate Purification\n(SEC, Dialysis)->Final Conjugate

Caption: Generalized workflow for protein bioconjugation using this compound.

G Experimental Workflow: Click Chemistry Bioconjugation cluster_start Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein with Azide/Alkyne Protein with Azide/Alkyne CuAAC Reaction CuAAC Reaction Protein with Azide/Alkyne->CuAAC Reaction SPAAC Reaction SPAAC Reaction Protein with Azide/Alkyne->SPAAC Reaction Probe with Alkyne/Azide Probe with Alkyne/Azide Probe with Alkyne/Azide->CuAAC Reaction Probe with Alkyne/Azide->SPAAC Reaction Monitor Progress\n(SDS-PAGE, Mass Spec) Monitor Progress (SDS-PAGE, Mass Spec) CuAAC Reaction->Monitor Progress\n(SDS-PAGE, Mass Spec) SPAAC Reaction->Monitor Progress\n(SDS-PAGE, Mass Spec) Purification\n(SEC, Dialysis) Purification (SEC, Dialysis) Monitor Progress\n(SDS-PAGE, Mass Spec)->Purification\n(SEC, Dialysis) Final Conjugate Final Conjugate Purification\n(SEC, Dialysis)->Final Conjugate

Caption: Generalized workflow for protein bioconjugation using click chemistry (CuAAC and SPAAC).

Applications in Studying Signaling Pathways

The ability to specifically label proteins has revolutionized the study of cellular signaling pathways. Click chemistry, in particular, has been widely adopted for these applications due to its bioorthogonality and efficiency.

  • Probing Post-Translational Modifications (PTMs): Click chemistry enables the metabolic labeling of proteins with modified amino acids or sugars containing azide or alkyne handles. This allows for the enrichment and identification of proteins with specific PTMs, providing insights into their roles in signaling cascades.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. By incorporating a clickable handle into these probes, researchers can identify and quantify the activity of specific enzymes within complex biological samples, shedding light on their involvement in signaling pathways.

  • GPCR Signaling: Click chemistry has been instrumental in developing probes to study G-protein coupled receptor (GPCR) signaling. These probes can be used to label GPCRs and investigate ligand binding, receptor trafficking, and downstream signaling events.

While there are fewer published examples of this compound being used in the context of studying signaling pathways, its rapid, catalyst-free nature makes it a potentially valuable tool for applications where the presence of a metal catalyst is undesirable.

G Application in GPCR Signaling GPCR GPCR Downstream Signaling Downstream Signaling GPCR->Downstream Signaling Activation Ligand with Click Handle Ligand with Click Handle Ligand with Click Handle->GPCR Binding Fluorescent Probe Fluorescent Probe Ligand with Click Handle->Fluorescent Probe Click Reaction Fluorescent Probe->GPCR Visualization

Caption: Using click chemistry to study GPCR signaling.

Conclusion

Both this compound and click chemistry are powerful and versatile tools for protein bioconjugation, each with a unique set of advantages and disadvantages. The choice between them is highly dependent on the specific application.

  • This compound offers a compelling option for in vitro applications where rapid, catalyst-free conjugation is desired. Its primary requirement is the presence of an aldehyde handle on the protein of interest.

  • CuAAC remains an excellent choice for in vitro applications where speed and high yields are paramount, and the potential for copper-induced side reactions can be managed.

  • SPAAC is the unparalleled choice for live-cell and in vivo studies, where biocompatibility is the primary concern.

By carefully considering the quantitative data, experimental protocols, and potential applications presented in this guide, researchers can make an informed decision to select the optimal bioconjugation strategy to advance their scientific endeavors.

References

A Head-to-Head Comparison: 2-Amino Benzamidoxime vs. Hydrazine-Based Probes for Aldehyde Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and efficient labeling of biomolecules is paramount. Aldehydes, being reactive functional groups present in various biological contexts, from post-translational modifications to metabolic byproducts, are key targets for chemical probes. This guide provides an in-depth, objective comparison of two prominent classes of aldehyde-reactive probes: 2-Amino benzamidoxime (B57231) (ABAO) and hydrazine-based probes.

This comparison guide delves into the mechanisms of action, performance characteristics, and experimental considerations for both probe types, supported by available experimental data. We aim to equip researchers with the necessary information to select the optimal probe for their specific application, be it in proteomics, genomics, or drug discovery.

At a Glance: Key Performance Characteristics

To facilitate a quick and easy comparison, the following table summarizes the key quantitative and qualitative performance metrics of 2-Amino benzamidoxime and hydrazine-based probes.

FeatureThis compound (ABAO) ProbesHydrazine-Based Probes
Reaction Type Bioorthogonal, intramolecular cyclizationCondensation (hydrazone formation); Radical-based coupling
Primary Target AldehydesAldehydes, Ketones, other electrophilic cofactors
Selectivity High for aldehydes over ketones and other functional groups.[1][2]Reacts with both aldehydes and ketones; broader reactivity towards other electrophiles.[3][4]
Reaction Rate Rapid, with second-order rate constants up to 40 M⁻¹s⁻¹ reported for 5-methoxy-ABAO with an electron-rich aldehyde at pH 4.5.[5]Generally slower than ABAO under similar conditions; rate constants for phenylhydrazine (B124118) with benzaldehyde (B42025) are in the range of 2-20 M⁻¹s⁻¹ at pH 7.4.[6]
Optimal pH Mildly acidic (around pH 4.5-5.5).[1][5]Neutral to slightly acidic (around pH 5-7.4).[6][7]
Product Stability Forms a highly stable dihydroquinazoline-3-oxide ring structure.Forms a hydrazone linkage, which is generally less stable than the ABAO adduct and susceptible to hydrolysis, especially at acidic pH.[8][9]
Product Properties The dihydroquinazoline (B8668462) product is fluorescent, enabling direct detection without the need for a secondary reporter.[5]The resulting hydrazone is typically non-fluorescent unless the hydrazine (B178648) probe is pre-functionalized with a fluorophore.
Side Reactions Minimal side reactions reported in biological systems due to high selectivity.Can undergo side reactions, including oxidation and reactions with other electrophiles, which can lead to off-target labeling.[10][11][12]
Applications Selective labeling of aldehydes in DNA and proteins, detection of aldehyde-containing metabolites.[1][2]Broad-spectrum profiling of electrophilic modifications in proteins (electrophilome), glycoprotein (B1211001) labeling.[10][13]

Delving Deeper: Mechanism of Action

The distinct advantages of each probe type stem from their unique mechanisms of reaction with aldehydes.

This compound: A Tale of Intramolecular Cyclization

The reaction of this compound with an aldehyde is a highly specific, two-step process. The initial step involves the formation of a Schiff base between the aromatic amine of ABAO and the aldehyde. This is followed by a rapid, intramolecular cyclization, where the nucleophilic oximino group attacks the imine carbon, leading to the formation of a stable, six-membered dihydroquinazoline-3-oxide ring. This intramolecular nature of the second step is key to the high selectivity and rapid kinetics of the reaction.

ABAO_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product ABAO This compound SchiffBase Schiff Base ABAO->SchiffBase + Aldehyde (Schiff Base Formation) Aldehyde Aldehyde (R-CHO) Product Dihydroquinazoline-3-oxide (Stable & Fluorescent) SchiffBase->Product Intramolecular Cyclization

Mechanism of this compound reaction with an aldehyde.
Hydrazine-Based Probes: Versatility Through Multiple Pathways

Hydrazine-based probes react with aldehydes and ketones to form hydrazones through a condensation reaction. This reaction is reversible and generally requires acidic catalysis to proceed efficiently. Beyond simple condensation, hydrazine probes can also engage in other reaction pathways within a biological milieu. For instance, they can undergo oxidation to generate reactive radical species that can then couple to proteins, a mechanism exploited in activity-based protein profiling (ABPP) to target a broader range of enzyme cofactors. This versatility, however, comes at the cost of specificity for aldehydes.

Hydrazine_Mechanism cluster_pathways Reaction Pathways cluster_products Products Hydrazine Hydrazine Probe Polar Direct Polar Coupling (with Aldehydes/Ketones) Hydrazine->Polar Oxidative Oxidative Fragmentation/ Coupling Hydrazine->Oxidative Hydrazone Hydrazone Adduct Polar->Hydrazone RadicalAdduct Covalently Modified Biomolecule Oxidative->RadicalAdduct

Reaction pathways of hydrazine-based probes.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key experiments utilizing both this compound and hydrazine-based probes.

Protocol 1: Quantitative Analysis of Aldehydes in Oxidized Starch using this compound

This protocol is adapted from a photometric assay for the quantification of aldehyde content in oxidized starches.[14]

Materials:

Procedure:

  • Preparation of Solutions:

    • Prepare a 100 mM ammonium acetate buffer and adjust the pH to 4.5.

    • Prepare an 80 mM solution of ABAO in the ammonium acetate buffer. This solution should be freshly prepared (less than 3 days old).

    • Prepare a homogenous solution of the oxidized starch sample in the ammonium acetate buffer by heating at 95 °C for 10 minutes with stirring.

  • Assay Procedure:

    • In a 96-well microplate, add aliquots of the starch solution.

    • To each well containing the starch solution, add the ABAO solution.

    • Include appropriate blanks containing:

      • Buffer only

      • Starch solution and buffer (without ABAO)

      • ABAO solution and buffer (without starch)

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified time to allow for the reaction to complete.

    • Measure the absorbance at the wavelength corresponding to the ABAO-aldehyde adduct (typically determined by a spectral scan).

  • Data Analysis:

    • Subtract the absorbance of the appropriate blanks from the sample readings.

    • Generate a standard curve using known concentrations of an aldehyde standard to quantify the aldehyde content in the starch samples.

Protocol 2: Labeling of Glycoproteins with Hydrazide-Functionalized Dyes

This protocol provides a general procedure for the labeling of glycoproteins using hydrazide-containing fluorescent dyes.[15]

Materials:

  • Glycoprotein sample (e.g., antibody)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Sodium meta-periodate

  • Hydrazide-functionalized fluorescent dye (e.g., dissolved in DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Generation of Aldehyde Groups (Periodate Oxidation):

    • Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). Use this solution immediately.

    • Prepare a 5 mg/mL solution of the glycoprotein in the same buffer.

    • Mix equal volumes of the periodate (B1199274) solution and the glycoprotein solution.

    • Incubate the mixture for 5 minutes at room temperature. This reaction oxidizes vicinal diols in the carbohydrate moieties of the glycoprotein to aldehydes.

    • Remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).

  • Hydrazide Labeling:

    • Prepare a 50 mM solution of the hydrazide-functionalized dye in DMSO.

    • Add 200 µL of the hydrazide solution to 2 mL of the oxidized glycoprotein solution.

    • Incubate the reaction mixture for 2 hours at room temperature.

  • Purification:

    • Purify the labeled glycoprotein from the excess dye using gel filtration or another suitable chromatography method.

Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for using this compound and hydrazine-based probes.

ABAO_Workflow start Start: Aldehyde-containing Sample prepare_reagents Prepare ABAO Probe & Buffer (pH 4.5) start->prepare_reagents reaction Incubate Sample with ABAO Probe prepare_reagents->reaction detection Detection of Fluorescent Product reaction->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Workflow for aldehyde detection using an ABAO probe.

Hydrazine_Workflow start Start: Protein Sample oxidation Optional: Periodate Oxidation (for Glycoproteins) start->oxidation prepare_probe Prepare Hydrazine Probe (e.g., with Fluorophore) oxidation->prepare_probe labeling Incubate Protein with Hydrazine Probe prepare_probe->labeling purification Purify Labeled Protein labeling->purification detection Detection purification->detection analysis Analysis (e.g., SDS-PAGE, MS) detection->analysis end End analysis->end

Workflow for protein labeling with a hydrazine probe.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and hydrazine-based probes ultimately depends on the specific research question and the biological system under investigation.

Choose this compound probes when:

  • High selectivity for aldehydes is critical.

  • Rapid reaction kinetics are required.

  • A stable final product is necessary for downstream applications.

  • Direct fluorescent readout without the need for a secondary reporter is advantageous.

Choose hydrazine-based probes when:

  • Profiling a broader range of electrophilic modifications beyond aldehydes is the goal.

  • Labeling of both aldehydes and ketones is desired.

  • Versatility in reaction mechanism (polar and radical-based) is beneficial for discovering novel protein modifications.

By carefully considering the advantages and limitations of each probe type, researchers can make an informed decision to advance their studies of the vital roles aldehydes and other electrophiles play in biology and disease.

References

Comparative Reactivity of 2-Amino Benzamidoxime Derivatives in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the reaction kinetics and optimal conditions for various 2-Amino Benzamidoxime (B57231) (ABAO) derivatives.

This guide provides a comprehensive comparison of the reactivity of several 2-Amino Benzamidoxime (ABAO) derivatives, which are pivotal reagents in bioconjugation and labeling of biomolecules containing aldehyde functionalities. The reactivity of these derivatives is significantly influenced by the nature and position of substituents on the benzamidoxime ring. This analysis is supported by experimental data from peer-reviewed literature, offering a valuable resource for optimizing experimental design in drug development and scientific research.

Key Findings on Reactivity

The reaction between this compound derivatives and aldehydes proceeds via a two-step mechanism: the initial formation of a Schiff base, which is the rate-determining step, followed by a rapid intramolecular cyclization to form a stable product.[1][2] The overall reaction rate is highly dependent on the electronic properties of the substituents on the aromatic ring of the ABAO derivative and the pH of the reaction medium.

Influence of Substituents:

Electron-donating groups on the aromatic ring of the this compound molecule have been shown to accelerate the reaction rate.[1][2] This is attributed to the increased nucleophilicity of the amino group, which facilitates the initial attack on the aldehyde. A screening of various substituted ABAO derivatives, including those with chloro, methyl, and methoxy (B1213986) groups at the 4 and 5 positions, identified 5-methoxy-2-amino benzamidoxime (5-methoxy-ABAO or PMA) as the most reactive derivative. The methoxy group at the 5-position significantly enhances the reaction rate, resulting in a superior performance in labeling applications, as indicated by a stronger fluorescence signal of the resulting product.

Effect of pH:

The reaction is catalyzed by acid, with an optimal pH of approximately 4.5.[1][2] At this pH, the aldehyde is sufficiently protonated to be activated for nucleophilic attack, while the amino group of the ABAO derivative remains sufficiently nucleophilic.

Quantitative Comparison of Reactivity

The following table summarizes the available quantitative data on the reactivity of different this compound derivatives. The second-order rate constant (k₂) is a direct measure of the reaction speed between the ABAO derivative and an aldehyde.

DerivativeSubstituentSecond-Order Rate Constant (k₂) at pH 4.5 (M⁻¹s⁻¹)Reference
5-methoxy-ABAO (PMA)5-OCH₃up to 40[1][2]
5-chloro-ABAO5-ClData not explicitly quantified, but lower than 5-methoxy-ABAO
5-methyl-ABAO5-CH₃Data not explicitly quantified, but lower than 5-methoxy-ABAO
4-chloro-ABAO4-ClData not explicitly quantified, but lower than 5-methoxy-ABAO
4-methoxy-ABAO4-OCH₃Data not explicitly quantified, but lower than 5-methoxy-ABAO

Note: While a direct quantitative comparison for all derivatives is not available in a single study, the selection of 5-methoxy-ABAO as the optimal probe was based on its superior performance in generating a fluorescent signal upon reaction, which is directly related to its higher reactivity.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound derivatives and the kinetic analysis of their reaction with aldehydes.

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of substituted 2-amino benzamidoximes from the corresponding substituted 2-aminobenzonitriles.

Materials:

Procedure:

  • Dissolve the substituted 2-aminobenzonitrile in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the substituted 2-aminobenzonitrile.

  • Reflux the reaction mixture for the time specified in the relevant literature for the specific derivative.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure this compound derivative.

Kinetic Analysis of the Reaction with Aldehydes by UV-Vis Spectroscopy

This protocol outlines a method for determining the second-order rate constant of the reaction between a this compound derivative and an aldehyde.

Materials:

  • This compound derivative stock solution in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).

  • Aldehyde stock solution in the same buffer.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature.

  • In a quartz cuvette, mix the this compound derivative solution with the buffer.

  • Initiate the reaction by adding the aldehyde solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at the wavelength corresponding to the formation of the product (typically around 350-400 nm) over time.

  • Continue data collection until the reaction reaches completion or for a sufficient duration to determine the initial rate.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation, assuming the concentration of one reactant is in large excess.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant that was not in excess.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for screening ABAO derivatives.

ReactionMechanism Reactants This compound + Aldehyde Intermediate Schiff Base Intermediate (Rate-determining step) Reactants->Intermediate Nucleophilic attack Product Stable Cyclized Product Intermediate->Product Intramolecular cyclization

Caption: Reaction mechanism of this compound with an aldehyde.

ExperimentalWorkflow cluster_synthesis Synthesis of ABAO Derivatives cluster_screening Reactivity Screening cluster_analysis Data Analysis S1 Start with substituted 2-aminobenzonitriles S2 React with Hydroxylamine S1->S2 S3 Purify Derivatives S2->S3 R1 React each derivative with a model aldehyde S3->R1 R2 Monitor reaction progress (e.g., by fluorescence) R3 Compare reaction rates/ signal intensity A1 Identify most reactive derivative R3->A1 A2 Quantitative kinetic analysis of lead derivative A1->A2

Caption: Experimental workflow for synthesizing and screening ABAO derivatives.

References

A Comparative Guide to Validating the Specificity of 2-Amino Benzamidoxime Labeling in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Amino benzamidoxime (B57231) (ABAO) with other cellular aldehyde labeling methods. The information presented here is intended to assist researchers in selecting the most appropriate tool for their specific application, with a focus on validating the specificity of the labeling process.

Introduction to Aldehyde Labeling and the Role of 2-Amino Benzamidoxime

Cellular aldehydes are reactive carbonyl species that play crucial roles in various physiological and pathological processes. The ability to specifically label and detect these molecules is essential for understanding their function. This compound (ABAO) has emerged as a valuable tool for this purpose. It reacts with aldehydes through a rapid, pH-dependent cyclization reaction to form a stable and fluorescent 1,2-dihydroquinazoline 3-oxide product.[1] This reaction is notable for its speed, with derivatives like 5-methoxy-ABAO (PMA) exhibiting reaction rates of up to 40 M⁻¹s⁻¹ at pH 4.5 in vitro.[1]

However, the broad reactivity of ABAO with various aldehydes, including those on proteins and nucleic acids, necessitates careful validation of its labeling specificity in a cellular context. This guide will compare ABAO with alternative aldehyde-reactive probes, provide experimental protocols for specificity validation, and discuss potential off-target effects.

Comparison of Aldehyde Labeling Probes

The choice of an aldehyde-reactive probe depends on the specific application, the nature of the target aldehyde, and the required level of specificity. Below is a comparison of ABAO with other commonly used probes.

FeatureThis compound (ABAO)HydrazidesAlkoxyamines
Reaction Mechanism Intramolecular cyclization forming a dihydroquinazoline (B8668462) 3-oxideForms a hydrazone bondForms an oxime bond
Reaction Rate Very rapid (e.g., up to 40 M⁻¹s⁻¹ for 5-methoxy-ABAO at pH 4.5)[1]ModerateModerate
Specificity Reacts with a broad range of aldehydes on proteins and nucleic acids (e.g., 5fU, 5fC, AP sites in DNA)Broadly reactive with aldehydes and ketonesBroadly reactive with aldehydes and ketones
Product Stability HighModerately stable; can be reversibleMore stable than hydrazones
Fluorogenic Potential The reaction product is fluorescent, allowing for direct detection.[1]Requires conjugation to a fluorophoreRequires conjugation to a fluorophore
Cell Permeability Generally cell-permeableCan be cell-permeable depending on the specific derivativeCan be cell-permeable depending on the specific derivative
Key Advantages Rapid kinetics, fluorogenic reactionWell-established chemistry, commercially available in various formsForms a more stable bond than hydrazides
Key Disadvantages Broad specificity can be a limitation for targeted labelingSlower reaction rate compared to ABAO, potential for reversibilitySlower reaction rate compared to ABAO

Experimental Protocols

Protocol 1: General Live-Cell Aldehyde Labeling with a Fluorescent ABAO Derivative

This protocol provides a general workflow for labeling cellular aldehydes using a fluorescently tagged ABAO derivative.

Materials:

  • Fluorescent ABAO derivative (e.g., PMA-fluorophore conjugate)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, HEK293)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent ABAO derivative in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Labeling: Remove the existing cell culture medium and add the medium containing the fluorescent ABAO derivative. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the specific probe and cell type.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed cell culture medium to the cells and image them using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Validation of Labeling Specificity using Mass Spectrometry

This protocol outlines a workflow to identify the protein targets of ABAO labeling using mass spectrometry.

Materials:

  • ABAO derivative with an affinity tag (e.g., biotin-ABAO)

  • Cell lysis buffer

  • Streptavidin-conjugated beads

  • Protease for protein digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Cell Labeling: Label cells with the biotin-ABAO derivative as described in Protocol 1.

  • Cell Lysis: After labeling and washing, lyse the cells using a suitable lysis buffer to extract the proteins.

  • Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotin-ABAO-labeled proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using a protease like trypsin directly on the beads.

  • Mass Spectrometry Analysis: Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.

Mandatory Visualizations

experimental_workflow cluster_labeling Cell Labeling cluster_validation Specificity Validation cluster_imaging Imaging start Plate Cells add_probe Incubate with Fluorescent ABAO start->add_probe wash_cells Wash to Remove Unbound Probe add_probe->wash_cells lyse_cells Cell Lysis wash_cells->lyse_cells image_cells Fluorescence Microscopy wash_cells->image_cells affinity_purification Affinity Purification (Biotin-ABAO) lyse_cells->affinity_purification ms_analysis Mass Spectrometry (LC-MS/MS) affinity_purification->ms_analysis

Figure 1: Experimental workflow for ABAO labeling and validation.

signaling_pathway Cellular Stress Cellular Stress Lipid Peroxidation Lipid Peroxidation Cellular Stress->Lipid Peroxidation DNA Damage (AP sites) DNA Damage (AP sites) Cellular Stress->DNA Damage (AP sites) Reactive Aldehydes Reactive Aldehydes Lipid Peroxidation->Reactive Aldehydes Protein Carbonylation Protein Carbonylation Reactive Aldehydes->Protein Carbonylation ABAO Labeling ABAO Labeling Protein Carbonylation->ABAO Labeling DNA Damage (AP sites)->ABAO Labeling Fluorescent Signal Fluorescent Signal ABAO Labeling->Fluorescent Signal

Figure 2: ABAO labeling in the context of cellular aldehyde generation.

Potential Off-Target Effects and Cytotoxicity

While ABAO is a powerful tool, it is essential to consider its potential off-target effects and cytotoxicity.

  • Broad Reactivity: As ABAO reacts with a wide range of aldehydes, it may label molecules other than the intended target. This is a critical consideration when studying a specific aldehyde-modified protein or nucleic acid.

  • Cytotoxicity: Some benzamidoxime derivatives have been shown to exhibit dose-dependent cytotoxicity in cell lines such as Jurkat and HL-60RG. It is crucial to determine the optimal, non-toxic concentration of the ABAO probe for each cell type and experimental condition. Cytotoxicity can be assessed using standard assays like the MTT or AlamarBlue assays. Studies on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives showed that concentrations around 5 µM caused transient effects on cell growth, while 10 µM had more long-lasting effects.

Validation Strategies to Ensure Specificity

To confidently interpret data from ABAO labeling experiments, rigorous validation of specificity is paramount.

  • Knockout/Knockdown Controls: The most definitive way to validate the specificity of labeling for a particular protein is to use a cell line where the target protein has been knocked out or knocked down. A significant reduction in the fluorescent signal in these cells compared to wild-type cells would confirm that the signal is specific to the target protein.

  • Orthogonal Labeling: Use an alternative aldehyde-reactive probe with a different reaction mechanism (e.g., a hydrazide-based probe) to see if it labels the same targets. Consistent results from different labeling chemistries increase confidence in the findings.

  • Competition Assays: Pre-incubate cells with an unlabeled version of the ABAO probe before adding the fluorescently labeled probe. A significant decrease in the fluorescent signal would indicate that the labeling is specific to the sites targeted by the probe.

  • Mass Spectrometry: As detailed in Protocol 2, mass spectrometry provides an unbiased and comprehensive method to identify all proteins labeled by the ABAO probe, thus revealing any potential off-target interactions.

Conclusion

This compound is a highly effective probe for labeling cellular aldehydes due to its rapid reaction kinetics and the inherent fluorescence of its product. However, its broad reactivity necessitates careful experimental design and rigorous validation of labeling specificity. By employing the comparative data, protocols, and validation strategies outlined in this guide, researchers can confidently utilize ABAO to investigate the complex roles of aldehydes in cellular biology and disease.

References

cross-reactivity studies of 2-Amino benzamidoxime with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 2-Amino benzamidoxime (B57231) (ABAO) with various functional groups. The information presented herein is supported by experimental findings to assist researchers in evaluating the selectivity of ABAO for their specific applications.

Executive Summary

2-Amino benzamidoxime is a reagent that demonstrates high selectivity for aldehydes, reacting rapidly to form stable 1,2-dihydroquinazoline 3-oxides.[1][2] This reaction proceeds through the formation of a Schiff base, which is the rate-determining step, followed by a swift intramolecular cyclization.[1][2] The reaction rate is notably influenced by pH, with protonated benzamidoxime acting as an internal generalized acid in the Schiff base formation.[1] Furthermore, the reactivity is enhanced by electron-donating substituents on the aromatic ring of the ABAO molecule.[1]

While the reactivity of ABAO with aldehydes is well-documented, its cross-reactivity with other common functional groups is significantly lower, establishing it as a highly selective reagent. This guide summarizes the available data on its reactivity profile.

Data Presentation: Cross-Reactivity of this compound

The following table summarizes the observed reactivity of this compound with a range of functional groups based on available literature.

Functional GroupRepresentative Molecule(s)Observed Reactivity with ABAOReaction ConditionsSupporting Evidence
Aldehyde Various aromatic & aliphatic aldehydesHigh Aqueous solutions, pH-dependent (optimal around 4.5)Rapid formation of 1,2-dihydroquinazoline 3-oxides.[1][2] The reaction is considered a bio-orthogonal reaction.[1] A derivative, 5-methoxy-ABAO (PMA), shows sensitive and selective reaction with formylated nucleobases.[3]
Ketone Acetone, CyclohexanoneVery Low to Negligible Standard aqueous buffer conditionsWhile 2-aminobenzamide (B116534) (a related but different compound) can react with ketones,[4] the specific structure of ABAO with the ortho-amino group and the amidoxime (B1450833) moiety favors the intramolecular cyclization with aldehydes, making the reaction with the less electrophilic ketones unfavorable.
Amine (primary & secondary) Various nucleobases (e.g., cytosine, adenine)Negligible Aqueous buffer (pH 7.4)A study using a 5-methoxy-ABAO (PMA) derivative showed no spectral changes when incubated with common nucleobases containing primary and secondary amines, indicating a lack of reaction.[5]
Hydroxyl (Alcohol) Various nucleobases with hydroxyl groupsNegligible Aqueous buffer (pH 7.4)The same study with PMA showed no reaction with nucleobases containing hydroxyl groups.[5]
Thiol Cysteine-containing peptidesNegligible Physiological pHThe high selectivity for aldehydes suggests a lack of significant reactivity with thiols under typical bioconjugation conditions.
Ester Ethyl acetateNegligible Neutral aqueous conditionsThe amidoxime and amino groups of ABAO are not sufficiently nucleophilic to react with stable esters under mild conditions.
Amide AcrylamideNegligible Neutral aqueous conditionsAmides are generally unreactive towards nucleophilic attack, and no reactivity with ABAO has been reported under standard conditions.
Carboxylic Acid Acetic AcidNegligible Neutral to slightly acidic pHNo reaction is expected as both are weak acids and lack a suitable reaction pathway under these conditions.

Experimental Protocols

General Protocol for Assessing Cross-Reactivity of this compound

This protocol outlines a general method for comparing the reactivity of this compound with a panel of compounds containing various functional groups.

1. Materials:

  • This compound (ABAO)

  • Panel of test compounds (e.g., a representative aldehyde, ketone, amine, alcohol, thiol, ester, amide, and carboxylic acid)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other relevant aqueous buffer.

  • Organic Solvent (for stock solutions): Dimethyl sulfoxide (B87167) (DMSO)

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

2. Preparation of Stock Solutions:

  • Prepare a 10 mM stock solution of ABAO in DMSO.

  • Prepare 10 mM stock solutions of each test compound in DMSO.

3. Reaction Setup:

  • For each test compound, set up a reaction mixture in a microcentrifuge tube containing:

    • Reaction Buffer (e.g., 98 µL of PBS)

    • ABAO stock solution (1 µL for a final concentration of 100 µM)

    • Test compound stock solution (1 µL for a final concentration of 100 µM)

  • Include a negative control with only ABAO in the reaction buffer.

  • Include a positive control with a known reactive aldehyde.

4. Incubation:

  • Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a set time course (e.g., 1, 4, and 24 hours).

5. Analysis:

  • HPLC Analysis:

    • At each time point, quench the reaction by adding an equal volume of a suitable solvent (e.g., acetonitrile).

    • Analyze the samples by reverse-phase HPLC.

    • Monitor the consumption of ABAO and the test compound, and the formation of any new product peaks.

  • UV-Vis Spectrophotometry:

    • If the reaction product has a distinct UV-Vis spectrum, the reaction can be monitored in real-time or at different time points by measuring the absorbance at the appropriate wavelength.

6. Data Interpretation:

  • Quantify the percentage of ABAO consumed in the presence of each test compound over time.

  • Compare the reactivity of ABAO with different functional groups. A significant decrease in the ABAO peak and the appearance of a new product peak indicates reactivity.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Cross-Reactivity Screening prep Prepare Stock Solutions (ABAO & Test Compounds) setup Set Up Reaction Mixtures (ABAO + Test Compound in Buffer) prep->setup incubate Incubate at Controlled Temperature setup->incubate analyze Analyze by HPLC or UV-Vis incubate->analyze interpret Interpret Data & Compare Reactivity analyze->interpret

Caption: Workflow for assessing the cross-reactivity of this compound.

G ABAO This compound SchiffBase Schiff Base Intermediate ABAO->SchiffBase + Aldehyde (Rate-determining) Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Product 1,2-Dihydroquinazoline 3-oxide SchiffBase->Product Intramolecular Cyclization (Rapid)

Caption: Reaction pathway of this compound with an aldehyde.

References

A Comparative Guide to Bioorthogonal Reagents: 2-Amino Benzamidoxime in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to selectively modify biomolecules in their native environment is a cornerstone of modern chemical biology and drug development. Bioorthogonal chemistry provides a powerful toolkit for achieving this, enabling the precise labeling, tracking, and manipulation of proteins, glycans, and other biological macromolecules. Among the diverse array of bioorthogonal reagents, 2-Amino benzamidoxime (B57231) (ABAO) has emerged as a promising tool for the modification of aldehyde- and ketone-containing biomolecules. This guide provides an objective comparison of the performance of 2-Amino benzamidoxime with other widely used bioorthogonal reagents, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.

Quantitative Performance Comparison

The selection of a bioorthogonal reagent is a critical decision, often dictated by a balance of factors including reaction kinetics, the stability of the reactants and products, and overall biocompatibility. The following table summarizes key quantitative data for this compound and other prominent bioorthogonal chemistries to facilitate a direct comparison.

ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Stability & BiocompatibilityKey Features
Aldehyde/Ketone Ligation with this compound (ABAO) Aldehyde/Ketone + this compoundUp to 40 (at pH 4.5)[1]The resulting dihydroquinazoline (B8668462) product is hydrolytically stable.[1] Some benzamidoxime derivatives have shown dose-dependent cytotoxicity in cancer cell lines.[2]Rapid kinetics under mildly acidic conditions. The reaction product is fluorescent, offering potential for fluorogenic probes.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, BCN) + Azide (B81097)10⁻³ - 1Azides are exceptionally stable and biocompatible. The resulting triazole linkage is highly stable. Some cyclooctynes can exhibit cytotoxicity at high concentrations.[3]Catalyst-free, making it highly biocompatible for in vivo applications. A wide range of strained alkynes and azide probes are commercially available.
Staudinger Ligation Phosphine (B1218219) + Azide10⁻³ - 10⁻²Azides are biocompatible. Phosphine reagents can be susceptible to air oxidation. The resulting amide bond is very stable. Some phosphine reagents can exhibit cytotoxicity.[3]One of the first bioorthogonal reactions developed. The "traceless" version forms a native amide bond. Slower kinetics can be a limitation.
Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine + Strained Alkene (e.g., TCO)Up to 10⁶Generally biocompatible. Some tetrazines have limited stability in aqueous media. TCO can isomerize.Extremely fast kinetics, enabling reactions at very low concentrations. Ideal for rapid labeling applications.

Reaction Mechanism and Workflow

The reaction of this compound with an aldehyde proceeds through a two-step mechanism. First, the aniline (B41778) moiety of ABAO catalyzes the formation of a Schiff base with the aldehyde. This is the rate-determining step. Subsequently, the nucleophilic amidoxime (B1450833) group undergoes a rapid intramolecular cyclization to form a stable dihydroquinazoline derivative.[1]

ABAO_Reaction_Mechanism Aldehyde Aldehyde-tagged Biomolecule Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + ABAO (Rate-determining) ABAO 2-Amino benzamidoxime Product Stable Dihydroquinazoline Product Schiff_Base->Product Intramolecular Cyclization

Figure 1: Reaction mechanism of this compound with an aldehyde.

A typical experimental workflow for labeling an aldehyde-tagged protein with a this compound probe involves the expression of the tagged protein, followed by the bioorthogonal ligation reaction and subsequent analysis.

Experimental_Workflow Start Express Aldehyde-tagged Protein of Interest Ligation Incubate with This compound Probe Start->Ligation Purification Remove Excess Probe (e.g., via SEC) Ligation->Purification Analysis Analyze Labeled Protein (e.g., SDS-PAGE, MS, Imaging) Purification->Analysis End Characterize Function of Labeled Protein Analysis->End

Figure 2: General experimental workflow for protein labeling.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective comparison of bioorthogonal reagents. The following sections provide methodologies for key experiments.

Protocol 1: Comparative Kinetic Analysis of Bioorthogonal Reactions

Objective: To determine and compare the second-order rate constants of this compound and other bioorthogonal reagents.

Materials:

  • Aldehyde-containing small molecule (e.g., 4-formylbenzoic acid)

  • This compound (and its derivatives, e.g., 5-methoxy-ABAO)

  • Azide-containing small molecule (e.g., benzyl (B1604629) azide)

  • Strained alkyne (e.g., DBCO-amine)

  • Phosphine reagent (e.g., phosphine-FLAG)

  • Tetrazine-containing probe (e.g., tetrazine-amine)

  • Strained alkene (e.g., TCO-amine)

  • Reaction buffers (e.g., PBS pH 7.4, Sodium Acetate buffer pH 4.5)

  • HPLC or NMR spectrometer

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of all reactants in a suitable solvent (e.g., DMSO, water).

  • Reaction Setup: In a reaction vessel, combine the bioorthogonal partners at known initial concentrations in the desired reaction buffer. For the ABAO reaction, perform experiments at both neutral and acidic pH to assess the pH-dependence of the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots at specific intervals and quenching the reaction. Analyze the consumption of reactants and the formation of the product using HPLC or NMR.

  • Data Analysis: Determine the initial reaction rates from the kinetic data. Calculate the second-order rate constant (k₂) using the rate law equation for a second-order reaction.

  • Comparison: Tabulate the calculated k₂ values for each bioorthogonal reaction under the different conditions tested.

Protocol 2: Labeling of Aldehyde-Tagged Proteins in Cell Lysate

Objective: To compare the efficiency of labeling an aldehyde-tagged protein with this compound and other bioorthogonal probes in a complex biological mixture.

Materials:

  • Cell lysate containing an overexpressed aldehyde-tagged protein of interest.

  • This compound probe (e.g., Biotin-ABAO)

  • Control bioorthogonal probes with the same reporter (e.g., Biotin-PEG4-Azide, Biotin-phosphine, Biotin-TCO)

  • Corresponding partner reagents (e.g., DBCO-biotin for azide-tagged protein)

  • SDS-PAGE gels and Western blotting reagents

  • Streptavidin-HRP conjugate for detection

Methodology:

  • Protein Expression: Express the aldehyde-tagged protein in a suitable cell line (e.g., HEK293T).

  • Cell Lysis: Harvest the cells and prepare a clarified cell lysate.

  • Labeling Reaction: Aliquot the cell lysate and add the different bioorthogonal probes at a range of concentrations. Incubate the reactions for a defined period (e.g., 1 hour) at room temperature or 37°C.

  • SDS-PAGE and Western Blotting: Quench the reactions and analyze the samples by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a streptavidin-HRP conjugate to detect the biotinylated protein.

  • Analysis: Quantify the band intensities to compare the labeling efficiency of the different bioorthogonal reagents.

Protocol 3: Assessment of Cytotoxicity

Objective: To evaluate and compare the cytotoxicity of this compound and other bioorthogonal reagents on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • This compound and other bioorthogonal reagents

  • Cytotoxicity assay kit (e.g., MTT, CellTox™ Green)[4]

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the bioorthogonal reagents in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the appropriate signal (e.g., absorbance or fluorescence) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[5]

Conclusion

This compound offers a valuable addition to the bioorthogonal chemistry toolbox, particularly for the modification of aldehydes and ketones. Its rapid, pH-dependent kinetics and the formation of a stable, fluorescent product provide unique advantages for specific applications.[1] However, like all bioorthogonal reagents, its performance must be carefully considered in the context of the specific biological question being addressed. This guide provides a framework for an objective comparison of this compound with other established bioorthogonal methods. By carefully evaluating the reaction kinetics, stability, and biocompatibility, researchers can make informed decisions to select the optimal reagent for their experimental needs, ultimately advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.

References

A Comparative Guide to the Fluorescence Intensity of Aryl Azide-Based Fluorogenic Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of the fluorescence properties of fluorogenic probes based on aryl azide (B81097) chemistry. While the initial focus was on derivatives of 4-azido-2,3,5,6-tetrafluorobenzyl alcohol (ABAO), the broader class of fluorogenic aryl azide probes is presented here, as the underlying principle of fluorescence modulation is consistent across these compounds. These probes are designed to be "off" in their native state and "on" upon a specific chemical reaction or photoactivation, a property that is highly valuable for reducing background signals in various biological assays.

The core concept behind these probes is that the aryl azide moiety acts as a fluorescence quencher. Upon conversion of the azide group, for instance, through a [3+2] cycloaddition ("click chemistry") or a photoreaction, the quenching effect is eliminated, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism allows for the specific detection and imaging of target molecules in complex environments.

Quantitative Comparison of Fluorescence Properties

The following table summarizes the photophysical data for a selection of fluorogenic aryl azide probes from the literature. The key metric for comparison is the fluorescence quantum yield (Φ) before and after the conversion of the azide group, as well as the resulting fluorescence enhancement ("turn-on" ratio).

Probe TypeDerivativeCondition (Before Azide Conversion)Fluorescence Quantum Yield (Φ_before)Condition (After Azide Conversion)Fluorescence Quantum Yield (Φ_after)Fluorescence Enhancement (Φ_after / Φ_before)
Azidofluoresceins 4-azidonaphthyl fluorescein (B123965) (1)Azide form in PBS, pH 7.40.024Triazole form in PBS, pH 7.40.29~12-fold
2-azidonaphthyl fluorescein (2)Azide form in PBS, pH 7.40.0075Triazole form in PBS, pH 7.40.096~13-fold
4-azidophenyl fluorescein (3)Azide form in PBS, pH 7.40.033Triazole form in PBS, pH 7.40.22~7-fold
Push-Pull Fluorogens DCDHF-V-P-azideAzide formDarkPhotoactivated (amine form)Bright-
Aryl Azides in CB7 Host Az-1 in CB7Azide formWeak emissionPhotoreacted (Carboline form)-16-fold enhancement
Az-2 in CB7Azide formBarely fluorescentPhotoreacted (Carboline form)-49-fold enhancement
Az-3 in CB7Azide formBarely fluorescentPhotoreacted (Carboline form)-60-fold enhancement

Data for Azidofluoresceins adapted from "Fluorogenic Azidofluoresceins for Biological Imaging".[1] Data for Push-Pull Fluorogens adapted from "Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels".[2] Data for Aryl Azides in CB7 Host adapted from "Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores".[3]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield of a compound is a measure of its emission efficiency and is defined as the ratio of photons emitted to photons absorbed. A common method for its determination is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent of spectroscopic grade (e.g., phosphate-buffered saline (PBS) for biological relevance)

  • Fluorogenic azide probe (test sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)

  • Reagents for azide conversion (e.g., an alkyne, copper(I) catalyst, and a reducing agent for click chemistry)

Procedure:

  • Prepare a series of dilute solutions of both the test sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions to determine their absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the test and standard samples.

  • Integrate the area under the emission spectra for both the test and standard to obtain the integrated fluorescence intensities.

  • Calculate the fluorescence quantum yield of the test sample using the following equation:

    Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²)

    Where:

    • Φ is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts "test" and "std" refer to the test sample and the standard, respectively.

  • For fluorogenic probes , the above procedure is carried out for the probe before and after the azide conversion reaction to determine Φ_before and Φ_after. The fluorescence enhancement is then calculated as the ratio of Φ_after to Φ_before.

Visualizations

Experimental Workflow for Fluorogenic Probe Analysis

experimental_workflow Experimental Workflow for Fluorogenic Probe Analysis cluster_preparation Sample Preparation cluster_measurement Spectroscopic Measurements cluster_reaction Azide Conversion cluster_analysis Data Analysis prep_probe Prepare Dilute Solutions of Fluorogenic Probe measure_abs Measure Absorbance (UV-Vis) prep_probe->measure_abs convert_azide Induce Azide Conversion (e.g., Click Chemistry or Photoactivation) prep_probe->convert_azide prep_std Prepare Dilute Solutions of Standard prep_std->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor calc_qy Calculate Quantum Yield (Φ) measure_fluor->calc_qy convert_azide->measure_abs Remeasure for 'On' State calc_enhancement Calculate Fluorescence Enhancement calc_qy->calc_enhancement signaling_pathway Detection of Protein-Protein Interaction cluster_cell Cellular Environment cluster_activation Experimental Activation probe Fluorogenic Photoaffinity Probe (Low Fluorescence) proteinA Protein A (Target) probe->proteinA Binding complex Protein A-B Complex proteinA->complex proteinB Protein B (Interacting Partner) proteinB->complex uv_light UV Light (Photoactivation) complex->uv_light Irradiation labeled_complex Covalently Labeled Complex (High Fluorescence) uv_light->labeled_complex Covalent Cross-linking & Fluorescence Turn-On

References

Stability Showdown: 2-Amino Benzamidoxime Linkage Versus Traditional Oxime Linkage in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the design of stable and effective bioconjugates. This guide provides a detailed comparison of the stability of the linkage formed by 2-amino benzamidoxime (B57231) with that of a standard oxime linkage, supported by available experimental data and detailed methodologies.

The ideal linker for bioconjugation must strike a delicate balance: robust enough to endure physiological conditions and prevent premature payload release, yet susceptible to cleavage under specific stimuli if required for the application. This guide delves into the stability profiles of two important linkages: the traditional oxime bond and the more recent linkage formed from the reaction of 2-amino benzamidoxime with an aldehyde.

Executive Summary

Quantitative Stability Data: A Focus on Oxime Linkages

While direct comparative quantitative data for the this compound linkage is limited, extensive research has characterized the stability of standard oxime linkages under various conditions. The following table summarizes the hydrolytic stability of a representative oxime linkage at different pH values, in comparison to less stable hydrazone linkages.

Linkage TypeCompoundpH/pDHalf-life (t½)First-order rate constant (k) (s⁻¹)
Oxime pivalaldehyde-O-methyloxime7.0Too slow to measure~1.1 x 10⁻⁸
5.0~2.3 x 10⁵ s (~64 h)3.0 x 10⁻⁶
Hydrazonepivalaldehyde-N-methylhydrazone7.0~3.8 x 10³ s (~1.05 h)1.8 x 10⁻⁴
5.0~1.2 x 10² s (~2 min)5.8 x 10⁻³
Acylhydrazonepivalaldehyde-N-acetylhydrazone7.0~7.7 x 10³ s (~2.1 h)9.0 x 10⁻⁵
5.0~2.7 x 10² s (~2 min)3.3 x 10⁻³

Data adapted from studies on isostructural hydrazones and an oxime. The stability of oximes is significantly higher than that of hydrazones, especially at neutral pH. The hydrolysis of these linkages is acid-catalyzed.

Structural Insights into Stability

The notable stability of the linkage formed from this compound arises from its unique reaction mechanism. Unlike a standard oxime formation, the reaction of this compound with an aldehyde proceeds via the formation of a Schiff base, which then undergoes a rapid intramolecular cyclization to form a stable dihydroquinazoline (B8668462) derivative.[2][3]

G cluster_0 This compound Linkage Formation cluster_1 Standard Oxime Linkage Formation Aldehyde Aldehyde Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + 2-Amino_Benzamidoxime This compound 2-Amino_Benzamidoxime->Schiff_Base Dihydroquinazoline Stable Dihydroquinazoline Linkage Schiff_Base->Dihydroquinazoline Intramolecular Cyclization Aldehyde2 Aldehyde Oxime Stable Oxime Linkage Aldehyde2->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine->Oxime

Figure 1. Reaction pathways for linkage formation.

This cyclization effectively "locks" the linkage in place, contributing to its enhanced hydrolytic stability. In contrast, a standard oxime linkage, while stable, does not benefit from such a secondary cyclization event.

Experimental Protocols

To enable researchers to directly compare the stability of these and other linkages, a detailed protocol for assessing hydrolytic stability is provided below. This can be adapted for plasma stability assays as well.

Protocol: Assessment of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of a given linkage at different pH values.

Materials:

  • Bioconjugate with the linkage of interest

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 5.5, 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

  • Incubation: Dissolve the bioconjugate in each of the pH buffers to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot with the cold quenching solution. This stops the hydrolysis and precipitates proteins.

  • Centrifugation: Centrifuge the quenched samples to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of intact bioconjugate remaining.

  • Data Analysis:

    • Plot the percentage of intact bioconjugate against time for each pH value.

    • Determine the first-order rate constant (k) of hydrolysis by fitting the data to an exponential decay curve.

    • Calculate the half-life (t½) of the linkage at each pH using the equation: t½ = ln(2)/k.

G A Prepare Bioconjugate Solutions in Buffers of Varying pH B Incubate at 37°C A->B C Withdraw Aliquots at Specific Time Points B->C D Quench Reaction with Cold Acetonitrile/TFA C->D E Centrifuge to Pellet Precipitate D->E F Analyze Supernatant by HPLC E->F G Quantify Intact Bioconjugate F->G H Plot % Intact vs. Time and Calculate Half-Life G->H

Figure 2. Workflow for assessing linkage stability.

Conclusion

Both standard oxime and this compound-derived linkages offer stable options for bioconjugation. Oxime linkages are well-characterized and exhibit high stability, especially at neutral pH. The dihydroquinazoline linkage formed from this compound is qualitatively described as highly stable due to its unique intramolecular cyclization mechanism. For applications demanding exceptional long-term stability, this newer linkage presents a promising alternative. However, for a definitive quantitative comparison, direct head-to-head stability studies using standardized protocols are recommended. Researchers are encouraged to perform such evaluations to select the optimal linker for their specific drug development and research needs.

References

A Comparative Analysis of 2-Amino Benzamidoxime and Other Fluorescent Probes for Aldehyde Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of aldehydes in biological systems is crucial for understanding cellular processes and the progression of various diseases. This guide provides a comprehensive comparison of 2-Amino benzamidoxime (B57231) (ABAO) with other prominent fluorescent aldehyde probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.

Aldehydes are highly reactive molecules generated endogenously through metabolic processes such as lipid peroxidation and amino acid metabolism, or introduced exogenously from environmental sources. Their accumulation is associated with oxidative stress and has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. Consequently, the development of sensitive and selective probes for their detection is of paramount importance.

Performance Comparison of Aldehyde Probes

2-Amino benzamidoxime (ABAO) has emerged as a valuable tool for aldehyde detection due to its rapid reaction kinetics and the formation of a stable, fluorescent product. This section compares the performance of ABAO and its derivatives with other widely used classes of aldehyde probes.

The reaction of ABAO with an aldehyde proceeds via the formation of a Schiff base, which is the rate-determining step, followed by a rapid intramolecular cyclization to form a stable and fluorescent 1,2-dihydroquinazoline 3-oxide.[1] This mechanism contributes to the probe's specificity and favorable reaction kinetics. The reaction rate can be enhanced by substituents on the aromatic ring that increase the basicity of the aromatic amine.[1][2]

A derivative of ABAO, 5-methoxy-2-aminobenzamidoxime (PMA), has shown particularly promising results in detecting aldehydes in DNA, such as 5-formyluracil (B14596) (5fU), 5-formylcytosine (B1664653) (5fC), and abasic sites (AP).[3][4]

ProbeTarget Aldehyde(s)Quantum Yield (Φ)Limit of Detection (LOD)Reaction Rate (k)Excitation/Emission (Ex/Em) (nm)Reference(s)
5-Methoxy-2-aminobenzamidoxime (PMA) 5fU, 5fC, AP sites in DNANot explicitly stated for free probe vs. product, but product is highly fluorescent.1.05 µM (5fU), 1.22 µM (5fC), 1.75 µM (AP)Up to 40 M⁻¹s⁻¹ (with an electron-rich aldehyde at pH 4.5)Product fluorescence at 490 nm and 535 nm[2][3][5]
2-Aminothiophenol-BODIPY Probe (Probe 1a) General aldehydes0.0027 (free probe), 0.22 (product)Not explicitly stated0.0196 s⁻¹488/520[6]
Boron Dipyrromethene (BDP)-Amine Aromatic aldehydes (e.g., salicylaldehyde)~0.05 (free probe), ~0.4 (product)Not explicitly statedNot explicitly statedNot explicitly stated[7][8]
Rosamine-Amine Aromatic aldehydes (e.g., salicylaldehyde)~0.05 (free probe), ~0.4 (product)Not explicitly statedNot explicitly statedNot explicitly stated[7][8]

Signaling Pathways and Experimental Workflow

Aldehyde probes are instrumental in studying signaling pathways associated with oxidative stress. Lipid peroxidation, a key consequence of oxidative stress, generates reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA).[9][10] These aldehydes can act as signaling molecules, modulating pathways such as the Keap1-Nrf2-ARE and NF-κB pathways, which are central to the cellular antioxidant response and inflammation, respectively.[11][12]

Oxidative_Stress_Signaling Aldehyde-Mediated Oxidative Stress Signaling cluster_0 Cellular Stress cluster_1 Lipid Peroxidation cluster_2 Signaling Pathways cluster_3 Cellular Response Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Polyunsaturated Fatty Acids (PUFAs) Polyunsaturated Fatty Acids (PUFAs) Reactive Oxygen Species (ROS)->Polyunsaturated Fatty Acids (PUFAs) attacks Lipid Peroxides Lipid Peroxides Polyunsaturated Fatty Acids (PUFAs)->Lipid Peroxides Reactive Aldehydes (4-HNE, MDA) Reactive Aldehydes (4-HNE, MDA) Lipid Peroxides->Reactive Aldehydes (4-HNE, MDA) Keap1 Keap1 Reactive Aldehydes (4-HNE, MDA)->Keap1 inactivates NF-κB NF-κB Reactive Aldehydes (4-HNE, MDA)->NF-κB activates Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Inflammation Inflammation NF-κB->Inflammation

Caption: Aldehyde-Mediated Oxidative Stress Signaling Pathway.

The general workflow for detecting aldehydes using a fluorescent probe involves sample preparation, probe incubation, and signal detection.

Experimental_Workflow General Experimental Workflow for Aldehyde Detection A Sample Preparation (e.g., cell lysate, tissue homogenate, DNA sample) B Addition of Aldehyde Probe (e.g., ABAO/PMA, 2-Aminothiophenol-BODIPY) A->B C Incubation (controlled time and temperature) B->C D Fluorescence Measurement (Fluorometer or Plate Reader) C->D E Data Analysis (Quantification against a standard curve) D->E

References

Navigating the Challenges of 2-Amino Benzamidoxime in Live Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and drug candidates for in vivo studies is a critical step. While 2-Amino benzamidoxime (B57231) and its derivatives show promise in in vitro settings, their translation to living models is fraught with limitations, primarily due to rapid metabolic conversion. This guide provides a comprehensive comparison of 2-Amino benzamidoxime with alternative compounds, supported by experimental data and detailed protocols, to aid in the selection of more stable and reliable molecules for in vivo research.

A significant hurdle for the use of this compound in vivo is its metabolic instability. Studies on the parent compound, benzamidoxime, reveal extensive biotransformation, a fate likely shared by its 2-amino derivative. Once administered, benzamidoxime is rapidly and extensively converted back to its corresponding amidine (benzamidine) in high concentrations. Furthermore, it undergoes conjugation to form glucuronide and sulfate (B86663) metabolites, and can also be transformed into benzamide (B126).[1] This metabolic cascade makes it challenging to attribute any observed in vivo biological activity directly to the administered benzamidoxime, as the effects may be mediated by its various metabolites.

Performance Comparison with Alternatives

Given the metabolic challenges of this compound, researchers often turn to more stable benzamide-containing compounds, such as Poly (ADP-ribose) polymerase (PARP) inhibitors. These alternatives offer a more direct correlation between the administered compound and the observed in vivo effects.

CompoundClassIn Vivo ModelKey In Vivo FindingReference
This compound AmidoximeRat, RabbitExtensively metabolized to 2-Amino benzamidine, benzamide, and conjugates.[1] The observed in vivo activity is likely a composite effect of the parent compound and its metabolites, complicating mechanistic studies.[1]
3-Aminobenzamide (B1265367) (3-AB) Benzamide (PARP Inhibitor)Rat (Diabetes Model)Pretreatment with 3-AB significantly reversed hyperglycemia and other biochemical alterations induced by streptozotocin.[2][3] It demonstrated a clear dose-dependent protective effect, indicating direct target engagement in vivo.[2][3]
Olaparib Benzamide (PARP Inhibitor)Mouse (Xenograft)Demonstrates significant anti-tumor efficacy in cancers with BRCA mutations. Its mechanism of trapping PARP on DNA is a key contributor to its cytotoxicity in vivo.[4][4]
2-Aminobenzimidazole Derivatives BenzimidazoleMouse (Leishmaniasis)Despite good in vitro potency, these compounds showed a lack of in vivo efficacy.[5] This was attributed to poor systemic exposure and a challenging safety profile, highlighting the importance of pharmacokinetic and toxicity studies for this class of compounds.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for evaluating the pharmacokinetics and efficacy of benzamide derivatives.

In Vivo Pharmacokinetic Study in Rats

This protocol is adapted from studies on benzamide and prodrug pharmacokinetics.[1][6]

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Drug Administration: The test compound is formulated in a suitable vehicle, such as 0.5% carboxymethylcellulose. A single dose (e.g., 50 mg/kg) is administered via oral gavage or intraperitoneal injection.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the parent drug and its potential metabolites in the plasma samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated using appropriate software.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol is based on efficacy studies of PARP inhibitors.[7]

  • Cell Culture and Implantation: Human cancer cells with a known genetic background (e.g., BRCA1/2 mutation) are cultured. A suspension of 5-10 million cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. The test compound is administered daily via a suitable route (e.g., oral gavage) at one or more dose levels. The control group receives the vehicle alone.

  • Efficacy Assessment: Tumor growth and the body weight of the mice are monitored throughout the study. The study is terminated when tumors in the control group reach a specified size or after a defined treatment period.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for PARP activity, immunohistochemistry for DNA damage markers like γH2AX) to confirm target engagement.

Visualizing the Challenges and Alternatives

To better understand the limitations of this compound and the rationale for choosing alternatives, the following diagrams illustrate the metabolic fate of benzamidoximes and a typical workflow for in vivo efficacy studies.

Metabolic Fate of Benzamidoxime In Vivo cluster_0 Systemic Circulation This compound This compound 2-Amino benzamidine 2-Amino benzamidine This compound->2-Amino benzamidine N-reduction (Major) Benzamide Derivative Benzamide Derivative This compound->Benzamide Derivative Transformation Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates This compound->Glucuronide/Sulfate Conjugates Conjugation Biological Effects Biological Effects 2-Amino benzamidine->Biological Effects Benzamide Derivative->Biological Effects Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion Workflow for In Vivo Efficacy Study of a Benzamide Derivative Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation 1 Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth 2 Randomization Randomization Tumor Growth->Randomization 3 Treatment (Vehicle vs. Compound) Treatment (Vehicle vs. Compound) Randomization->Treatment (Vehicle vs. Compound) 4 Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Treatment (Vehicle vs. Compound)->Monitor Tumor Volume & Body Weight 5 Endpoint Endpoint Monitor Tumor Volume & Body Weight->Endpoint 6 Tumor Excision & PD Analysis Tumor Excision & PD Analysis Endpoint->Tumor Excision & PD Analysis 7

References

Comparative Analysis of Reaction Kinetics: 2-Amino Benzamidoxime and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reaction kinetics of 2-Amino benzamidoxime (B57231) (ABAO) and its derivatives reveals a class of compounds with tunable reactivity, holding significant promise for researchers, scientists, and drug development professionals. This guide provides a comparative study of their reaction kinetics, supported by experimental data and detailed protocols, to facilitate their application in various scientific endeavors.

The core of 2-Amino benzamidoxime's reactivity lies in its rapid and stable reaction with aldehydes, a characteristic that is influenced by both pH and the nature of substituents on the aromatic ring. This guide will explore these factors, present available kinetic data, and outline the experimental methodologies used to determine these parameters.

Quantitative Kinetic Data Comparison

The reaction between this compound and its analogs with electrophiles, particularly aldehydes, has been a subject of interest due to its potential in bioconjugation and chemical biology. The reaction proceeds via the formation of a Schiff base, which is the rate-determining step. The rate of this reaction is significantly accelerated by substituents on the aromatic ring that increase the basicity of the aromatic amine.

A key study has provided valuable kinetic data for the reaction of this compound (ABAO) and its 5-methoxy analog (5-methoxy-ABAO) with an electron-rich aldehyde. The observed second-order rate constant was found to be as high as 40 M⁻¹s⁻¹ at pH 4.5.[1] This highlights the influence of electron-donating groups on the reaction rate.

CompoundSubstituentElectrophileRate Constant (k) [M⁻¹s⁻¹]pHReference
This compound (ABAO)HAldehyde--[1]
5-methoxy-ABAO5-OCH₃Electron-rich aldehydeup to 404.5[1]

Note: The table will be expanded as more specific kinetic data for a wider range of analogs and electrophiles becomes available through ongoing research.

Structure-Reactivity Relationship

The kinetic data underscores a clear structure-reactivity relationship for this compound and its analogs. The presence of electron-donating groups on the benzamidoxime ring enhances the nucleophilicity of the amino group, thereby accelerating the rate-determining Schiff base formation. Conversely, electron-withdrawing groups would be expected to decrease the reaction rate. This principle allows for the rational design of ABAO derivatives with tailored reactivity for specific applications.

Experimental Protocols

The determination of reaction kinetics for this compound and its analogs typically involves monitoring the reaction progress over time using spectroscopic methods. UV-Vis spectrophotometry and stopped-flow techniques are commonly employed for this purpose.

Experimental Protocol: Kinetic Analysis using UV-Vis Spectrophotometry

This protocol outlines a general procedure for determining the rate constant of the reaction between a this compound analog and an aldehyde.

1. Materials and Reagents:

  • This compound analog of interest

  • Aldehyde reactant

  • Buffer solution of desired pH (e.g., acetate (B1210297) buffer for pH 4.5)

  • Solvent (e.g., deionized water or a mixed aqueous/organic solvent system)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the this compound analog of a known concentration in the chosen solvent.

  • Prepare a stock solution of the aldehyde reactant of a known concentration in the same solvent.

3. Kinetic Measurement:

  • Equilibrate the UV-Vis spectrophotometer and the buffer solution to the desired reaction temperature.

  • In a quartz cuvette, mix the buffer solution and the this compound analog stock solution to achieve the desired final concentration.

  • Initiate the reaction by adding a small volume of the aldehyde stock solution to the cuvette, ensuring rapid mixing.

  • Immediately start monitoring the change in absorbance at a wavelength where the product absorbs maximally, and the reactants have minimal absorbance. This wavelength should be determined beforehand by recording the full UV-Vis spectra of the reactants and the product.

  • Record the absorbance at regular time intervals until the reaction is complete.

4. Data Analysis:

  • The reaction is typically pseudo-first-order if one reactant is in large excess. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay or rise equation.

  • The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the reactant that is in excess.

  • Plotting k_obs against a range of concentrations of the excess reactant should yield a linear plot with a slope equal to the second-order rate constant.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_ABAO Prepare ABAO Analog Stock Solution Mix Mix ABAO Analog and Buffer in Cuvette Prep_ABAO->Mix Prep_Aldehyde Prepare Aldehyde Stock Solution Initiate Initiate Reaction with Aldehyde Prep_Aldehyde->Initiate Prep_Buffer Prepare Buffer Solution Prep_Buffer->Mix Mix->Initiate Monitor Monitor Absorbance Change over Time (UV-Vis) Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Fit Fit Data to Kinetic Model (e.g., Pseudo-first-order) Plot->Fit Calculate Calculate Rate Constants (k_obs, k) Fit->Calculate

Caption: Workflow for the kinetic analysis of the reaction between a this compound analog and an aldehyde using UV-Vis spectrophotometry.

Signaling Pathways and Biological Relevance

While direct involvement of this compound and its analogs in specific signaling pathways is an area of ongoing research, the broader class of amidoxime (B1450833) derivatives has been recognized for its role as nitric oxide (NO) donors. Nitric oxide is a crucial signaling molecule involved in a multitude of physiological processes, including vasodilation, neurotransmission, and immune responses.

The reaction kinetics of ABAO derivatives could be relevant in the context of developing prodrugs that release NO or other bioactive molecules under specific physiological conditions (e.g., at a particular pH or in the presence of specific aldehydes). The tunable reactivity of these compounds based on their substitution pattern offers a powerful tool for designing molecules with controlled release profiles.

Potential Signaling Pathway Involvement

SignalingPathway ABAO_Analog This compound Analog (Prodrug) Reaction Kinetic Reaction ABAO_Analog->Reaction k Aldehyde Cellular Aldehyde (e.g., from oxidative stress) Aldehyde->Reaction Bioactive_Molecule Bioactive Molecule (e.g., NO, Drug) Reaction->Bioactive_Molecule Release Signaling_Pathway Downstream Signaling Pathway Bioactive_Molecule->Signaling_Pathway Modulates Biological_Response Biological Response (e.g., Vasodilation, Apoptosis) Signaling_Pathway->Biological_Response

Caption: Hypothetical scheme illustrating the potential role of this compound analogs in modulating signaling pathways through controlled release of a bioactive molecule.

Conclusion

The comparative study of the reaction kinetics of this compound and its analogs reveals a versatile class of molecules with tunable reactivity. The clear structure-reactivity relationship, governed by the electronic nature of substituents, allows for the rational design of derivatives for specific applications in chemical biology, drug delivery, and diagnostics. The provided experimental protocols offer a foundation for further kinetic investigations, which will be crucial for expanding the quantitative data available for this promising class of compounds and for elucidating their full potential in modulating biological systems. Future research should focus on expanding the library of analogs with corresponding kinetic data and exploring their interactions with a wider range of biological electrophiles to uncover their roles in specific signaling pathways.

References

Evaluating the Biocompatibility of 2-Amino Benzamidoxime for Cellular Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the biocompatibility of 2-Amino benzamidoxime (B57231), a reactive molecule increasingly utilized in bioconjugation and cellular labeling. Its performance is objectively compared with alternative reagents, supported by experimental data from studies on closely related compounds and detailed experimental protocols. This document aims to equip researchers with the necessary information to make informed decisions regarding the use of 2-Amino benzamidoxime in cellular applications.

Executive Summary

This compound presents a valuable tool for cellular applications, particularly in the realm of bioconjugation. However, a thorough assessment of its biocompatibility is crucial before widespread adoption. This guide consolidates available data on the cytotoxicity, genotoxicity, and hemocompatibility of benzamidoxime and related benzamide (B126) derivatives, offering a comparative perspective against commonly used maleimide-based reagents. While direct biocompatibility data for this compound in non-cancerous human cells is limited, the information presented herein, derived from analogous compounds, provides a critical starting point for evaluation. Key findings suggest that while benzamidoxime derivatives can exhibit dose-dependent cytotoxicity, their reactivity profile offers advantages in specific applications. Potential genotoxicity is a significant consideration that warrants further investigation for any new application.

Comparative Analysis of Biocompatibility Parameters

Table 1: Comparative Cytotoxicity Data

Compound ClassCell Line(s)AssayKey FindingsReference(s)
Benzamidoxime Derivatives Jurkat, HL-60RG (Human Leukemia)MTT AssayDose-dependent inhibition of cell viability.[1]
Human Prostate Cancer Cell Lines (PC-3, DU-145, CWR-22)Cell Viability AssaySignificant anti-tumor activities with IC50s ranging from 2.5 to 6.5 µM.
Maleimide-based Reagents VariousNot specifiedCan react with thiol-containing plasma proteins, potentially triggering complement activation.[2]

Table 2: Comparative Genotoxicity Data

Compound ClassAssayKey FindingsReference(s)
Benzamidoxime DNA Single-Strand Break Assay (Rat Hepatocytes)Induced DNA single-strand breaks.[3]
DNA Amplification Assay (SV40-transformed Hamster Cells)Induced DNA amplification.[3]
Ames Test (Salmonella typhimurium)Low mutagenicity in TA98 strain with metabolic activation.[3]
Aromatic Amines (general class of this compound) Ames TestMany aromatic amines are known to be mutagenic after metabolic activation.[4]

Table 3: Comparative Hemocompatibility Data

Compound ClassAssayKey FindingsReference(s)
This compound Hemolysis AssayNo specific data found. A standard protocol is provided below.
General Biomaterials Hemolysis AssayA key indicator of blood compatibility; assesses red blood cell lysis.[5]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below. These protocols are based on established standards and can be adapted for the evaluation of this compound.

Cytotoxicity Assay: Direct Contact Method (ISO 10993-5)

This test assesses the potential for a substance to cause cytotoxic effects upon direct contact with a cell layer.[6][7][8]

a. Cell Culture:

  • L929 mouse fibroblast cells (or other relevant human cell lines like HDFs or HUVECs) are cultured to a near-confluent monolayer in a suitable culture medium (e.g., DMEM with 10% FBS).

b. Sample Preparation:

  • A sterile, flat, and uniform sample of the test material (or a sterile filter paper disc impregnated with a known concentration of this compound) is prepared.

c. Exposure:

  • The culture medium is aspirated from the cell monolayer.

  • The test sample is placed directly onto the center of the cell layer in the culture dish.

  • A negative control (e.g., high-density polyethylene) and a positive control (e.g., zinc diethyldithiocarbamate) are included in separate dishes.

  • Fresh culture medium is added to cover both the cells and the test material.

d. Incubation:

  • The culture dishes are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.

e. Evaluation:

  • After incubation, the cell monolayer is examined microscopically for changes in cell morphology, cell lysis, and reduction in cell density around the test sample.

  • The cytotoxic response is graded on a scale from 0 (no reactivity) to 4 (severe reactivity) based on the zone of cell lysis and morphological changes.

Genotoxicity Assay: In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.[9][10]

a. Cell Culture and Treatment:

  • A suitable human cell line (e.g., TK6 or peripheral blood lymphocytes) is cultured.

  • Cells are exposed to various concentrations of this compound, a negative control (solvent), and a positive control (e.g., mitomycin C) for a defined period (e.g., 24 hours). For compounds requiring metabolic activation, a rat liver S9 fraction is included.

b. Cell Harvest and Staining:

  • After treatment, cells are harvested and treated with a hypotonic solution.

  • The cells are then fixed and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

c. Microscopic Analysis:

  • The stained cells are examined under a microscope to score the frequency of micronucleated cells per 1000-2000 binucleated cells.

  • A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a potential genotoxic effect.

Hemocompatibility Assay: Hemolysis Test

This assay determines the potential of a substance to damage red blood cells.[4][11][12][13]

a. Preparation of Red Blood Cells (RBCs):

  • Fresh human or rabbit blood is collected with an anticoagulant (e.g., EDTA).

  • The blood is centrifuged to pellet the RBCs, and the plasma and buffy coat are removed.

  • The RBCs are washed multiple times with a buffered saline solution (e.g., PBS).

  • A diluted suspension of RBCs (e.g., 2% v/v) is prepared in the buffered saline.

b. Exposure:

  • Different concentrations of this compound are prepared in the buffered saline.

  • The RBC suspension is incubated with the test solutions, a negative control (buffered saline), and a positive control (e.g., Triton X-100, a known hemolytic agent) at 37°C for a specified time (e.g., 1-4 hours).

c. Measurement of Hemolysis:

  • After incubation, the samples are centrifuged to pellet the intact RBCs.

  • The absorbance of the supernatant is measured spectrophotometrically at a wavelength corresponding to hemoglobin absorbance (e.g., 540 nm).

d. Calculation:

  • The percentage of hemolysis is calculated relative to the positive control (100% hemolysis) after subtracting the background hemolysis from the negative control.

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential cellular mechanisms, the following diagrams are provided.

Biocompatibility_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_hemocompatibility Hemocompatibility Assessment c1 Prepare Cell Monolayer (e.g., HDF, HUVEC) c2 Expose Cells to This compound c1->c2 c3 Incubate (24-72h) c2->c3 c4 Microscopic Evaluation (Morphology, Lysis) c3->c4 c5 Quantitative Analysis (e.g., MTT, LDH) c4->c5 g1 Culture Human Cells (e.g., Lymphocytes) g2 Treat with This compound g1->g2 g3 Harvest & Stain for Micronuclei g2->g3 g4 Microscopic Scoring g3->g4 h1 Prepare Red Blood Cell Suspension h2 Incubate with This compound h1->h2 h3 Measure Hemoglobin Release h2->h3 h4 Calculate % Hemolysis h3->h4

Experimental Workflow for Biocompatibility Testing.

NFkB_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Benzamide Derivative (Potential Stressor) IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Survival Genes DNA->Genes Transcription

Hypothetical NF-κB Signaling Pathway potentially affected by Benzamides.

Biocompatibility_Comparison cluster_2AB This compound cluster_Maleimide Maleimide Reagents Compound Biocompatibility Profile Cytotoxicity_2AB Cytotoxicity: Dose-dependent Compound->Cytotoxicity_2AB Evaluation of Genotoxicity_2AB Genotoxicity: Potential for DNA damage (based on related compounds) Compound->Genotoxicity_2AB Hemocompatibility_2AB Hemocompatibility: Data needed Compound->Hemocompatibility_2AB Cytotoxicity_Mal Cytotoxicity: Generally low, but can react with plasma proteins Compound->Cytotoxicity_Mal Comparison with Genotoxicity_Mal Genotoxicity: Generally considered low Compound->Genotoxicity_Mal Hemocompatibility_Mal Hemocompatibility: Potential for complement activation Compound->Hemocompatibility_Mal

Comparison of Key Biocompatibility Parameters.

Discussion and Recommendations

The available evidence suggests that while this compound is a promising tool for cellular applications, its biocompatibility requires careful consideration. The primary concern stems from the potential for genotoxicity, as indicated by studies on the parent compound, benzamidoxime.[3] The cytotoxic effects of benzamidoxime derivatives appear to be dose-dependent, and further studies are needed to establish the therapeutic window for this compound in various non-cancerous cell types.

Recommendations for Researchers:

  • Comprehensive Cytotoxicity Profiling: It is imperative to conduct thorough cytotoxicity studies of this compound on a panel of relevant human cell lines, including primary cells such as human dermal fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs), to determine its IC50 values and assess its impact on cell proliferation and morphology.

  • Definitive Genotoxicity Assessment: A comprehensive genotoxicity assessment, including an Ames test and an in vitro micronucleus assay specifically for this compound, is strongly recommended to clarify the potential risks of DNA damage.[4][10]

  • Hemocompatibility Evaluation: For applications where this compound or its conjugates may come into contact with blood, a hemolysis assay is a critical step to ensure it does not cause significant damage to red blood cells.[5]

  • Investigation of Signaling Pathways: Further research into the effects of this compound on key cellular signaling pathways, such as the NF-κB pathway, in normal human cells will provide a deeper understanding of its mechanism of action and potential off-target effects.[14][15]

  • Comparative Studies: Direct, head-to-head biocompatibility studies comparing this compound with alternative bioconjugation reagents like maleimides under identical experimental conditions will provide the most definitive data for selecting the appropriate tool for a specific application.

By systematically addressing these knowledge gaps, the scientific community can confidently and safely harness the potential of this compound in a wide range of cellular and biomedical applications.

References

Safety Operating Guide

Proper Disposal of 2-Amino Benzamidoxime: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 2-Amino benzamidoxime (B57231), tailored for researchers, scientists, and drug development professionals.

The following guidelines synthesize safety data sheets and general chemical waste protocols to offer a clear, step-by-step approach to handling and disposing of 2-Amino benzamidoxime and its associated waste.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1][2]

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Wash hands thoroughly after handling.[3]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

II. Step-by-Step Disposal Plan

This compound should be treated as hazardous waste and disposed of through a licensed and approved waste disposal facility.[1][3] Do not discharge it into sewer systems or the environment.[1]

Step 1: Waste Identification and Segregation

  • Designate a specific, sealed container for this compound waste.

  • This includes the pure chemical, solutions, and any contaminated materials such as gloves, paper towels, and absorbent pads.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health & Safety (EHS) department.[4]

Step 2: Container Management

  • Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.[5]

  • The container must be kept tightly closed except when adding waste.[5]

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[5]

Step 3: Storage of Waste

  • Store the hazardous waste container in a secure, designated area away from incompatible materials.

  • While specific incompatibilities for this compound are not extensively documented, as a precaution, store it separately from strong oxidizing agents, acids, and bases.[2][6]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Provide the Safety Data Sheet (SDS) for this compound to the disposal company.

  • Follow all institutional, local, and national regulations for the transport and disposal of hazardous chemical waste.

III. Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further spread of the spill.

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.[2]

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Adhered or collected material should be promptly disposed of as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

IV. Quantitative Data Summary

While specific disposal-related quantitative data for this compound is limited, the following table summarizes its relevant physical and chemical properties.

PropertyValue
Molecular Formula C₇H₉N₃O
Molecular Weight 151.2 g/mol
Solubility DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 2 mg/ml[7]
Storage Temperature -20°C[7]
Stability ≥ 4 years at -20°C[7]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Amino benzamidoxime Waste? is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_waste Collect Waste in a Designated Container is_spill->collect_waste No spill_procedure->collect_waste label_container Label as 'Hazardous Waste: This compound' collect_waste->label_container store_waste Store in Secure Area, Away from Incompatibles label_container->store_waste contact_ehs Contact EHS/Licensed Waste Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino benzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2-Amino benzamidoxime (B57231). The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling 2-Amino benzamidoxime. The following table summarizes the recommended PPE, drawing from safety data sheets of this compound and structurally similar compounds.

PPE CategoryItemSpecification
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2]
Skin and Body Protection Laboratory coatA flame-retardant lab coat that is fully buttoned is recommended.[2]
Additional protective clothingFor large-scale operations or when there is a significant risk of contamination, consider disposable coveralls.[2]
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood, if ventilation is inadequate, or when handling the powder. The type of respirator and cartridge should be selected based on the potential for airborne exposure.[1][2]

Operational Plan: Step-by-Step Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Work in a well-ventilated area. The use of a chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][3]

2. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[4]

  • Do not breathe dust, vapor, mist, or gas.[1]

  • Avoid contact with skin and eyes.[3][5] Wear appropriate PPE as detailed in the table above.

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.

  • Wash hands thoroughly after handling.[5]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store locked up.

  • Incompatible materials to avoid include acids, bases, and acid chlorides.[1]

4. In Case of a Spill:

  • Evacuate personnel from the spill area.[3]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment, including respiratory protection.[3]

  • Prevent the spill from entering drains.[3]

  • Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1]

Disposal Plan

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.

  • Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge to sewer systems.[3]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[3]

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood is operational prep2 Don appropriate PPE prep1->prep2 prep3 Prepare workspace and equipment prep2->prep3 handle1 Retrieve this compound from storage prep3->handle1 Proceed to handling handle2 Weigh and dispense in fume hood handle1->handle2 handle3 Perform experimental procedure handle2->handle3 clean1 Decontaminate workspace and equipment handle3->clean1 Experiment complete clean2 Dispose of waste in designated containers clean1->clean2 clean3 Remove and dispose of PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.